Dehydroabietic Acid
Description
Properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKVWVWBFBAOV-MISYRCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022163 | |
| Record name | Dehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1740-19-8 | |
| Record name | Dehydroabietic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROABIETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROABIETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5XP6S3AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroabietic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dehydroabietic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietic acid (DHA), a naturally occurring abietane-type diterpenoid resin acid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Predominantly found in the resin of coniferous trees, DHA serves as a critical starting material for the synthesis of various bioactive compounds. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of quantitative data to facilitate the selection of high-yielding sources. Furthermore, this document elucidates the molecular pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.
Natural Sources of this compound
This compound is widespread in the plant kingdom, particularly within the Pinaceae family. Its primary natural sources include the oleoresin of various pine (Pinus spp.) and spruce (Picea spp.) trees.[1][2] It is also a major constituent of rosin (B192284), the solid residue obtained after the distillation of volatile terpenes from pine resin, and disproportionated rosin, a modified form of rosin with enhanced stability.[1] Additionally, this compound has been isolated from the resin of Commiphora species.[3]
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant. Disproportionation of gum rosin has been shown to significantly increase the yield of this compound, with some processes achieving up to 65%.
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the reported concentrations of this compound in various natural sources, providing a comparative basis for sourcing decisions.
| Natural Source | Species/Type | Concentration (% of extract/rosin) | Analytical Method | Reference(s) |
| Pine Cones | Pinus spp. (Lodgepole, Jeffrey, Sugar, Scots) | > 18% | GC | [4] |
| Pine Resin | Pinus sylvestris | ~50% | GC-MS | [5] |
| Pine Resin | Pinus nigra (Black Pine) | 6.5% | Not specified | [6] |
| Rosin | From West Java | 27-28% (as methyl dehydroabietate) | GC-MS | Not specified |
| Disproportionated Gum Rosin | Not specified | 65% | Not specified | |
| Disproportionated Gum Rosin | Not specified | 49.15% | LC-MS/MS | [7] |
| Spruce Bark | Picea abies | Present (unquantified) | LC-MSn | [8] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves extraction followed by various chromatographic and crystallization techniques. The choice of method depends on the starting material and the desired purity of the final product.
Experimental Protocol 1: Isolation from Disproportionated Rosin via Reaction-Crystallization
This method leverages the formation of an amine salt of this compound to facilitate its separation and purification.[9]
Materials:
-
Disproportionated rosin
-
2-aminoethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction: Dissolve disproportionated rosin in ethanol. Add 2-aminoethanol to the solution and stir. The reaction forms the this compound-amine salt, which will precipitate out of the solution.
-
Crystallization: Cool the mixture to promote further crystallization of the amine salt.
-
Filtration: Collect the crystalline salt by vacuum filtration and wash with cold ethanol to remove impurities.
-
Recrystallization: For higher purity, dissolve the salt in a minimal amount of hot ethanol and allow it to cool slowly for recrystallization. Repeat this step as necessary.
-
Liberation of this compound: Dissolve the purified amine salt in hot water. Acidify the solution with dilute hydrochloric acid to precipitate the free this compound.
-
Extraction and Purification: Extract the precipitated this compound with cyclohexane. Wash the cyclohexane extract with water to remove any remaining impurities.
-
Final Product: Evaporate the cyclohexane to obtain purified this compound. The purity can be assessed by techniques such as GC-MS or HPLC.[10][11]
Experimental Protocol 2: Bioassay-Guided Isolation from Commiphora opobalsamum
This protocol is suitable for isolating this compound from plant resins where its presence and bioactivity are of interest.[3]
Materials:
-
Dried resin of Commiphora opobalsamum
-
95% Ethanol (EtOH)
-
Petroleum ether
-
Chloroform (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Extraction: Exhaustively extract the dried resin with 95% ethanol under reflux.
-
Solvent Partitioning: Remove the ethanol under vacuum and suspend the residue in water. Successively partition the aqueous suspension with petroleum ether, chloroform, and ethyl acetate to yield different fractions.
-
Bioassay: Screen the different fractions for the desired biological activity to identify the most active fraction(s).
-
Column Chromatography: Subject the active fraction (in this case, the petroleum ether-soluble fraction) to silica gel column chromatography.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest.
-
Purification: Further purify the combined fractions using techniques like preparative HPLC to obtain pure this compound.
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Experimental Protocol 3: Purification of Commercial this compound
This protocol is useful for purifying commercially available this compound that may have a lower purity.[12]
Materials:
-
Commercial this compound (<70% purity)
-
Water
-
Flash chromatography system with a C18 column
Procedure:
-
Dissolution: Dissolve the commercial this compound in a suitable solvent.
-
Flash Chromatography: Load the solution onto a C18 flash chromatography column.
-
Elution: Elute the column with a linear gradient of methanol and water, starting with a lower concentration of methanol and gradually increasing it.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Purity Analysis: Analyze the purity of the fractions using a suitable analytical method, such as GC-FID, to identify the fractions containing high-purity this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound (e.g., >99% purity).
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, making it a compound of interest for therapeutic applications.
Activation of the PI3K/Akt-eNOS Signaling Pathway
This compound induces endothelium-dependent vasodilation by activating the PI3K/Akt-eNOS signaling pathway.[3][13][14] This leads to the production of nitric oxide (NO), a potent vasodilator.
Caption: this compound-mediated activation of the PI3K/Akt-eNOS pathway.
Direct Activation of SIRT1 Signaling Pathway
This compound has been identified as a direct activator of Sirtuin 1 (SIRT1), a key regulator of cellular processes such as aging, inflammation, and metabolism.[15][16] This activation is independent of NAD+ levels.
Caption: Direct activation of SIRT1 by this compound and its downstream effects.
Conclusion
This compound stands out as a readily available natural product with significant potential in drug development. Its abundance in coniferous resins and the well-established methods for its isolation make it an attractive starting material for medicinal chemistry campaigns. The elucidation of its mechanisms of action, particularly its role in activating the PI3K/Akt-eNOS and SIRT1 signaling pathways, provides a solid foundation for the rational design of novel therapeutics for a range of diseases, including cardiovascular disorders and age-related pathologies. This guide serves as a valuable resource for researchers aiming to harness the therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Commiphora opobalsamum causes endothelium-dependent relaxation of pulmonary artery via PI3K/Akt-eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The natural phytochemical this compound is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Dehydroabietic Acid: A Comprehensive Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpenoid found in the resin of coniferous trees, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have garnered significant attention within the scientific community. This technical guide provides an in-depth overview of the biological activity screening of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Anticancer Activity
This compound and its derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and its derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 37.40 | [1] |
| This compound | BEL-7402 | Liver Cancer | 46.70 | [1] |
| This compound | CNE-2 | Nasopharyngeal Carcinoma | 88.64 | [1] |
| Derivative 4w | HeLa | Cervical Cancer | 2.21 | [1] |
| Derivative 4w | BEL-7402 | Liver Cancer | 14.46 | [1] |
| Derivative 4o | BEL-7402 | Liver Cancer | 14.77 | [1] |
| Derivative 4k | HeLa | Cervical Cancer | ~5 | [1] |
| Derivative 4b | MCF-7 | Breast Cancer | 1.78 ± 0.36 | [2][3] |
| Derivative 4b | SMMC-7721 | Liver Cancer | 0.72 ± 0.09 | [2][3] |
| Derivative 4b | HeLa | Cervical Cancer | 1.08 ± 0.12 | [2][3] |
| Derivative 67g | SMMC-7721 | Liver Cancer | 0.51 - 1.39 | [4] |
| Derivative 67g | HepG2 | Liver Cancer | 0.51 - 1.39 | [4] |
| Derivative 67g | Hep3B | Liver Cancer | 0.51 - 1.39 | [4] |
| Derivative 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | [4] |
| Derivative 28e | SK-OV-3 | Ovarian Cancer | 1.79 ± 0.43 | [4] |
| Derivative 30n | HeLa | Cervical Cancer | 6.58 ± 1.11 | [4] |
| Derivative 47j | CNE-2 | Nasopharyngeal Carcinoma | 8.36 ± 0.14 | [4] |
| Derivative 47n | BEL-7402 | Liver Cancer | 11.23 ± 0.21 | [4] |
| Derivative 3b | HepG2 | Liver Cancer | 10.42 ± 1.20 | [5] |
| Derivative 3b | MCF-7 | Breast Cancer | 7.00 ± 0.96 | [5] |
| Derivative 3b | HCT-116 | Colon Cancer | 9.53 ± 1.03 | [5] |
| Derivative 3b | A549 | Lung Cancer | 11.93 ± 1.76 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound (or derivative) stock solution (in DMSO)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Several derivatives of this compound exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel this compound-Based Acylhydrazones [mdpi.com]
- 2. Synthesis and Evaluation of New Quinoxaline Derivatives of this compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic Acid: A Comprehensive Technical Overview of its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DAA) is a naturally occurring abietane (B96969) diterpenoid resin acid found predominantly in coniferous trees.[1] It is a major component of rosin (B192284) and has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the biological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple signaling pathways and molecular targets. The primary mechanisms of action are categorized below.
Anti-inflammatory Activity
DAA demonstrates potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.
-
Inhibition of NF-κB and AP-1 Signaling: DAA has been shown to suppress the activation of the transcription factors NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1), which are central regulators of inflammatory gene expression.[1][3] This inhibition is achieved by targeting upstream kinases:
-
PPAR-α/γ Agonism: this compound acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ).[2][6] Activation of PPARs, particularly PPAR-γ, is known to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines.
-
Reduction of Inflammatory Mediators: DAA significantly reduces the production of key inflammatory mediators, including:
Caption: Inhibition of NF-κB and AP-1 pathways and activation of PPARs by this compound.
Anticancer Activity
DAA and its derivatives exhibit cytotoxic effects against a variety of cancer cell lines through multiple mechanisms.
-
Induction of Apoptosis: DAA induces programmed cell death by:
-
Cell Cycle Arrest: DAA can arrest the cell cycle at different phases, such as the G1 phase, preventing cancer cell proliferation.[2]
-
Survivin Inhibition: DAA has been identified as a novel inhibitor of survivin, a protein that is overexpressed in many cancers and plays a key role in inhibiting apoptosis and regulating cell division.[10]
Caption: DAA induces apoptosis via survivin inhibition and mitochondrial interference, and causes cell cycle arrest.
Antimicrobial Activity
DAA and its derivatives have shown activity against a range of microorganisms, particularly Gram-positive bacteria.
-
Disruption of Bacterial Cell Membranes: The primary mechanism of antimicrobial action is believed to be the disruption of the bacterial cell membrane's integrity. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Other Biological Activities
-
SIRT1 Activation: DAA has been shown to directly bind to and activate Sirtuin 1 (SIRT1), a protein involved in regulating cellular processes related to aging.[2]
-
Keap1/Nrf2-ARE Pathway Activation: DAA can activate the Keap1/Nrf2-ARE signaling pathway, which plays a crucial role in the cellular antioxidant response and may contribute to its protective effects in conditions like non-alcoholic fatty liver disease.[11][12]
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of this compound and its derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 37.40 | [7] |
| Derivative 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | [1] |
| Derivative 30n | HeLa | Cervical Cancer | 6.58 ± 1.11 | [1] |
| Derivative 36w | HeLa | Cervical Cancer | 2.21 | [1] |
| Derivative 36w | BEL-7402 | Liver Cancer | 14.46 | [1] |
| Derivative 67g | SMMC-7721, HepG2, Hep3B | Liver Cancer | 0.51 - 1.39 | [1] |
| Derivative 77b | MCF-7, SMMC-7721, HeLa | Breast, Liver, Cervical | 0.72 - 1.78 | [1] |
| Derivative 80j | SMMC-7721, MDA-MB-231, HeLa, CT-26 | Various Cancers | 0.08 - 0.42 | [1] |
| DHA-chalcone hybrid 33 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |
| DHA-chalcone hybrid 41 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |
| DHA-chalcone hybrid 43 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |
| DHA-chalcone hybrid 44 | MCF-7 | Breast Cancer | 2.21 - 11.5 | [3] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 1228 | 7.81 | [9][13] |
| This compound | Mycobacterium smegmatis ATCC 607 | 7.81 | [9][13] |
| This compound | Staphylococcus aureus CIP 106760 | 15.63 | [9] |
| This compound | Klebsiella pneumoniae (isolate) | 125 | [9][13] |
| This compound | Escherichia coli (isolate) | 125 | [9][13] |
| Derivative 5 | Bacillus subtilis | 4 | [2] |
| Derivative 5 | Staphylococcus aureus | 2 | [2] |
| Derivative 6 | Methicillin-resistant S. aureus | 8 (MIC90) | [2] |
| Derivative 7 | Methicillin-resistant S. aureus | 32 | [2] |
| Derivative 8 | LA-MRSA LGA251 | 3.9 | [2] |
| Derivative 9 | S. aureus Newman | 0.39 - 0.78 | [2] |
| Derivative 69o | Gram-positive & Gram-negative bacteria | 1.6 - 3.1 | [2] |
| Derivative 2b | Xanthomonas oryzae pv. oryzae | 10.8 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanisms of action.
In Vitro Cytotoxicity Assay (WST-8/MTT)
This protocol outlines a colorimetric assay to quantify the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
This compound (DAA)
-
Selected cancer cell lines (e.g., HeLa, AGS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
WST-8 or MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO) for MTT assay
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Treatment: Prepare serial dilutions of DAA in the cell culture medium. Add 100 µL of the DAA dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[14]
-
Reagent Addition:
-
Solubilization (for MTT): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT).[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverses TNF-α-induced the activation of FOXO1 and suppression of TGF-β1/Smad signaling in human adult dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. benchchem.com [benchchem.com]
Dehydroabietic Acid Derivatives: A Technical Guide to Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHAA), a prominent tricyclic diterpenoid resin acid, has emerged as a highly valuable scaffold in medicinal chemistry.[1] Its rigid, lipophilic structure, derived from abundant natural rosin, provides a robust starting point for the synthesis of novel derivatives with significant therapeutic potential.[1] This guide offers a comprehensive technical overview of the synthesis, characterization, and mechanisms of action of DHAA derivatives, tailored for professionals in drug discovery and development.
I. Synthetic Strategies and Methodologies
The chemical architecture of this compound offers three primary sites for modification: the C-18 carboxylic acid, the aromatic C-ring, and the A/B alicyclic rings. The carboxyl group at C-18 is the most frequently targeted site for derivatization due to its reactivity, allowing for the creation of amides, esters, and other functional variants.[1]
General Synthetic Workflow: C-18 Amide Formation
A prevalent and efficient method for generating DHAA amides involves a two-step sequence: activation of the native carboxylic acid, followed by coupling with a selected amine. This process is highly adaptable for creating large libraries of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of C-18 amide derivatives of DHAA.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl dehydroabietamide
This protocol provides a representative method for the synthesis of a C-18 amide derivative.
-
Acid Activation: In a round-bottom flask, a solution of this compound (3.0 g, 0.01 mol) and thionyl chloride (1.5 g, 0.0127 mol) in distilled toluene (~30 mL) is prepared. Two to three drops of N,N-dimethylformamide (DMF) are added as a catalyst. The mixture is stirred at 40°C for 2 hours. Following the reaction, excess solvent and reagent are removed under reduced pressure to yield dehydroabietoyl chloride as a viscous oil. To ensure complete removal of residual thionyl chloride, fresh toluene may be added and subsequently evaporated; this process is typically repeated three times.
-
Amide Coupling: A solution of tert-butylamine (B42293) (0.73 g, 0.01 mol) and triethylamine (1.52 g, 0.015 mol) is prepared in distilled acetone. The previously synthesized dehydroabietoyl chloride, dissolved in approximately 20 mL of acetone, is added dropwise to the amine solution under constant stirring.
-
Work-up and Purification: Upon completion of the addition, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is collected via vacuum filtration, washed thoroughly with hot water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography.
II. Structural Characterization
The unambiguous identification and structural confirmation of synthesized DHAA derivatives are accomplished using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural analysis.
-
¹H NMR: The spectrum of a typical DHAA derivative is characterized by signals for the aromatic protons (δ 6.8–7.2 ppm), a doublet for the isopropyl methyl groups (around δ 1.2 ppm), and two distinct singlets for the tertiary methyl groups at the C4 and C10 positions.[2][3]
-
¹³C NMR: The carbon spectrum shows characteristic signals for the aromatic C-ring (δ 123–147 ppm) and a downfield signal for the C-18 carbonyl carbon (e.g., ~δ 184 ppm for the carboxylic acid).[4]
-
-
Mass Spectrometry (MS): Provides crucial information on the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for tracking the reaction progress by identifying key functional groups. The conversion of the C-18 carboxylic acid (C=O stretch ~1700 cm⁻¹) to an amide, for example, is confirmed by the disappearance of the broad O-H stretch and the appearance of characteristic N-H and amide I (C=O) bands.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ [4]
| Atom Assignment | ¹³C Shift (ppm) | ¹H Shift (ppm) |
| C1 | 37.86 | 1.81, 1.50 |
| C7 | 29.98 | 2.90, 2.82 |
| C11 | 123.88 | 6.89 |
| C12 | 126.90 | 7.00 |
| C14 | 124.12 | 7.16 |
| C15 (CH) | 33.44 | 2.24 |
| C16, C17 (CH₃) | 23.97, 25.13 | 1.22 (d) |
| C18 (COOH) | 184.47 | - |
| C19 (CH₃) | 16.21 | 1.29 (s) |
| C20 (CH₃) | 44.55 | 1.29 (s) |
III. Biological Activity and Mechanisms of Action
DHAA derivatives exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Mechanisms
Numerous DHAA derivatives display potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of critical cell survival signaling pathways.[5]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6][7] Specific DHAA derivatives have been identified as inhibitors of this pathway, capable of downregulating the phosphorylation of key components like Akt and mTOR, thereby suppressing tumor cell growth.[5][6]
Caption: DHAA derivatives can suppress tumor growth by inhibiting key nodes of the PI3K/Akt/mTOR pathway.
Induction of the Mitochondrial Apoptosis Pathway:
A principal mechanism of DHAA-induced cytotoxicity is the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is often initiated by an increase in intracellular reactive oxygen species (ROS).[8] DHAA derivatives can modulate the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members (like Bcl-2) and promoting the action of pro-apoptotic members (like Bax).[8][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and -3), culminating in cell death.[10][11]
Caption: DHAA derivatives trigger apoptosis via the mitochondrial pathway.
Table 2: Anticancer Activity (IC₅₀, µM) of Representative DHAA Derivatives [1][5][6]
| Derivative Class | Compound ID | HeLa (Cervical) | MCF-7 (Breast) | SMMC-7721 (Liver) | HepG2 (Liver) |
| Dipeptide | 22f | 7.76 | - | - | - |
| Acyl-thiourea | 30n | 6.58 | - | - | - |
| 1,2,3-Triazole | 41c | - | - | - | 5.90 |
| Quinoxaline | 4b | 1.08 | 1.78 | 0.72 | - |
| Acylhydrazone | 4w | 2.21 | - | - | - |
Antimicrobial Activity
DHAA and its derivatives exhibit significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12] Their mode of action is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation, a key virulence factor in chronic infections.
Table 3: Antibacterial Activity (MIC, µg/mL) of Selected DHAA Derivatives [7][12]
| Derivative Type | Compound ID | Staphylococcus aureus | Bacillus subtilis |
| This compound | DHA | 15.63 | - |
| Serine Conjugate | 6 | 8.0 (MRSA) | - |
| 1,2,3-Triazole | 69o | 1.6–3.1 | 1.6–3.1 |
| 7-N-acylaminopropyloxime | 57j | 1.56–3.13 (MRSA) | - |
IV. Conclusion and Future Outlook
This compound stands as a privileged scaffold in modern drug discovery, offering a synthetically tractable and biologically relevant platform for generating novel therapeutic candidates. The derivatives synthesized to date have shown compelling activity against cancer and microbial pathogens. Future research will continue to expand the chemical diversity of DHAA libraries, further elucidate their molecular mechanisms, and advance the most promising compounds through the drug development pipeline. The combination of its natural abundance, synthetic versatility, and potent bioactivity ensures that this compound will remain a focal point of innovation in medicinal chemistry.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bmse001287 this compound at BMRB [bmrb.io]
- 5. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of this compound-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the potential of this compound as an inhibitor of the PI3K/AKT/mTOR signaling pathway based on computer simulation technology - China Chemical Manufacturer [longchangextracts.com]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of BCL-2 family proteins in mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-2 induces apoptosis by releasing proapoptotic proteins from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet [mdpi.com]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
Dehydroabietic Acid: A Comprehensive Technical Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietic acid (DAA), a naturally occurring abietane (B96969) diterpene found in the resin of coniferous trees, has emerged as a promising scaffold in anticancer drug discovery. This technical guide provides an in-depth analysis of the anticancer properties of DAA and its derivatives. It consolidates quantitative data on its cytotoxic effects, details the experimental protocols for assessing its activity, and elucidates the intricate signaling pathways through which it exerts its antineoplastic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for oncology.
Introduction
This compound (DAA) is a tricyclic diterpenoid that has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Its rigid, hydrophobic structure provides a unique chemical scaffold that has been extensively modified to generate a plethora of derivatives with enhanced potency and selectivity against various cancer cell lines. This guide will systematically explore the anticancer attributes of DAA, focusing on its mechanisms of action, experimental validation, and the signaling cascades it modulates.
In Vitro Anticancer Efficacy: A Quantitative Overview
The cytotoxic effects of this compound and its numerous synthetic derivatives have been extensively evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined through various in vitro assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following tables summarize the reported IC50 values, offering a comparative perspective on the broad-spectrum anticancer activity of DAA and its analogues.
Table 1: IC50 Values of this compound (DAA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HeLa | Cervical Carcinoma | 37.40 | |
| HepG2 | Liver Cancer | 80.36 | |
| BEL-7402 | Liver Cancer | 46.70 | |
| CNE-2 | Nasopharyngeal Cancer | 88.64 | |
| Jurkat | T-cell Leukemia | 9.7 (mg/mL) | |
| AGS | Gastric Cancer | Dose-dependent decrease in viability | |
| MKN-28 | Gastric Cancer | Dose-dependent decrease in viability | |
| YCC-2 | Gastric Cancer | Dose-dependent decrease in viability | |
| SNU-216 | Gastric Cancer | Dose-dependent decrease in viability | |
| SNU-601 | Gastric Cancer | Dose-dependent decrease in viability | |
| SNU-668 | Gastric Cancer | Dose-dependent decrease in viability |
Table 2: IC50 Values of Selected this compound Derivatives
| Compound ID/Description | Cell Line(s) | Cancer Type(s) | IC50 (µM) Range | Reference(s) |
| DHA-Chalcone Hybrids | ||||
| Compound 33 | MCF-7, MDA-MB-231, Hs578T | Breast Cancer | 2.21 - 11.5 | |
| DHA-Acylhydrazone Derivatives | ||||
| Compound 4w (N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide) | HeLa, BEL-7402 | Cervical, Liver Cancer | 2.21, 14.46 | |
| Quinoxaline Derivatives of DAA | ||||
| Compound 4b | MCF-7, SMMC-7721, HeLa | Breast, Liver, Cervical Cancer | 0.72 - 1.78 | |
| DHA-1,2,3-triazole-oxazolidinone Hybrids | ||||
| Compound 4p | HeLa, HepG2, MGC-803, T-24 | Cervical, Liver, Gastric, Bladder Cancer | 3.18 - 25.31 | |
| DHA-pyrimidine Hybrids | ||||
| Compound 3b | HepG2, MCF-7, HCT-116, A549 | Liver, Breast, Colon, Lung Cancer | 7.00 - 11.93 | |
| Chiral Dipeptide Derivatives of DAA | ||||
| Compound 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | |
| Thiourea and Bisphosphonate Derivatives | ||||
| Compound 28e | SK-OV-3 | Ovarian Cancer | 1.79 ± 0.43 | |
| Acyl-thiourea Derivatives | ||||
| Compound 30n | HeLa | Cervical Cancer | 6.58 ± 1.11 | |
| 2-aryl-benzimidazole Derivatives | ||||
| Compound 80j | SMMC-7721 | Liver Cancer | 0.08 - 0.42 |
Core Mechanisms of Anticancer Activity
This compound and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Furthermore, DAA has been shown to modulate key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
A predominant mechanism of DAA's anticancer action is the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. This process is characterized by a series of well-orchestrated molecular events:
-
Modulation of Bcl-2 Family Proteins: DAA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 balance triggers the formation of pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
-
Caspase Activation Cascade: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Inhibition of the Survivin Pathway
Recent studies have identified this compound as a novel inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin is overexpressed in many cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division. By downregulating the expression of survivin, DAA effectively removes a key brake on the apoptotic machinery, thereby sensitizing cancer cells to cell death signals. This inhibition of survivin further contributes to the activation of caspases and the subsequent execution of apoptosis.
Caption: Inhibition of the Survivin anti-apoptotic pathway by this compound.
An In-depth Technical Guide on the Antibacterial Spectrum of Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpene found in the resin of coniferous trees, has emerged as a promising antimicrobial agent. This technical guide provides a comprehensive overview of the antibacterial spectrum of DHA, with a particular focus on its activity against clinically relevant Gram-positive and Gram-negative bacteria. This document summarizes quantitative data on its minimum inhibitory concentrations (MICs), details the experimental protocols for assessing its antimicrobial and anti-biofilm efficacy, and elucidates its proposed mechanisms of action, including bacterial membrane disruption and potential interference with quorum sensing signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial therapies.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the exploration of new antimicrobial compounds. Natural products have historically been a rich source of novel therapeutic agents. This compound (DHA), a major component of rosin, has demonstrated a broad range of biological activities, including antibacterial properties. This guide offers an in-depth analysis of the antibacterial profile of DHA, consolidating current scientific knowledge to facilitate further research and development in this area.
Antibacterial Spectrum of this compound
This compound exhibits a notable antibacterial activity, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative bacteria. Its efficacy has been demonstrated against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antibacterial Activity
The antibacterial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values of DHA against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | - | 70 | [1] |
| Staphylococcus aureus | CIP 106760 (MRSA) | 15.63 | - | [2] |
| Staphylococcus aureus | ATCC 1228 | 7.81 | - | [3] |
| Staphylococcus epidermidis | ATCC 12228 | 7.81 | - | [2] |
| Mycobacterium smegmatis | ATCC 607 | 7.81 | - | [2][3] |
| Bacillus subtilis | - | 4 | - | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Isolate HSM 3023 | 125 | [2][3] |
| Klebsiella pneumoniae | Isolate Strains | 125 | [2][3] |
Mechanism of Action
The primary antibacterial mechanism of this compound is attributed to its ability to disrupt the bacterial cell membrane. Additionally, evidence suggests its potential to interfere with bacterial signaling pathways, such as quorum sensing.
Bacterial Membrane Disruption
This compound's lipophilic nature allows it to interact with the bacterial cell membrane. This interaction is thought to involve a combination of hydrophobic and electrostatic effects at the membrane-water interface, leading to membrane destabilization and increased permeability.[5][6] This disruption of the membrane's physical integrity can compromise essential cellular processes, including DNA replication and protein synthesis, ultimately leading to bacterial cell death.[5][6]
Inhibition of Quorum Sensing
Some studies suggest that this compound may also exert its antibacterial effect by interfering with quorum sensing (QS) systems.[3] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. In Staphylococcus aureus, the accessory gene regulator (agr) system is a key quorum-sensing pathway that controls the expression of virulence factors and biofilm formation. It is hypothesized that DHA may act as an inhibitor of the agr system, thereby reducing the production of toxins and impeding biofilm development.
Caption: Proposed inhibition of the Staphylococcus aureus agr quorum sensing system by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antibacterial properties of this compound.
Preparation of this compound Stock Solution
A stock solution of this compound is prepared by dissolving the compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a final concentration of 10 mg/mL. The solution should be filter-sterilized through a 0.22 µm syringe filter before use in susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. New derivatives of this compound target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dehydroabietic Acid: A Promising Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dehydroabietic acid (DHAA), a naturally occurring tricyclic diterpenoid resin acid found in coniferous trees, is emerging as a compelling lead compound in the field of drug discovery.[1][2][3] Its rigid, lipophilic skeleton provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This, coupled with its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, makes DHAA an attractive starting point for the development of novel therapeutics.[1][2][4][5] This technical guide provides a comprehensive overview of the current state of research on this compound as a lead compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation.
Diverse Biological Activities of this compound and Its Derivatives
The therapeutic potential of DHAA is underscored by its broad spectrum of biological activities. Numerous studies have demonstrated the efficacy of both the parent compound and its synthetic derivatives against various diseases.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][7] The anticancer mechanism is often attributed to the induction of apoptosis and cell cycle arrest.[8][9] For instance, certain DHAA derivatives have been shown to prevent the growth of pancreatic cancer cells in the G1 phase by up-regulating p27 and down-regulating cyclin D1.[1][9] Other derivatives have been identified as potential inhibitors of the EGFR kinase domain, showing activity against HepG2 liver cancer cells.[1][9]
Anti-inflammatory Activity
DHAA exhibits potent anti-inflammatory effects by modulating key signaling pathways.[4][10][11] It has been shown to reduce the production of nitric oxide (NO) and the expression of inflammatory genes in macrophage cell lines.[1][10] This is achieved through the inhibition of kinases in the NF-κB and AP-1 signaling cascades, specifically by targeting Src, Syk, and TAK1.[4][6][10] Furthermore, DHAA acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which contributes to its anti-inflammatory properties.[4][7]
Antimicrobial Activity
DHAA and its derivatives have shown promising activity against a variety of microbial pathogens, including multidrug-resistant strains.[4][7] They are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8][9] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[8]
Antiviral Activity
Several studies have highlighted the antiviral potential of DHAA derivatives, particularly against Herpes simplex virus type 1 (HSV-1).[5][12]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and its derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | AGS | Gastric Cancer | 85 | [13] |
| DHA-chalcone hybrid 33 | MCF-7 | Breast Cancer | 2.21 | [2] |
| DHA-chalcone hybrid 33 | MDA-MB-231 | Breast Cancer | 5.89 | [2] |
| DHA-chalcone hybrid 41 | MCF-7 | Breast Cancer | 2.5 | [2] |
| Quinoxaline derivative 4b | SMMC-7721 | Hepatocarcinoma | 0.72 | [2][9] |
| Quinoxaline derivative 4b | HeLa | Cervical Carcinoma | 1.78 | [2][9] |
| N-sulfonaminoethyloxime 59w | S. aureus Newman | - | 0.39-0.78 (MIC) | [9] |
| Acylhydrazone derivative 36w | HeLa | Cervical Carcinoma | 2.21 | [9] |
| Acylhydrazone derivative 36w | BEL-7402 | Liver Cancer | 14.46 | [9] |
| Dipeptide derivative 22f | HeLa | Cervical Carcinoma | 7.76 | [14] |
| Oxazolidinone hybrid 4j | MGC-803 | Gastric Cancer | 3.82 | [15] |
| Dehydroabietinol acetate (B1210297) 6 | Jurkat | Leukemia | 22.0 (µg/mL) | [1] |
| Dehydroabietinol 5 | HeLa | Cervical Carcinoma | 13.0 (µg/mL) | [1] |
| Dehydroabietinol 5 | Jurkat | Leukemia | 9.7 (µg/mL) | [1] |
Table 2: Antimicrobial Activity of this compound and Its Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| This compound | Streptococcus mutans | - | [9] |
| This compound derivative 5 | Bacillus subtilis | 4 | [9] |
| This compound derivative 5 | Staphylococcus aureus | 2 | [9] |
| This compound-serine derivative 6 | Methicillin-resistant S. aureus | 8 (MIC90) | [9] |
| This compound derivative 8 | MRSA and MSSA | 3.9-15.6 | [9] |
| 12-oxime derivative 9 | S. aureus Newman | 0.39-0.78 | [9] |
| 1,2,3-triazole derivative 69o | Gram-negative and -positive bacteria | 1.6-3.1 | [9] |
| This compound | S. epidermidis ATCC 12228 | 7.81 | [12] |
| This compound | M. smegmatis ATCC 607 | 7.81 | [12] |
| This compound | S. aureus CIP 106760 | 15.63 | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are underpinned by its interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory properties are primarily mediated through the suppression of the NF-κB and AP-1 signaling pathways. As illustrated below, DHAA inhibits the upstream kinases Src, Syk, and TAK1, which are crucial for the activation of these pro-inflammatory transcription factors.
References
- 1. uv.es [uv.es]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative evaluation of novel this compound-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological evaluation of this compound-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.skku.edu [pure.skku.edu]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Dehydroabietic Acid's Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate interactions between dehydroabietic acid (DHAA) and cellular membranes. DHAA, a naturally occurring diterpene resin acid, has garnered significant interest for its diverse biological activities, many of which are rooted in its effects on the cell membrane. This document delves into the mechanisms of action, quantitative effects, and the signaling pathways modulated by DHAA's membrane interactions, offering valuable insights for researchers in pharmacology, toxicology, and drug development.
Core Mechanisms of this compound-Membrane Interaction
This compound's interaction with cellular membranes is multifaceted, primarily driven by its amphiphilic nature. As an amphiphile, DHAA intercalates into the lipid bilayer, leading to a cascade of biophysical and biochemical consequences that underpin its biological effects.[1]
The primary proposed mechanism involves the insertion of its hydrophobic diterpene ring structure into the hydrophobic core of the membrane, while its polar carboxyl group is positioned near the polar head groups of the phospholipids (B1166683). This intercalation disrupts the ordered packing of membrane lipids, leading to alterations in membrane fluidity and permeability.[1] Furthermore, DHAA has been shown to interact with membrane proteins, including ion channels and cytoskeletal proteins, modulating their function and triggering downstream signaling events.[2][3]
Quantitative Effects of this compound on Cellular Membranes
The interaction of this compound with cellular membranes results in a range of quantifiable effects, from cytotoxicity in cancer cell lines to alterations in membrane biophysical properties.
Table 1: Cytotoxicity of this compound (DHAA) and Its Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | Derivative 22f | 7.76 ± 0.98 | [4] |
| MCF-7 | Breast Cancer | Derivative 77b | 1.78 ± 0.36 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | Derivative 77b | 0.72 ± 0.09 | [4][5] |
| HeLa | Cervical Cancer | Derivative 77b | 1.08 ± 0.12 | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | Derivative 74b | 0.36 ± 0.13 | [4] |
| HepG2 | Hepatocellular Carcinoma | Derivative 74e | 0.12 ± 0.03 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | Derivative 80j | 0.08–0.42 | [4] |
| HepG2 | Hepatocellular Carcinoma | Derivative 67g | 0.51–1.39 | [4] |
Table 2: Effects of this compound on Erythrocyte Membranes
| Effect | DHAA Concentration | Incubation Time & Temperature | Observations | Reference(s) |
| 50% Hemolysis (HC50) | 252 µM | 1 hour at 37°C | Induces significant lysis of human erythrocytes. | [1] |
| Maximum Protection against Hypotonic Hemolysis | 125 µM | 1 hour at 37°C | At sublytic concentrations, DHAA stabilizes the membrane against osmotic stress. | [1] |
| Increased Potassium Efflux and Passive Influx | Sublytic concentrations | 1 hour at 37°C | Alters membrane permeability to potassium ions. | [1] |
| Decreased Active Potassium Influx | Sublytic concentrations | 1 hour at 37°C | Inhibits the (Na+-K+)-pump activity. | [1] |
Table 3: Effects of this compound on Membrane Transport and Fluidity
| Parameter | System | DHAA Concentration | Effect | Reference(s) |
| p-Aminohippurate (B12120003) (PAH) Uptake (Ki) | Renal Basolateral Membrane Vesicles | ~150 µM | Competitively inhibits the organic anion transporter. | [6] |
| Passive Permeability (Mannitol, PAH, Sodium) | Renal Basolateral Membrane Vesicles | Not specified | Decreased permeability, suggesting a "tightening" of the membrane. | [6] |
| Membrane Fluidity | Human Erythrocyte Membranes | Concentration-dependent | Significantly alters the motion and order of the lipid bilayer. | [2] |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | 100 µM | Significant reduction in LPS-induced NO production. | [7] |
Signaling Pathways Modulated by this compound's Membrane Interaction
DHAA's interaction with the cell membrane is a critical initiating event for several intracellular signaling cascades, most notably those leading to apoptosis and the modulation of inflammatory responses.
Intrinsic Apoptosis Pathway
This compound is a known inducer of apoptosis in various cancer cell lines, primarily through the mitochondrial-mediated intrinsic pathway. This process is initiated by DHAA's perturbation of the mitochondrial membrane.
-
Mitochondrial Membrane Depolarization: DHAA can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a key early event in apoptosis.
-
Bcl-2 Family Protein Modulation: The disruption of the mitochondrial membrane is associated with changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Survivin Inhibition: DHAA has also been shown to be a novel inhibitor of survivin, an anti-apoptotic protein often overexpressed in cancer cells. Downregulation of survivin by DHAA promotes caspase activation and apoptosis.[8][9][10]
Modulation of Inflammatory Signaling in Macrophages
In immune cells such as macrophages, DHAA exhibits anti-inflammatory properties by targeting key kinases in inflammatory signaling pathways.
-
Inhibition of Src and Syk Kinases: DHAA has been shown to suppress the activity of the non-receptor tyrosine kinases Src and Syk in the NF-κB signaling cascade.[2][11]
-
Inhibition of TAK1: DHAA also inhibits the activity of transforming growth factor-β-activated kinase 1 (TAK1), a critical kinase in the AP-1 signaling pathway.[2][11]
-
Downstream Effects: By inhibiting these upstream kinases, DHAA prevents the activation of the transcription factors NF-κB and AP-1, leading to a reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators like nitric oxide (NO).[7]
Modulation of Voltage-Gated Potassium (Kv) Channels
DHAA has been identified as a modulator of voltage-gated potassium (Kv) channels. The proposed "lipoelectric" mechanism suggests that the hydrophobic portion of DHAA anchors within the lipid bilayer near the channel's voltage sensor domain (VSD), while the negatively charged carboxyl group exerts an electrostatic effect on the positively charged voltage sensor (S4 helix), promoting channel opening.[3]
Experimental Protocols for Studying DHAA-Membrane Interactions
A variety of biophysical and cell-based assays are employed to elucidate the interaction of this compound with cellular membranes.
Measurement of Membrane Fluidity using Fluorescence Anisotropy with DPH
This technique measures the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Protocol:
-
Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells (e.g., erythrocytes) or liposomes at a desired concentration in a suitable buffer (e.g., PBS).
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or acetone).
-
Add the DPH stock solution to the cell/liposome suspension while vortexing to achieve a final DPH concentration of approximately 1-2 µM. The final solvent concentration should be less than 1%.
-
Incubate the mixture in the dark at 37°C for 30-60 minutes to allow for DPH incorporation into the membranes.
-
-
DHAA Treatment: Add the desired concentrations of this compound (or vehicle control) to the DPH-labeled suspension and incubate for the desired time.
-
Fluorescence Anisotropy Measurement:
-
Transfer the samples to a suitable cuvette for a fluorometer.
-
Excite the sample with vertically polarized light at approximately 360 nm.
-
Measure the fluorescence emission intensity at approximately 430 nm through polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer.
-
Measure the emission intensity with horizontally polarized excitation and parallel (I_HV) and perpendicular (I_HH) emission to calculate the G-factor (G = I_HV / I_HH).
-
-
Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Assessment of Membrane Permeabilization using Calcein (B42510) Leakage Assay
This assay measures the release of the fluorescent dye calcein from liposomes upon membrane disruption. Calcein is self-quenched at high concentrations inside the liposomes, and its fluorescence increases upon release and dilution in the external buffer.
Protocol:
-
Liposome Preparation with Encapsulated Calcein:
-
Prepare a lipid film by drying a solution of desired phospholipids in an organic solvent under a stream of nitrogen.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., HEPES-buffered saline).
-
Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Removal of Free Calcein: Separate the calcein-loaded liposomes from the unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Calcein Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the assay buffer in a 96-well plate or a cuvette.
-
Record the baseline fluorescence (F0) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Add different concentrations of this compound to the liposome suspension and monitor the increase in fluorescence over time (Ft).
-
After the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence (Fmax).
-
-
Calculation: Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of this compound for specific time periods. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, survivin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Future Directions and Conclusion
The interaction of this compound with cellular membranes is a critical determinant of its diverse biological activities. While significant progress has been made in understanding its effects on membrane fluidity, permeability, and the induction of apoptosis, several areas warrant further investigation. The precise molecular interactions of DHAA with specific lipid species and membrane proteins, including its potential role in modulating lipid raft and caveolae function, remain to be fully elucidated. Furthermore, a more detailed characterization of its effects on the mitochondrial permeability transition pore could provide deeper insights into its pro-apoptotic mechanisms.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The presented data, protocols, and pathway diagrams offer a comprehensive resource to facilitate further research into the membrane-mediated effects of this promising natural compound. A thorough understanding of these fundamental interactions is paramount for the rational design of novel therapeutics based on the this compound scaffold.
References
- 1. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Effects of this compound on the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-dependent anion channel - Wikipedia [en.wikipedia.org]
- 5. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]
- 6. This compound, a major anionic contaminant of pulp mill effluent, reduces both active p-aminohippurate transport and passive membrane permeability in isolated renal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caveolae as Organizers of Pharmacologically Relevant Signal Transduction Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial membrane permeability transition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on nontarget lipidomics and proteomics of HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Dehydroabietic Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Coniferous Tree Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DHAA) is a tricyclic diterpene resin acid and a major stable component of rosin, a natural product derived from coniferous trees.[1][2] Due to its prevalence in materials derived from pine and other conifers, such as paper products and solder flux, DHAA has emerged as a significant biomarker for assessing human and environmental exposure to these sources.[1][3][4] Its detection in biological and environmental samples can provide a quantitative measure of exposure, which is critical for occupational health assessments and toxicological studies. This technical guide provides an in-depth overview of this compound as a biomarker, focusing on quantitative data, experimental protocols for its detection, and its known biological signaling and metabolic pathways.
Quantitative Data on this compound Exposure
The concentration of this compound has been quantified in various matrices, providing valuable data for exposure assessment. The following tables summarize key quantitative findings from the literature.
Table 1: this compound in Human and Workplace Samples
| Sample Type | Population/Source | Concentration Range | Notes |
| Urine | South African Solder Factory Workers | 3 - 283 mmol/mol creatinine | 90th percentile: 73 mmol/mol creatinine.[5] |
| Urine | UK Solder Factory Workers | <3 µmol/mol creatinine | Considered a level indicative of good occupational hygiene.[1][5] |
| Air | Printing Press Operators | Up to 2 µg/m³ | Full-shift personal breathing zone air samples.[4] |
| Air | Printing Press General Area | Up to 9.2 µg/m³ | General area air sampling.[4] |
| Air | Bindery Department General Area | Up to 77 µg/m³ | General area air sampling.[4] |
Table 2: this compound in Consumer and Environmental Samples
| Sample Type | Source | Concentration Range | Notes |
| Virgin Paper Products | Food-contact use | 14 - 500 µg/g | Detected in 5 out of 10 products tested.[3][6] |
| Recycled Paperboard Products | Food-contact use | 110 - 1200 µg/g | Detected in all 10 products tested.[3][6] |
| Food Simulants (Migration from Paper) | 95% Ethanol or Heptane | Max: 0.853 µg/g | Highest migration observed in these solvents.[3][6][7] |
| Traditional Chinese Medicaments | Ointment | One product contained >70 ppm | Most contained <5 ppm.[8] |
Table 3: Analytical Method Performance for this compound Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery |
| In-tube SPME-LC/MS | Food Samples | 2.1 pg/mL | - | >79% |
| HPLC | Traditional Chinese Medicaments | 1 ng | - | >90% |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is crucial for its use as a biomarker. Several analytical methods have been developed and validated for this purpose. The following are detailed protocols for commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound
This method is frequently used for the analysis of DHAA in urine, often involving a derivatization step to increase volatility.
1. Sample Preparation and Hydrolysis:
- Aliquots of urine samples are taken for analysis.
- To account for conjugated metabolites, an enzymatic or alkaline hydrolysis step is performed to release the free this compound.
2. Extraction:
- The hydrolyzed urine sample is acidified.
- Liquid-liquid extraction is performed using an organic solvent such as hexane (B92381) or diethyl ether.
- The organic layer containing the this compound is separated and evaporated to dryness.
3. Derivatization:
- The dried extract is derivatized to form a more volatile and thermally stable compound. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) ester.
4. GC-MS Analysis:
- Gas Chromatograph: Equipped with a capillary column suitable for separating resin acids (e.g., a non-polar or medium-polarity column).
- Carrier Gas: Helium or hydrogen.
- Injection: A split/splitless injector is typically used.
- Temperature Program: An optimized temperature gradient is employed to ensure good separation of this compound from other sample components.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
High-Performance Liquid Chromatography (HPLC) for this compound in Various Matrices
HPLC offers the advantage of analyzing this compound without the need for derivatization.
1. Sample Preparation:
- Solid Samples (e.g., paper, ointments): Extraction is typically performed using a suitable organic solvent like methanol (B129727) or acetonitrile, often aided by ultrasonication.[8]
- Liquid Samples (e.g., food simulants): May be injected directly or after a simple dilution.
- Complex Matrices: Solid-phase extraction (SPE) may be employed for sample cleanup and concentration.[8]
2. HPLC Analysis:
- Column: A reversed-phase C18 or similar column is commonly used.
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with a small amount of acid like formic or phosphoric acid) is used for elution.[8] Isocratic or gradient elution can be applied.
- Detector:
- UV Detector: this compound can be detected by UV absorbance.[8]
- Fluorescence Detector: Offers higher selectivity and sensitivity for DHAA detection.[8]
- Mass Spectrometry (LC-MS): Provides the highest level of sensitivity and specificity, especially for complex matrices.[9]
Biological Signaling and Metabolic Pathways
Understanding the biological interactions of this compound is essential for interpreting its biomarker data and for potential therapeutic applications.
Anti-Inflammatory Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by suppressing key signaling pathways in macrophages.[10] The proposed mechanism involves the inhibition of Src, Syk, and TAK1 kinases, which are upstream regulators of the NF-κB and AP-1 transcription factors.[10]
Caption: Anti-inflammatory signaling pathway of this compound.
Metabolic Pathway of this compound
The biotransformation of this compound has been studied in animal models, providing insight into its metabolic fate. In rabbits, the metabolism of DHAA primarily involves hydroxylation at various positions on the molecule.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0061925) [hmdb.ca]
- 5. The natural phytochemical this compound is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fungal biotransformation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Occurrence of Dehydroabietic Acid in Rosin
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHA), a naturally occurring diterpenoid resin acid, is a significant component of rosin (B192284), a solid form of resin obtained from pines and other coniferous trees.[1][2] Its presence and concentration in rosin are critical determinants of the material's chemical and physical properties, influencing its applications in various industries, including pharmaceuticals, adhesives, and coatings.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in rosin, detailing its quantification, analytical methodologies, and the underlying chemical transformations.
Natural Occurrence and Formation
This compound is primarily found in the resin of coniferous trees, particularly from species such as Pinus sylvestris and Pinus pinaster.[2][4] Rosin itself is a complex mixture of resin acids, with abietic-type and pimaric-type acids being the most abundant.[3][5] The composition of rosin, including the concentration of this compound, is influenced by several factors, including the tree species, geographical location, and the method of rosin collection and processing.[6]
This compound is not a primary resin acid but is formed through the dehydrogenation of abietic acid, a major component of fresh pine resin.[7][8] This transformation can occur naturally over time through autoxidation or can be induced during the processing of rosin, such as through heating or catalytic disproportionation.[7][9] The disproportionation reaction involves the transfer of hydrogen atoms between abietic acid molecules, resulting in the formation of both this compound and various hydrogenated resin acids.[9]
The stability of this compound, conferred by its aromatic ring, makes it more resistant to further oxidation compared to other resin acids containing conjugated double bonds.[6] This property is crucial for applications where chemical stability is desired.
Quantitative Analysis of this compound in Rosin
The concentration of this compound in different types of rosin can vary significantly. Gum rosin, obtained from the oleoresin of living pine trees, typically has a lower this compound content compared to tall oil rosin, a byproduct of the kraft pulping process of wood.[6][10] Disproportionated rosin, which is intentionally treated to increase its stability, has the highest concentration of this compound.[6][11]
The following tables summarize the quantitative data for this compound content in various rosin types as reported in the literature.
Table 1: this compound Content in Different Rosin Types
| Rosin Type | This compound Content (%) | Reference(s) |
| Gum Rosin | 1-10 | [12] |
| Gum Rosin (Pinus merkusii) | 7.80 | [13] |
| Tall Oil Rosin | 15-25 | [10] |
| Disproportionated Rosin | 30-65 | [6] |
| Disproportionated Rosin (Extra Grade) | min. 45.0 | [11] |
Table 2: Resin Acid Composition in Portuguese Pinus pinaster Rosin
| Resin Acid | Abbreviation | Content (%) |
| Abietic acid | AA | Major |
| Neoabietic acid | NEA | Minor |
| This compound | DHA | Major |
| Palustric acid | PAL | Minor |
| Pimaric acid | PA | Minor |
| Isopimaric acid | IPA | Minor |
| Source: Adapted from[5] |
Experimental Protocols for Quantification
Accurate determination of the this compound content in rosin is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed analytical techniques.[3][14]
HPLC is a powerful technique for the separation, identification, and quantification of individual resin acids in rosin.[3] Reversed-phase HPLC is typically used, where separation is based on the hydrophobicity of the resin acids.[3]
3.1.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the rosin sample into a 100 mL volumetric flask.[3]
-
Dissolve the sample in HPLC-grade methanol (B129727), using ultrasonication for 15-20 minutes to ensure complete dissolution.[3]
-
Dilute the solution to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
3.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Pursuit 200Å PFP, 150 x 4.6 mm, 3 µm).[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) or methanol and water, often with an acidic modifier like formic or acetic acid.[3] A common mobile phase is methanol and water (70:30 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV-Vis detector, typically a Diode Array Detector (DAD), at a wavelength of 210 nm and 245 nm.[3][15]
-
Column Temperature: 25 ± 0.5 °C.[15]
3.1.3. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the rosin sample by comparing its peak area to the calibration curve.
GC-MS is another widely used method for the analysis of resin acids.[6] Due to the low volatility of resin acids, a derivatization step is typically required to convert them into more volatile esters, commonly methyl esters.[6][14]
3.2.1. Derivatization (Methylation)
-
Dissolve the rosin sample in a suitable solvent (e.g., methanol/diethyl ether).
-
Add a methylating agent, such as diazomethane (B1218177) or trimethylsilyldiazomethane, to the solution.[14]
-
Allow the reaction to proceed to completion.
-
Evaporate the solvent and redissolve the methylated sample in a solvent suitable for GC injection (e.g., hexane).
3.2.2. GC-MS Conditions
-
Column: A capillary column with a polyester-based stationary phase (e.g., EGSS-X or BDS) is preferable for common resin acids.[14]
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial temperature of around 150°C, ramped up to approximately 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[6]
3.2.3. Identification and Quantification
-
This compound methyl ester is identified by its characteristic retention time and mass spectrum, which can be compared to a reference standard or a spectral library (e.g., NIST library).[6]
-
Quantification is typically performed using a flame ionization detector (FID) in a separate GC run under the same chromatographic conditions, with calibration against a this compound standard.[6]
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the HPLC and GC-MS analysis of this compound in rosin.
Logical Relationship of Abietic Acid Transformation
The formation of this compound is a key transformation that occurs within rosin. This process, along with other potential reactions, is crucial for understanding the final composition of the rosin.
Conclusion
This compound is a naturally occurring and important component of rosin, significantly influencing its properties and applications. Its concentration varies depending on the source and processing of the rosin. Accurate quantification is achievable through established analytical methods such as HPLC and GC-MS. Understanding the natural occurrence and analytical determination of this compound is crucial for researchers, scientists, and drug development professionals working with rosin and its derivatives. The provided protocols and workflows serve as a valuable resource for these endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rosin from Pinus pinaster Portuguese forests shows a regular profile of resin acids [frontiersin.org]
- 6. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ir.amolf.nl [ir.amolf.nl]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. What about rosin?ï½Harima Chemicals Group, Inc. [harima.co.jp]
- 11. baolin-resin.com [baolin-resin.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. akjournals.com [akjournals.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Dehydroabietic acid (DHA), a prominent diterpenoid resin acid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and relevant biological pathways.
Physical Properties of this compound
This compound is a white to off-white crystalline solid at standard conditions.[1][2] Its key physical properties are summarized below, providing a range of values reported across different studies.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₈O₂ | [1][3] |
| Molar Mass | 300.42 - 300.44 g/mol | [1][3][4] |
| Appearance | White to off-white solid; Colorless needle-like crystals | [1][2][5] |
| Melting Point | 150 - 176 °C (423 - 449 K) | [1][6][7] |
| Boiling Point | 390 - 425.08 °C (663 - 698 K) (Some values are estimates) | [1][6][8] |
| Density | 1.03 - 1.058 g/cm³ | [1][6] |
| Water Solubility | Practically insoluble; 2.412 mg/L at 25 °C (estimated) | [1][8] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, methanol (B129727), DMSO, benzene, chloroform, ether, and dilute sodium hydroxide (B78521) solution.[1][2][5] Solubility in (−)-α-pinene, p-cymene, and (−)-β-caryophyllene is temperature-dependent.[9] | |
| Octanol/Water Partition Coefficient (logP) | 5.6 - 6.12 (estimated) | [3][8] |
| Flash Point | 184.3 - 202.5 °C | [1][8] |
Chemical Properties and Structure
DHA's chemical nature is defined by its tricyclic diterpene structure, featuring a carboxylic acid group and an aromatic ring, which imparts significant stability compared to other resin acids.[10]
| Identifier | Value | Source(s) |
| IUPAC Name | Abieta-8,11,13-trien-18-oic acid | [1] |
| CAS Number | 1740-19-8 | [1][11] |
| Molecular Structure | Tricyclic diterpenoid with a phenanthrene (B1679779) carboxylic acid core | [4][5] |
| Crystal System | Monoclinic | [4] |
| Crystal Data | a=11.738 Å, b=11.875 Å, c=13.654 Å, β=107.50° | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of DHA.
| Spectroscopy Type | Key Characteristics | Source(s) |
| ¹H NMR | Aromatic proton signals appear between δ 6.87-7.34 ppm. | [12][13] |
| ¹³C NMR | Characteristic signals for aromatic carbons and the carboxylic acid carbon (around δ 184.5 ppm). | [12][14][15] |
| IR Spectroscopy | Data available from various databases, typically showing characteristic peaks for O-H (acid), C=O (acid), and aromatic C-H bonds. | [3] |
| Mass Spectrometry (GC-MS) | Utilized for identification and quantification, often after derivatization to methyl esters. | [3][13] |
Chemical Reactivity and Stability
-
Stability : The aromatic ring in DHA confers good chemical stability.[10]
-
Atmospheric Degradation : DHA undergoes degradation in the atmosphere, primarily initiated by hydroxyl (OH) radicals. The second-order rate constant (k₂) for the reaction with OH is (5.72 ± 0.87) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25 °C and 40% relative humidity, leading to an estimated atmospheric lifetime of 2.3 to 4.4 days.[16][17]
-
Pyrolysis : High-temperature pyrolysis of DHA derivatives results in decarboxylation, yielding major olefin products such as 19-norabieta-4,8,11,13-tetraene and related isomers.[18]
-
Synthesis : DHA is a versatile starting material for the synthesis of various biologically active compounds and chiral catalysts.[4][5] It can be obtained by the catalytic isomerization of gum rosin (B192284) using a Pd-C catalyst.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of this compound.
Protocol for Solubility Determination (Laser Monitoring Method)
This method is used for determining the solubility of DHA in various solvents at different temperatures.[7][9]
-
Sample Preparation : A known mass of this compound is added to a known mass of the selected solvent in a sealed, jacketed glass vessel. The amount of DHA should be in excess to ensure a saturated solution.
-
Equilibration : The vessel is placed in a thermostatic bath, and the solution is continuously stirred. The temperature is precisely controlled and gradually increased.
-
Laser Monitoring : A laser beam is passed through the solution, and a detector on the opposite side measures the light intensity.
-
Endpoint Determination : As the temperature increases, the solid DHA dissolves. The exact temperature at which the last solid crystal disappears, indicated by a sharp and stable increase in detected light intensity, is recorded as the solid-liquid equilibrium temperature for that specific concentration.
-
Data Analysis : The experiment is repeated with different solute/solvent ratios to generate a solubility curve (solubility vs. temperature). The data can be correlated using thermodynamic models like the modified Apelblat or van't Hoff equations.[7]
Protocol for Purification and Structural Elucidation
This protocol outlines the steps for obtaining pure DHA and confirming its chemical structure.[19]
-
Purification : Crude this compound is purified by recrystallization from a suitable solvent, such as methanol. The crude solid is dissolved in hot methanol and allowed to cool slowly, promoting the formation of pure crystals.
-
Collection : The resulting solid crystals of purified DHA are collected by filtration.
-
Structural Elucidation : The identity and purity of the collected crystals are confirmed using a suite of spectroscopic techniques:
-
1D NMR (¹H and ¹³C) : To confirm the basic structure, functional groups, and proton/carbon environments.
-
2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons and carbons and provide unambiguous assignment of all signals.
-
Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[19]
-
Biological Activity and Associated Pathways
DHA exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][20] Its mechanism of action often involves the modulation of key cellular signaling pathways.
Inhibition of TNF-α Signaling in Wound Healing
This compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[21] In the context of diabetic wound healing, elevated TNF-α levels can impair the process by modulating pathways like FOXO1 and TGF-β1/Smads. By inhibiting TNF-α, DHA can potentially mitigate this impairment.[21]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the laser monitoring method for determining the solubility of this compound, as described in the protocol section.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1740-19-8 [chemicalbook.com]
- 3. This compound | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foreverest.net [foreverest.net]
- 6. 1740-19-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound, 1740-19-8 [thegoodscentscompany.com]
- 9. Experimental Determination and Computational Prediction of this compound Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. uv.es [uv.es]
- 13. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 14. This compound(1740-19-8) 13C NMR spectrum [chemicalbook.com]
- 15. bmse001287 this compound at BMRB [bmrb.io]
- 16. Laboratory study on OH-initiated degradation kinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laboratory study on OH-initiated degradation kinetics of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 脱氢枞酸 ≥90% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.com]
- 21. This compound | CAS:1740-19-8 | Manufacturer ChemFaces [chemfaces.com]
Spectroscopic Analysis of Dehydroabietic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Dehydroabietic acid (DAA), a prominent resin acid, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key analytical processes.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing key identifiers for structural elucidation and characterization.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.0 - 10.0 | br s | 1H | -COOH |
| 7.16 | d | 1H | Ar-H |
| 7.00 | d | 1H | Ar-H |
| 6.89 | s | 1H | Ar-H |
| 2.82 - 2.95 | m | 3H | Ar-CH₂- & Ar-CH |
| 2.31 | m | 1H | |
| 2.24 | m | 1H | |
| 1.85 | m | 1H | |
| 1.81 | m | 1H | |
| 1.71 | m | 2H | |
| 1.53 | m | 1H | |
| 1.50 | m | 1H | |
| 1.29 | s | 3H | -CH₃ |
| 1.22 | d | 6H | -CH(CH₃)₂ |
Source: Data compiled from multiple spectroscopic databases and literature sources.[1][2][3][4][5]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 184.47 | C-18 (-COOH) |
| 146.72 | C-14 (Ar-C) |
| 145.72 | C-16 (Ar-C) |
| 134.69 | C-15 (Ar-C) |
| 126.90 | C-12 (Ar-CH) |
| 124.12 | C-8 (Ar-CH) |
| 123.88 | C-6 (Ar-CH) |
| 47.38 | C-20 |
| 44.55 | C-17 |
| 37.86 | C-10 |
| 36.84 | C-19 |
| 36.67 | C-11 |
| 33.44 | C-13 |
| 29.98 | C-7 |
| 25.13 | C-2 |
| 23.97 | C-1, C-3 |
| 21.74 | C-9 |
| 18.51 | C-5 |
| 16.21 | C-4 |
Source: Data compiled from multiple spectroscopic databases.[2][6][7]
The IR spectrum of this compound highlights its key functional groups. The spectrum is typically acquired using a potassium bromide (KBr) wafer.[7]
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |
| 2943, 2875 | Sharp | C-H stretch (methyl and methylene) |
| 1695 - 1705 | Strong, Sharp | C=O stretch (carboxylic acid) |
| 1453 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |
Source: Data compiled from spectroscopic databases and literature.[8][9]
Mass spectrometry of this compound, typically performed using electron impact (EI) ionization, provides information on its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 300.2 | ~40 | [M]⁺ (Molecular Ion) |
| 285.2 | ~20 | [M - CH₃]⁺ |
| 255.2 | ~15 | [M - COOH]⁺ |
| 239.2 | 100 | [M - C₄H₇O]⁺ (Base Peak) |
| 143.1 | ~20 |
Source: Data compiled from NIST WebBook and PubChem.[7][10]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
-
Sample Preparation : Dissolve approximately 5 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : The analysis is performed on a 300 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder.[7] Press the mixture into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.[12]
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[13] Acquire a background spectrum of the empty sample holder (or a pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[14]
-
Instrumentation : Utilize a mass spectrometer equipped with an electron impact (EI) ionization source.[15][16] The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS).
-
Data Acquisition : In EI mode, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[15]
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Fragmentation Pattern of this compound in MS.
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, C6D6 (H),CDCl3 (C), simulated) (NP0032641) [np-mrd.org]
- 2. bmse001287 this compound at BMRB [bmrb.io]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 6. This compound(1740-19-8) 13C NMR spectrum [chemicalbook.com]
- 7. This compound | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 1740-19-8 [thegoodscentscompany.com]
- 10. This compound [webbook.nist.gov]
- 11. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experimental Design [web.mit.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Dehydroabietic Acid-Induced Apoptosis in HepG2 Cells: Mechanisms and Protocols
Application Note
Dehydroabietic acid (DA), a natural abietane (B96969) diterpene found in the resin of coniferous plants, has garnered significant interest for its potential as an anticancer agent. Emerging research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including the human hepatoma cell line HepG2. This document provides a comprehensive overview of the molecular mechanisms underlying DA-induced apoptosis in HepG2 cells and detailed protocols for key experimental assays.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The development of novel therapeutic agents with high efficacy and low toxicity is a critical area of research. This compound has shown promise in this regard, with studies indicating its cytotoxic effects on liver cancer cells are mediated, at least in part, through the induction of apoptosis, or programmed cell death. Understanding the signaling pathways activated by DA in cancer cells is crucial for its development as a potential therapeutic drug.
Molecular Mechanism of Action
This compound induces apoptosis in HepG2 cells primarily through the intrinsic, or mitochondrial, pathway. This process is characterized by a series of coordinated molecular events, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and the activation of the caspase cascade.
Key molecular events include:
-
Increased ROS Production: Treatment of HepG2 cells with this compound leads to an increase in intracellular ROS levels. This oxidative stress is a critical upstream event that can trigger mitochondrial dysfunction.[1][2]
-
Mitochondrial Membrane Depolarization: The accumulation of ROS contributes to the loss of mitochondrial membrane potential, a hallmark of intrinsic apoptosis.[2]
-
Regulation of Bcl-2 Family Proteins: The disruption of the mitochondrial membrane is regulated by the Bcl-2 family of proteins. This compound treatment has been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3][4]
-
Cell Cycle Arrest: In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing the cancer cells from progressing through the division cycle.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and its derivatives on HepG2 cells.
Table 1: Cytotoxicity of this compound and its Derivatives on HepG2 Cells
| Compound | IC50 Value | Reference |
| This compound | 23.22 ± 0.98 µg/ml | [6] |
| This compound derivative (QC2) | 1.17 µg/mL | [3] |
| This compound derivative (67g) | 0.51–1.39 μM | [1] |
| This compound derivative (74e) | 0.12 ± 0.03 μM | [1] |
| This compound-1,2,3-triazole-oxazolidinone hybrid (4p) | 11.70 ± 1.05 μM | [2] |
| This compound-pyrimidine hybrid (3b) | 10.42 ± 1.20 μM | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced apoptosis in HepG2 cells.
Caption: General experimental workflow for studying DA-induced apoptosis in HepG2 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed HepG2 cells in appropriate culture vessels and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The incubation time will vary depending on the specific assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed HepG2 cells (5 x 10³ cells/well) in a 96-well plate and incubate overnight.[8]
-
Treat the cells with different concentrations of this compound for 24-72 hours.[8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.[9]
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze the stained cells by flow cytometry within one hour.[11]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe, such as DCFH-DA or DHE, to detect intracellular ROS levels.[12][13]
-
Procedure:
-
Treat HepG2 cells with this compound in a suitable culture plate.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA or DHE solution for 30 minutes at 37°C in the dark.[13]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a cationic fluorescent dye, such as JC-1, to measure changes in mitochondrial membrane potential.
-
Procedure:
-
Treat HepG2 cells with this compound.
-
After treatment, incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence of both JC-1 monomers (green) and aggregates (red) using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
-
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat HepG2 cells with this compound and lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.[14][15][16][17][18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[14]
-
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative evaluation of novel this compound-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular mechanisms of apoptosis induced by Scorpio water extract in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound on nontarget lipidomics and proteomics of HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of this compound on nontarget lipidomics and proteomics of HepG2 [frontiersin.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Dehydroabietic Acid: A Natural Suppressor of the NF-κB Signaling Pathway
Application Notes and Protocols for Researchers
Dehydroabietic acid (DAA), a naturally occurring diterpene resin acid found in coniferous plants, has garnered significant attention for its diverse bioactive properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in the mechanism by which DAA suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Mechanism of Action
DAA exerts its anti-inflammatory effects by targeting multiple upstream kinases in the NF-κB signaling cascade.[1][2][6] This multi-targeted approach leads to the inhibition of IκBα phosphorylation, a crucial step in the activation of NF-κB. Consequently, the translocation of the p65 subunit of NF-κB into the nucleus is blocked, preventing the transcription of pro-inflammatory genes.[7][8]
The primary molecular targets of DAA in the NF-κB pathway include:
-
Src (Proto-oncogene tyrosine-protein kinase): DAA suppresses the activity of Src, a non-receptor tyrosine kinase involved in the initial stages of NF-κB activation.[1][2]
-
Syk (Spleen tyrosine kinase): DAA inhibits Syk, another tyrosine kinase that plays a role in signal transduction leading to NF-κB activation.[1][2]
-
TAK1 (Transforming growth factor-β-activated kinase 1): DAA has been shown to block the activation of TAK1, a key kinase that phosphorylates and activates the IKK complex.[1][2][6]
By inhibiting these upstream kinases, DAA effectively prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This maintains the NF-κB p50/p65 heterodimer in an inactive state in the cytoplasm.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling molecules.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Inflammatory Gene Expression
| Cell Line | Treatment | DAA Concentration (µM) | Outcome | Percent Inhibition | Reference |
| RAW264.7 | LPS | 10 | NO Production | Significant Reduction | [1] |
| RAW264.7 | LPS | 20 | NO Production | Significant Reduction | [1] |
| RAW264.7 | LPS | 10 | iNOS mRNA | Decreased | [5] |
| RAW264.7 | LPS | 20 | iNOS mRNA | Decreased | [5] |
| RAW264.7 | LPS | 10 | TNF-α mRNA | Decreased | [5] |
| RAW264.7 | LPS | 20 | TNF-α mRNA | Decreased | [5] |
Table 2: Effect of this compound on NF-κB Signaling Pathway Components
| Cell Line | Treatment | DAA Concentration (µM) | Target Protein | Effect | Reference |
| RAW264.7 | LPS | 20 | Phospho-IκBα | Blocked at 5 and 15 min | [6] |
| RAW264.7 | LPS | 20 | Phospho-IKKα/β (Ser176/180) | Decreased at 5 and 15 min | [6] |
| RAW264.7 | LPS | 20 | Phospho-Src | Blocked | [1] |
| RAW264.7 | LPS | 20 | Phospho-Syk | Blocked | [1] |
| HEK293T | Overexpression | 20 | Phospho-TAK1 | Blocked | [6] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: DAA inhibits the NF-κB pathway by targeting Src, Syk, and TAK1.
Caption: General experimental workflow for studying DAA's anti-inflammatory effects.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of DAA (e.g., 5, 10, 20 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 15 min for phosphorylation studies, 24 hours for NO production).
-
2. Nitric Oxide (NO) Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Materials:
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite standard solution.
-
-
Protocol:
-
After cell treatment, collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
3. Western Blotting for NF-κB Signaling Proteins
This technique is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
4. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the transfected cells with DAA, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
5. Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
This method is used to quantify the mRNA expression levels of NF-κB target genes.
-
Protocol:
-
RNA Extraction: After cell treatment, extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., iNOS, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
These protocols provide a framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. Researchers should optimize the specific conditions based on their experimental setup and cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.skku.edu [pure.skku.edu]
- 5. mdpi.com [mdpi.com]
- 6. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroabietic acid antibacterial activity against Staphylococcus aureus
Application Note & Protocol
Introduction
Dehydroabietic acid (DHAA), a natural abietane (B96969) diterpene resin acid, has demonstrated significant antibacterial and anti-biofilm activity against the formidable pathogen Staphylococcus aureus, including methicillin-resistant strains (MRSA). This document provides a comprehensive overview of the antimicrobial properties of DHAA, detailing its efficacy through quantitative data, outlining experimental protocols for its evaluation, and visualizing key experimental workflows. This information is intended to guide researchers, scientists, and drug development professionals in harnessing the potential of DHAA as a novel therapeutic agent.
Quantitative Antimicrobial and Anti-Biofilm Activity
This compound exhibits a notable inhibitory effect on both planktonic (free-floating) S. aureus and its more resilient biofilm communities. The following tables summarize the key quantitative data from various studies.
Table 1: Antibacterial Activity of this compound against Planktonic Staphylococcus aureus
| S. aureus Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| ATCC 25923 | 70 µM | Not Reported | [1] |
| ATCC 1228 | 7.81 µg/mL | Not Reported | [2][3] |
| CIP 106760 (MRSA) | 15.63 µg/mL | Not Reported | [2][4] |
| ATCC 43300 (MRSA) | ≤ 50 µM | > 8x MIC (for a derivative) | [5] |
| Various Strains | 2-15.6 µg/mL (for various derivatives) | Not Reported | [6] |
Table 2: Anti-Biofilm Activity of this compound against Staphylococcus aureus
| S. aureus Strain | Biofilm Inhibition (IC50) | Biofilm Eradication | Biofilm Inhibition Percentage | Reference | |---|---|---|---| | ATCC 25923 | 30 µM | 2-4 fold higher than IC50 | 90% at 60 µM (sub-MIC) |[1][7] | | ATCC 43866 | Not Reported | Not Reported | 75.13 ± 0.82% at 0.49 µg/mL |[2][3] |
Mechanism of Action
The primary mechanism of antibacterial action for this compound and its derivatives appears to be the disruption of the bacterial cell membrane's integrity.[8][9] This leads to increased membrane permeability, compromising essential cellular processes and ultimately leading to bacterial cell death.[4] Notably, the anti-biofilm effects of DHAA can occur at sub-bacteriostatic concentrations, suggesting a mechanism that is not solely reliant on killing the bacteria but may also interfere with biofilm formation processes.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antibacterial and anti-biofilm activity of this compound against S. aureus.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.
Materials:
-
This compound (DHAA) stock solution (e.g., in DMSO)
-
S. aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture S. aureus overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into CAMHB and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of DHAA:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the DHAA stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted DHAA.
-
Include a positive control (bacteria in CAMHB without DHAA) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of DHAA at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of DHAA that results in no bacterial growth on the agar plate.
Biofilm Inhibition Assay
This protocol is based on the crystal violet staining method.
Objective: To determine the concentration of this compound that inhibits the formation of S. aureus biofilms.
Materials:
-
This compound (DHAA) stock solution
-
S. aureus strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Preparation of Plates:
-
Prepare serial dilutions of DHAA in TSB with 1% glucose in a 96-well plate as described in the MIC protocol.
-
-
Inoculation:
-
Add a diluted overnight culture of S. aureus (to a final OD₆₀₀ of ~0.05) to each well.
-
Include positive (bacteria and media) and negative (media only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Washing and Staining:
-
Gently discard the planktonic bacteria from the wells.
-
Wash the wells three times with sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells. The IC₅₀ is the concentration that inhibits 50% of biofilm formation.
-
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of DHAA.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the biofilm inhibition assay.
Proposed Mechanism of Action
Caption: Proposed mechanism of DHAA action on S. aureus.
References
- 1. (+)-Dehydroabietic Acid, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (+)-Dehydroabietic Acid, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro [mdpi.com]
- 8. New derivatives of this compound target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.abo.fi [research.abo.fi]
Dehydroabietic Acid (DAA): Application Notes for its Role as a PPARα/γ Dual Activator in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DAA), a naturally occurring diterpene resin acid found in coniferous plants, has emerged as a promising therapeutic candidate for inflammatory diseases.[1][2] This document provides detailed application notes and experimental protocols for characterizing the anti-inflammatory properties of DAA, focusing on its dual activation of Peroxisome Proliferator-Activated Receptors (PPARs) α and γ. DAA has been identified as a potent PPARα/γ dual activator, leading to the suppression of pro-inflammatory mediators in macrophages.[2][3] Its mechanism of action also involves the inhibition of key inflammatory signaling pathways, including NF-κB and AP-1.[1][4] These attributes make DAA a compelling molecule for research and development in the context of chronic inflammatory conditions.
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound on PPAR activation and inflammatory responses.
Table 1: PPARα and PPARγ Activation by this compound
| Parameter | PPARα Activation | PPARγ Activation | Reference |
| Agonist Activity | Potent Activator | Potent Activator | [2][3] |
| EC50 | Data not available | Data not available | |
| Methodology | Luciferase Reporter Assay | Luciferase Reporter Assay | [2] |
Table 2: Anti-inflammatory Effects of this compound in Macrophages (RAW 264.7 cells)
| Inflammatory Mediator | Effect of DAA Treatment | Concentration Range | Methodology | Reference |
| Nitric Oxide (NO) | Significant Suppression | 100 µM | Griess Assay | [1][5] |
| Tumor Necrosis Factor-α (TNF-α) | Significant Suppression | Not specified | ELISA | [2][3] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significant Suppression | Not specified | Not specified | [2][3] |
| Inducible Nitric Oxide Synthase (iNOS) mRNA | Significant Reduction | 100 µM | RT-PCR | [1][5] |
| Cyclooxygenase-2 (COX-2) mRNA | Slight Reduction | 100 µM | RT-PCR | [5] |
| TNF-α mRNA | Significant Reduction | 100 µM | RT-PCR | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular pathways influenced by this compound and a general workflow for its characterization.
Caption: DAA's dual activation of PPARα/γ and inhibition of NF-κB/AP-1 pathways.
Caption: Workflow for evaluating DAA's anti-inflammatory effects.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
PPARα/γ Transactivation Luciferase Reporter Assay
This protocol is designed to quantify the activation of PPARα and PPARγ by DAA in a cell-based reporter assay. HEK293T cells are commonly used for their high transfection efficiency.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Expression plasmids:
-
pCMV-hPPARα or pCMV-hPPARγ
-
pPPRE-luc (luciferase reporter plasmid)
-
pRL-TK (Renilla luciferase control plasmid)
-
-
This compound (DAA) stock solution (in DMSO)
-
Positive controls: GW7647 (for PPARα), Rosiglitazone (for PPARγ)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the PPAR expression plasmid, 100 ng of the PPRE-luc reporter plasmid, and 5 ng of the pRL-TK control plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
-
DAA Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of DAA (e.g., 0.1, 1, 10, 50, 100 µM) or the respective positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Measurement of Inflammatory Mediators in RAW 264.7 Macrophages
This protocol details the induction of an inflammatory response in RAW 264.7 macrophages using lipopolysaccharide (LPS) and the subsequent measurement of inflammatory mediators following DAA treatment.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DAA) stock solution (in DMSO)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and MCP-1
-
24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
DAA Pre-treatment: Pre-treat the cells with various concentrations of DAA (e.g., 10, 50, 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no DAA) and an unstimulated control group (no LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
TNF-α and MCP-1 Measurement:
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and MCP-1 production by DAA compared to the LPS-stimulated vehicle control.
Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol is for quantifying the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α) in DAA-treated RAW 264.7 macrophages.
Materials:
-
Treated RAW 264.7 cells (from Protocol 2, but with a 6-hour LPS stimulation)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for iNOS, COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the LPS-stimulated vehicle control using the 2^-ΔΔCt method.
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the assessment of NF-κB pathway activation by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit in DAA-treated RAW 264.7 cells.
Materials:
-
Treated RAW 264.7 cells (from Protocol 2, with a 30-minute LPS stimulation for IκBα phosphorylation and 1-hour stimulation for p65 translocation)
-
Cytoplasmic and nuclear extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
For total protein (for phospho-IκBα), lyse cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions (for p65 translocation), use a nuclear/cytoplasmic extraction kit.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-IκBα signal to total IκBα.
-
Normalize the nuclear p65 signal to Lamin B1 and the cytoplasmic p65 signal to β-actin to assess translocation.
-
Conclusion
This compound demonstrates significant potential as a dual PPARα/γ activator with potent anti-inflammatory effects. The provided application notes and protocols offer a comprehensive framework for researchers to investigate and characterize the therapeutic utility of DAA in inflammatory disease models. Further studies to determine the precise EC50 and IC50 values will be crucial for advancing the development of DAA as a novel anti-inflammatory agent.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient transfection and luciferase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human MCP-1 ELISA Kit Elisa Kit KE00277 | Proteintech [ptglab.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - Elabscience® [elabscience.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antibacterial Screening of Novel Dehydroabietic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel dehydroabietic acid (DAA) derivatives and the subsequent screening for their antibacterial activity. This compound, a natural diterpenoid resin acid, serves as a versatile scaffold for the development of new antimicrobial agents.[1][2] Modifications to its structure have yielded derivatives with significant potency against a range of pathogenic bacteria, including multidrug-resistant strains.[1][3]
Overview of this compound Derivatives in Antibacterial Research
This compound and its derivatives have demonstrated a broad spectrum of biological activities, with antibacterial and anti-biofilm properties being of significant interest.[1][4][5] Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[1][6] The mechanism of action for many DAA derivatives is believed to involve the disruption of the bacterial cell membrane integrity, leading to cell death.[6][7] Furthermore, some derivatives have been shown to inhibit virulence factors such as biofilm formation, exopolysaccharide (EPS) production, and bacterial motility, presenting an alternative strategy to combat bacterial infections.[4][8][9]
Synthesis of Novel this compound Derivatives
The synthesis of novel DAA derivatives typically involves the modification of the carboxylic acid group at C-18, or substitutions on the A, B, or C rings of the diterpenoid structure.[2][5] Here, we provide protocols for the synthesis of two promising classes of derivatives: Amide-containing derivatives and Amino alcohol-decorated derivatives.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: General workflow for synthesis and antibacterial screening of DAA derivatives.
Protocol: Synthesis of Amide-Containing this compound Derivatives
This protocol describes the synthesis of amide-containing DAA derivatives by introducing amide and piperidine/piperazine (B1678402) functional groups.[10]
Materials:
-
This compound (DAA)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
Substituted amines (e.g., piperidine, piperazine derivatives)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 mmol) in thionyl chloride (1.5 mmol).
-
Heat the mixture under reflux for 1-3 hours.
-
Remove the excess thionyl chloride by rotary evaporation to obtain the dehydroabietoyl chloride intermediate.
-
-
Amide Formation:
-
Dissolve the dehydroabietoyl chloride intermediate in dichloromethane.
-
Add triethylamine (0.5 equivalents) and the desired substituted amine (1.1 equivalents) to the solution.
-
Conduct the reaction under an ice bath to control selectivity and yield.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the synthesized derivatives using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[10]
-
Protocol: Synthesis of this compound Derivatives with Amino Alcohol Units
This protocol outlines the semi-synthesis of DAA derivatives decorated with an amino alcohol moiety.[4][9]
Materials:
-
This compound (DAA)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Amino alcohols
-
Triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Activation of this compound:
-
To a solution of this compound in dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield dehydroabietoyl chloride.
-
-
Coupling with Amino Alcohol:
-
Dissolve the dehydroabietoyl chloride in dichloromethane.
-
In a separate flask, dissolve the desired amino alcohol and triethylamine in dichloromethane.
-
Slowly add the dehydroabietoyl chloride solution to the amino alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography.
-
-
Characterization:
-
Characterize the final products using spectroscopic methods such as NMR and MS.
-
Protocols for Antibacterial Screening
The following protocols are standard methods for evaluating the antibacterial activity of the synthesized this compound derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]
Materials:
-
Synthesized DAA derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the DAA derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well plate.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.
-
Spot-plate the aliquot onto a nutrient agar (B569324) plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Protocol: Anti-Biofilm Activity Assay
This assay evaluates the ability of the synthesized compounds to inhibit biofilm formation.[4][6]
Materials:
-
96-well microtiter plates
-
Bacterial suspension
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%)
Procedure:
-
Biofilm Formation:
-
Add nutrient broth and the bacterial cell suspension to the wells of a 96-well plate.
-
Add different concentrations of the DAA derivatives to the wells.
-
Incubate the plate at a suitable temperature (e.g., 28°C or 37°C) for 24-72 hours to allow for biofilm formation.[4]
-
-
Staining:
-
Carefully remove the medium from each well and wash the wells with sterile water to remove planktonic bacteria.
-
Add crystal violet solution to each well and incubate at room temperature.
-
Remove the crystal violet solution and wash the wells again with water.
-
-
Quantification:
-
Add ethanol to each well to dissolve the stained biofilm.
-
Measure the absorbance of the solubilized crystal violet using a microplate reader at a specific wavelength (e.g., 595 nm).
-
The inhibition of biofilm formation is calculated relative to the control wells without any compound.
-
Data Presentation: Antibacterial Activity of Selected this compound Derivatives
The following tables summarize the quantitative data on the antibacterial activity of representative DAA derivatives from the literature.
Table 1: In Vitro Antibacterial Activity of Amino Alcohol-DAA Derivatives against Plant Pathogenic Bacteria [4]
| Compound | Target Bacteria | EC₅₀ (µg/mL) | MIC (µg/mL) |
| 2a | Xanthomonas oryzae pv. oryzae (Xoo) | 7.0 | - |
| 2b | Xanthomonas oryzae pv. oryzae (Xoo) | 2.70 | 10.8 |
| 2c | Xanthomonas oryzae pv. oryzae (Xoo) | 3.2 | - |
| 2h | Xanthomonas oryzae pv. oryzae (Xoo) | 5.8 | - |
| 2i | Xanthomonas oryzae pv. oryzae (Xoo) | 3.2 | - |
| 2j | Xanthomonas oryzae pv. oryzae (Xoo) | 3.6 | - |
| 2k | Xanthomonas oryzae pv. oryzae (Xoo) | 4.1 | - |
| 2l | Xanthomonas oryzae pv. oryzae (Xoo) | 3.0 | - |
| 2m | Xanthomonas oryzae pv. oryzae (Xoo) | 5.3 | - |
Table 2: In Vitro Antibacterial Activity of Amide-Containing DAA Derivatives [10][12]
| Compound | Target Bacteria | EC₅₀ (mg/L) | Inhibition at 100 mg/L (%) |
| P1 | Xanthomonas oryzae pv. oryzicola (Xoc) | 52.8 | - |
| P3 | Xanthomonas oryzae pv. oryzicola (Xoc) | 51.4 | - |
| P9 | Xanthomonas axonopodis pv. citri (Xac) | - | 69.6 |
Table 3: Minimum Inhibitory Concentration (MIC) of DAA and its Derivatives against Various Bacteria [1][6]
| Compound | Target Bacteria | MIC (µg/mL) |
| This compound | Staphylococcus epidermidis ATCC 12228 | 7.81 |
| This compound | Mycobacterium smegmatis ATCC 607 | 7.81 |
| This compound | Staphylococcus aureus CIP 106760 | 15.63 |
| This compound | Klebsiella pneumoniae (clinical isolate) | 125 |
| This compound | Escherichia coli (clinical isolate) | 125 |
| Derivative 5 | Bacillus subtilis | 4 |
| Derivative 5 | Staphylococcus aureus | 2 |
| Derivative 6 | Methicillin-resistant S. aureus (MRSA) | 8 |
| Derivative 9 | Staphylococcus aureus Newman | 0.39-0.78 |
| Derivative 59w | Staphylococcus aureus Newman | 0.39-0.78 |
| Derivative 69o | Gram-negative and Gram-positive bacteria | 1.6-3.1 |
Proposed Mechanism of Action
The antibacterial activity of many this compound derivatives is attributed to their ability to disrupt the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6][7]
Caption: Proposed mechanism of antibacterial action for DAA derivatives.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of novel analogues of this compound prepared by CH-Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Virulence Strategy of Novel this compound Derivatives: Design, Synthesis, and Antibacterial Evaluation [mdpi.com]
- 5. DSpace [helda.helsinki.fi]
- 6. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Virulence Strategy of Novel this compound Derivatives: Design, Synthesis, and Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Note: Quantification of Dehydroabietic Acid in Plant Extracts by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydroabietic acid (DHAA) is a naturally occurring diterpenoid resin acid found in various plant species, particularly conifers of the Pinaceae family. It is a major component of rosin (B192284) and is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities. Accurate quantification of DHAA in plant extracts is crucial for quality control, standardization of herbal products, and exploring its therapeutic potential. This application note presents a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in complex plant matrices.
Experimental Protocol
Sample Preparation: Ultrasonic-Assisted Solvent Extraction
-
Homogenization: Weigh approximately 1.0 g of dried and powdered plant material into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol (B129727) (or acetonitrile). For enhanced extraction efficiency, sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Dilution: If high concentrations of DHAA are expected, dilute the sample with the mobile phase to fit within the calibration curve range.
HPLC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Condition |
| HPLC System | Standard LC System with Binary Pump and Autosampler |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Program | 0-1 min: 70% B, 1-5 min: 70-95% B, 5-7 min: 95% B, 7.1-10 min: 70% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[2][3][4] |
| Precursor Ion (Q1) | m/z 299.2 [M-H]⁻[2] |
| Product Ions (Q3) | m/z 255.2 (Quantifier), m/z 239.2 (Qualifier) |
| Gas Temperature | 350°C[2] |
| Nebulizer Gas | 35 psi[2] |
| Capillary Voltage | 4000 V[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
Note: MS/MS parameters such as collision energy and fragmentor voltage should be optimized for the specific instrument in use to maximize signal intensity for the specified MRM transitions.
Preparation of Standards and Calibration
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Working Standards: Serially dilute the stock solution with methanol to prepare a series of working standards ranging from 1 ng/mL to 500 ng/mL.
-
Calibration Curve: Inject the working standards to generate a calibration curve by plotting the peak area against the concentration. A linear regression with a weighting factor of 1/x is typically used.
Method Validation and Performance
The described method is validated for its linearity, sensitivity, precision, and accuracy. The performance characteristics are summarized below, based on typical results from similar published methods.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 5.0 - 500.0 µg/kg[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.87 µg/kg[1] (or 2.1 pg/mL[3][4]) |
| Limit of Quantification (LOQ) | 2.61 µg/kg[1] |
| Precision (RSD%) | < 15%[1] |
| Accuracy (Recovery) | 79% - 108%[1][3] |
Workflow Visualization
The overall experimental process, from sample collection to final quantification, is illustrated in the following workflow diagram.
Caption: Workflow for DHAA Quantification in Plant Extracts.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The simple ultrasonic-assisted extraction protocol ensures efficient sample preparation, while the use of Multiple Reaction Monitoring (MRM) in mass spectrometry guarantees high specificity by minimizing matrix interference. This method is well-suited for quality control applications in the herbal medicine industry and for research purposes in phytochemistry and drug discovery.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scribd.com [scribd.com]
- 3. Analysis of abietic acid and this compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dehydroabietic Acid: A Promising Agent for Inhibiting Staphylococcus aureus Biofilm Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form biofilms on both biological and inanimate surfaces. These structured communities of bacteria are encased in a self-produced polymeric matrix, rendering them highly resistant to conventional antibiotic therapies and the host immune system. The emergence of multidrug-resistant strains, such as methicillin-resistant S. aureus (MRSA), further complicates treatment, making the discovery of novel anti-biofilm agents a critical priority in infectious disease research.
Dehydroabietic acid (DAA), a natural abietane (B96969) diterpene found in the resin of coniferous trees, has emerged as a promising candidate for combating S. aureus biofilms.[1] This document provides detailed application notes and experimental protocols for researchers interested in investigating the anti-biofilm properties of DAA against S. aureus.
Mechanism of Action
The precise mechanism by which this compound inhibits S. aureus biofilm formation is an active area of research. Current evidence suggests that DAA does not primarily act by killing planktonic bacteria at its anti-biofilm concentrations.[2] Instead, its inhibitory effects appear to be focused on the crucial stages of biofilm development, particularly the accumulation and maturation phases.[2] One of the proposed mechanisms is the disruption of the bacterial membrane integrity.[3][4]
Furthermore, there are indications that DAA may interfere with the quorum sensing (QS) systems of S. aureus. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, and it plays a pivotal role in regulating biofilm formation and virulence. By potentially disrupting QS signaling, DAA may inhibit the coordinated processes required for the development of a mature biofilm structure.
While direct experimental evidence is still being gathered, it is hypothesized that DAA may exert its anti-biofilm effects by downregulating key regulatory systems involved in S. aureus biofilm formation, such as the accessory gene regulator (agr) system and the staphylococcal accessory regulator (sarA). These systems control the expression of a multitude of genes responsible for adhesion, production of the polysaccharide intercellular adhesin (PIA), and other factors essential for biofilm integrity.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the efficacy of this compound against S. aureus. These values can serve as a reference for designing experiments and comparing results.
Table 1: In Vitro Activity of this compound (DAA) against Staphylococcus aureus
| Strain | MIC (µg/mL) | MIC (µM) | MBIC (µg/mL) | Biofilm Inhibition (%) at MBIC | Reference |
| S. aureus ATCC 12228 | 7.81 | - | - | - | [5] |
| S. aureus CIP 106760 | 15.63 | - | - | - | [5] |
| S. aureus ATCC 43866 | - | - | 0.49 | 75.13 ± 0.82 | [5] |
| S. aureus (unspecified) | - | 70 | - | - | [2] |
Table 2: Biofilm Inhibitory Concentrations of this compound (DAA)
| Strain | IC50 (µM) | IC90 (µM) | Reference |
| S. aureus (unspecified) | 30 | 60 | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-biofilm activity of this compound against S. aureus.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
S. aureus strain of interest
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
This compound (DAA) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial suspension of S. aureus in TSB or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the DAA stock solution in the broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the DAA dilutions.
-
Include a positive control (broth with bacteria, no DAA) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of DAA that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of DAA to inhibit the formation of biofilm biomass.
Materials:
-
S. aureus strain of interest
-
TSB supplemented with 1% glucose
-
This compound (DAA) stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Prepare a bacterial suspension of S. aureus as described in the MIC protocol and dilute it to approximately 1 x 10⁷ CFU/mL in TSB with 1% glucose.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of TSB containing serial dilutions of DAA to the corresponding wells.
-
Include a positive control (bacteria with no DAA) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, carefully aspirate the planktonic cells from each well.
-
Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes or by air-drying the plate.
-
Remove the methanol (if used) and allow the plate to dry completely.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells gently with PBS until the negative control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of control well)] x 100
Biofilm Viability Assay (Resazurin Method)
This assay determines the metabolic activity of the cells within the biofilm after treatment with DAA, providing an indication of cell viability.
Materials:
-
Pre-formed S. aureus biofilms (as prepared in the crystal violet assay)
-
This compound (DAA) stock solution
-
Resazurin (B115843) solution (e.g., 0.01% in PBS)
-
PBS
-
Fluorometer or microplate reader with fluorescence capabilities
Protocol:
-
Prepare S. aureus biofilms in a 96-well plate as described in the crystal violet assay (steps 1-5).
-
After 24 hours of biofilm formation, carefully remove the planktonic cells.
-
Wash the biofilms gently with PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of DAA to the wells with pre-formed biofilms.
-
Incubate the plate at 37°C for another 24 hours.
-
After treatment, remove the medium and wash the biofilms with PBS.
-
Add 100 µL of PBS and 10 µL of resazurin solution to each well.
-
Incubate the plate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. A decrease in fluorescence compared to the untreated control indicates a reduction in cell viability.
Mandatory Visualizations
Proposed Mechanism of this compound Action
Caption: Proposed inhibitory mechanism of this compound on S. aureus biofilm formation.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow of the Crystal Violet assay for quantifying biofilm inhibition.
Logical Relationship of DAA's Anti-Biofilm Effects
Caption: Logical flow of this compound's effects leading to biofilm inhibition.
Synergistic Potential
Preliminary studies on related abietane diterpenes, such as abietic acid, have shown synergistic effects when combined with conventional antibiotics like oxacillin (B1211168) against methicillin-resistant staphylococci. This suggests that DAA may also have the potential to restore the efficacy of antibiotics against resistant biofilms. Further research is warranted to explore the synergistic interactions of DAA with a broader range of antibiotics, such as vancomycin, gentamicin, and ciprofloxacin, against MRSA and MSSA biofilms. Checkerboard assays and time-kill curve studies would be valuable for quantifying these potential synergistic effects.
Conclusion
This compound represents a promising natural compound for the development of novel anti-biofilm strategies against Staphylococcus aureus. Its ability to inhibit biofilm formation at sub-inhibitory concentrations for planktonic growth makes it an attractive candidate for further investigation. The protocols and data provided in this document are intended to facilitate research into the anti-biofilm properties and mechanism of action of DAA, with the ultimate goal of translating these findings into effective therapies for biofilm-associated infections.
References
Application Notes: Dehydroabietic Acid as a Novel Survivin Inhibitor in Gastrac Cancer Research
Introduction
Gastric cancer remains a significant global health challenge with high incidence and mortality rates. The limitations of current chemotherapeutic options necessitate the development of novel targeted therapies. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers, including gastric cancer, where it is associated with tumor progression, chemoresistance, and poor prognosis.[1] Dehydroabietic acid (DAA), a natural diterpene found in pine trees, has emerged as a promising anti-cancer agent.[2][3][4] Recent studies have identified DAA as a potent inhibitor of survivin expression in gastric cancer cells, leading to the induction of apoptosis.[3][5][6] These findings present DAA as a valuable tool for researchers studying survivin-mediated signaling pathways and for professionals in drug development exploring new therapeutic strategies against gastric cancer.
This document provides detailed application notes and protocols for utilizing this compound to study survivin inhibition in gastric cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects in gastric cancer primarily through the downregulation of survivin at both the mRNA and protein levels.[3][5] The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, a known upstream regulator of survivin expression.[2] By suppressing this pathway, DAA effectively reduces survivin transcription and translation. The subsequent decrease in survivin levels disrupts its anti-apoptotic function, leading to the activation of the intrinsic apoptotic cascade. This is evidenced by an altered ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, and the subsequent cleavage and activation of caspase-3, a key executioner caspase.[7][8] Activated caspase-3 then cleaves essential cellular substrates, ultimately leading to programmed cell death.[3]
Below is a diagram illustrating the proposed signaling pathway for DAA-induced apoptosis in gastric cancer cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on gastric cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Gastric Cancer Cell Viability
| Cell Line | Cancer Type | Treatment Duration | Effect | Reference |
| AGS | Human Gastric Adenocarcinoma | 24 and 48 hours | Dose- and time-dependent decrease in cell viability. | [5] |
| MKN-28 | Human Gastric Adenocarcinoma | 24 and 48 hours | Dose-dependent decrease in cell viability. | [5] |
| YCC-2 | Human Gastric Carcinoma | 24 and 48 hours | Dose-dependent decrease in cell viability. | [5] |
| SNU-216 | Human Gastric Carcinoma | 24 and 48 hours | Dose-dependent decrease in cell viability. | [5] |
| SNU-601 | Human Gastric Carcinoma | 24 and 48 hours | Dose-dependent decrease in cell viability. | [5] |
| SNU-668 | Human Gastric Carcinoma | 24 and 48 hours | Dose-dependent decrease in cell viability. | [5] |
Table 2: Comparative Inhibition of Survivin Expression in AGS Cells (48h Treatment)
| Compound | Concentration | Effect on Survivin Expression | Reference |
| This compound (DAA) | 85 µM | Significant decrease in mRNA and protein levels. | [5] |
| YM-155 (Known Survivin Inhibitor) | 5 nM | Decrease in mRNA and protein levels. | [5] |
| Conclusion | DAA shows a stronger inhibitory effect on survivin expression than YM-155 at the tested concentrations. | [5] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in AGS Cells (48h Treatment)
| Protein | Effect of DAA Treatment | Reference |
| Survivin | Decreased | [5] |
| Bax | Increased | [7][8] |
| Bcl-2 | Decreased | [7][8] |
| Cleaved Caspase-3 | Increased | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on survivin inhibition and apoptosis in gastric cancer cells.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (WST-8 or MTT)
Objective: To determine the cytotoxic effect of DAA on gastric cancer cells and to calculate the IC50 value.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MKN-28)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (DAA) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
DAA Treatment: Prepare serial dilutions of DAA in complete medium from the stock solution. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the DAA dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Reagent Addition:
-
For WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 450 nm for WST-8 or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Survivin and Apoptosis-Related Proteins
Objective: To quantify the changes in protein expression of survivin, Bax, Bcl-2, and cleaved caspase-3 after DAA treatment.
Materials:
-
Gastric cancer cells (e.g., AGS)
-
6-well cell culture plates
-
DAA stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed AGS cells in 6-well plates and grow to 70-80% confluency. Treat the cells with DAA (e.g., 85 µM) for 48 hours. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (β-actin).
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following DAA treatment using flow cytometry.
Materials:
-
Gastric cancer cells (e.g., AGS)
-
6-well cell culture plates
-
DAA stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed AGS cells in 6-well plates. Treat the cells with DAA (e.g., 85 µM) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Calculate the percentage of cells in each quadrant.
-
Conclusion
This compound is a potent inhibitor of survivin in gastric cancer cells, acting through the disruption of the PI3K/Akt signaling pathway to induce apoptosis. The protocols and data presented in these application notes provide a comprehensive framework for researchers and drug development professionals to investigate the anti-cancer properties of DAA and to further explore the role of survivin in gastric tumorigenesis. This natural compound holds significant promise as a lead for the development of novel therapeutics targeting survivin-dependent cancers.
References
- 1. Analysis of the potential of this compound as an inhibitor of the PI3K/AKT/mTOR signaling pathway based on computer simulation technology - China Chemical Manufacturer [longchangextracts.com]
- 2. This compound Is a Novel Survivin Inhibitor for Gastric Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Dehydroabietic Acid as a Therapeutic Agent for Pancreatic Cancer
Introduction
Pancreatic cancer remains one of the most lethal malignancies worldwide, characterized by late diagnosis, aggressive tumor biology, and profound resistance to conventional therapies. This necessitates the exploration of novel therapeutic agents. Natural products are a promising source of new anticancer compounds. Dehydroabietic acid (DAA), a diterpenoid resin acid from coniferous trees, and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[1] This document outlines the therapeutic potential of DAA derivatives against pancreatic cancer, summarizing key preclinical data and providing detailed protocols for experimental validation.
Mechanism of Action
While this compound itself shows limited activity, its semi-synthetic derivatives, particularly dehydroabietic oximes, have emerged as potent agents against pancreatic cancer.[2] The primary mechanisms identified involve the induction of cell cycle arrest and modulation of key regulatory proteins.
-
Cell Cycle Arrest: Dehydroabietic oximes effectively halt the growth of human pancreatic cancer cells by inducing cell cycle arrest at the G1 phase.[3] This is achieved by modulating the expression of critical cell cycle regulators. Specifically, treatment with these compounds leads to the upregulation of the cyclin-dependent kinase inhibitor p27 and the concomitant downregulation of Cyclin D1, a key protein for G1/S phase transition.[2][3]
-
Anti-Inflammatory Activity: Chronic inflammation is a known driver of pancreatic cancer. Dehydroabietic oximes exhibit significant anti-inflammatory properties, measured by the inhibition of nitric oxide (NO) production in macrophages.[2][4] Since the tumor microenvironment in pancreatic cancer is rich in inflammatory mediators, this dual action on cancer cells and inflammation is particularly advantageous.
-
Modulation of Other Signaling Pathways: In other cancer types, DAA has been shown to suppress NF-κB and AP-1 signaling cascades, which are crucial for cancer cell survival and inflammatory responses.[5] It has also been identified as an inhibitor of survivin, an anti-apoptotic protein, suggesting multiple avenues through which DAA and its derivatives may exert their anticancer effects.[5]
Data Presentation: In Vitro Efficacy
Quantitative data from in vitro studies highlights the cytotoxic potential of this compound derivatives against human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.
| Compound Name/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Parent Compound) | Aspc-1 | Pancreatic | > 60 (Inactive) | [2] |
| Dehydroabietic oxime (Compound 23) | Aspc-1 | Pancreatic | 8.6 | [2] |
| Dehydroabietic oxime (Compound 26) | Aspc-1 | Pancreatic | 8.9 | [2] |
Note: The parent this compound compound was found to be inactive, whereas its oxime derivatives showed anti-proliferative activity in the low micromolar range.[2]
In Vivo Efficacy
The exploration of this compound and its derivatives in animal models of pancreatic cancer is still an emerging field. While studies on other cancer types, such as a mouse xenograft model of pituitary adenomas, have shown significant inhibition of tumor growth with DAA derivatives, detailed quantitative data regarding dosage, administration route, and tumor growth inhibition specific to pancreatic cancer models are not yet available in the literature.[5] Further in vivo research is required to validate the promising in vitro findings.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Pancreatic cancer cell lines (e.g., Aspc-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the DAA derivative in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the DAA derivative at its IC50 concentration (and a control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Pancreatic cancer cells
-
6-well plates
-
This compound derivative
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the DAA derivative as described in the cell cycle protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Cyclin D1, p27).
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted according to manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.
Visualizations: Pathways and Workflows
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel this compound-Based Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic oximes halt pancreatic cancer cell growth in the G1 phase through induction of p27 and downregulation of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroabietic oximes halt pancreatic cancer cell growth in the G1 phase through induction of p27 and downregulation of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Dehydroabietic Acid-Based Anti-inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DAA), a naturally occurring abietane (B96969) diterpenoid found in the resin of coniferous trees, has emerged as a promising scaffold for the development of novel anti-inflammatory agents.[1][2] DAA and its semi-synthetic derivatives have demonstrated significant anti-inflammatory properties in a variety of preclinical models. These compounds exert their effects through the modulation of key signaling pathways implicated in the inflammatory response, offering a multifocal approach to treating inflammatory conditions. This document provides detailed application notes and experimental protocols for the investigation of DAA and its derivatives as potential anti-inflammatory drugs.
Mechanism of Action
This compound primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[3][4] This is achieved through the direct suppression of upstream kinases, specifically Src, Syk, and Transforming growth factor-beta-activated kinase 1 (TAK1).[3][5] The inhibition of these kinases prevents the subsequent phosphorylation and activation of downstream signaling components, ultimately leading to a reduction in the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes involved in the inflammatory process (e.g., iNOS, COX-2).[2][4]
Data Presentation
The anti-inflammatory activity of this compound and its derivatives can be quantified using various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) and other relevant data for a selection of these compounds.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound Derivatives in LPS-stimulated Dendritic Cells. [5][6]
| Compound | Modification | TNF-α Inhibition (%) at 10 µg/mL | IL-1β Inhibition (%) at 10 µg/mL | IL-6 Inhibition (%) at 10 µg/mL | IL-12p70 Inhibition (%) at 10 µg/mL |
| DAA (9) | Parent Compound | 53.8 | 38.4 | -5.2 | 54.4 |
| 17 | Derivative | >90 | - | - | - |
| 18 | Derivative | - | - | - | - |
| 21 (TQ) | Triptoquinone Derivative | >90 | - | - | - |
| 23 (TQ) | Triptoquinone Derivative | >90 | - | - | - |
Data presented as percentage inhibition of cytokine production. A negative value indicates stimulation. TQ refers to Triptoquinone derivatives.[5][6]
Table 2: Cytotoxic Activity (IC50) of Selected this compound Derivatives against Various Cell Lines. [7][8][9][10]
| Compound | Cell Line | IC50 (µM) |
| DAA (1) | SMMC-7721, HeLa | >50 |
| Quinoxaline Derivative (4b) | MCF-7 | 1.78 ± 0.36 |
| SMMC-7721 | 0.72 ± 0.09 | |
| HeLa | 1.08 ± 0.12 | |
| LO2 (non-cancerous) | 11.09 ± 0.57 | |
| Chiral Dipeptide Derivative (22f) | HeLa | 7.76 ± 0.98 |
| Acyl-thiourea Derivative (30n) | HeLa | 6.58 ± 1.11 |
| Acylhydrazone Derivative (36w) | HeLa | 2.21 ± 0.04 |
| 2-Aryl-benzimidazole Derivative (80j) | SMMC-7721, MDA-MB-231, HeLa, CT-26 | 0.08 - 0.42 |
This table presents cytotoxic activity, which is important for determining the therapeutic index of anti-inflammatory compounds.
Experimental Protocols
In Vitro Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound (DAA) or its derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of DAA or its derivatives for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
HEK293T cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound (DAA) or its derivatives
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
Incubate for 24 hours to allow for plasmid expression.
-
Pre-treat the cells with various concentrations of DAA or its derivatives for 1 hour.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 20 ng/mL) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
This protocol allows for the detection of key phosphorylated proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
This compound (DAA) or its derivatives
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IKKα/β (Ser176/180), anti-phospho-IκBα (Ser32), and loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed RAW 264.7 cells and treat with DAA/derivatives and LPS as described in the NO assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IKKα/β at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12][13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Anti-inflammatory Model
This is a classic model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound (DAA) or its derivatives
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for DAA administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer DAA or its derivatives orally (p.o.) or intraperitoneally (i.p.) at desired doses. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.
Conclusion
This compound and its derivatives represent a valuable class of natural product-based compounds with significant potential for the development of novel anti-inflammatory therapies. The protocols and data presented in this document provide a framework for researchers to effectively screen and characterize these compounds, paving the way for future drug discovery efforts in the field of inflammation. The ability of DAA to target multiple upstream kinases in key inflammatory pathways highlights its potential as a lead compound for developing broad-spectrum anti-inflammatory agents.
References
- 1. Design, synthesis and biological evaluation of this compound derivative as potent vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Semisynthetic Abietic and this compound Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uv.es [uv.es]
- 7. Synthesis and Evaluation of New Quinoxaline Derivatives of this compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances on Biological Activities and Structural Modifications of this compound [mdpi.com]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Phospho-IKK alpha/beta (Ser176/180) (16A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-IKK alpha/beta (Ser176/180) Antibody II | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing Dehydroabietic Acid Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dehydroabietic acid (DHAA), a natural diterpene resin acid found in coniferous plants, has garnered significant interest for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This document provides a comprehensive guide to assessing the cytotoxic effects of DHAA on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[2][3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Data Presentation
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7.76 ± 0.98 | [6] |
| MGC-803 | Gastric Cancer | Not specified | [6] |
| NCI-H460 | Lung Cancer | Not specified | [6] |
| AGS | Gastric Cancer | Not specified | [7] |
| YCC-2 | Gastric Cancer | Not specified | |
| HCT 116 | Colon Cancer | Not specified | [8] |
| A431 | Skin Cancer | Not specified | [8] |
| H1299 | Lung Cancer | Not specified | [8] |
| SK-OV-3 | Ovarian Cancer | Not specified | [9] |
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound (DHAA) using the MTT assay.
Materials and Reagents:
-
This compound (DHAA)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., HeLa, AGS, HCT 116)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[10]
-
Incubate the plate for 24 hours to allow the cells to attach.[10]
-
-
DHAA Treatment:
-
Prepare a stock solution of DHAA in DMSO.
-
Prepare serial dilutions of DHAA in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared DHAA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DHAA concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8][11]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.[12] Filter-sterilize the solution and store it protected from light.
-
After the treatment period, remove the medium containing DHAA.
-
Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[13]
-
Incubate the plate for 4 hours at 37°C in the dark.[14]
-
After incubation, carefully remove the MTT solution.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the concentration of DHAA to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of DHAA that causes 50% inhibition of cell growth, from the dose-response curve.
-
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for assessing DHAA cytotoxicity using the MTT assay.
Signaling Pathway Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel this compound Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. MTT assay protocol | Abcam [abcam.com]
Application of Dehydroabietic Acid in the Synthesis of Chiral Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHAA), a readily available, chiral, and structurally rigid natural product derived from rosin, serves as an excellent scaffold for the synthesis of novel chiral catalysts. Its inherent chirality and rigid tricyclic framework can be effectively translated to catalytic asymmetric transformations, providing a powerful tool for the enantioselective synthesis of valuable organic molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-derived chiral organocatalysts, particularly focusing on squaramide and thiourea (B124793) derivatives in asymmetric Michael additions.
Application Notes
Chiral catalysts derived from this compound, primarily through its amine derivative, dehydroabietylamine (B24195) (DA), have emerged as highly effective organocatalysts in a variety of asymmetric reactions. These catalysts typically feature a bifunctional design, incorporating the sterically demanding and chiral dehydroabietyl moiety along with a hydrogen-bond donating group such as a squaramide or thiourea. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol.
One of the most successful applications of these catalysts is in the asymmetric Michael addition of ketones to nitro-olefins. The dehydroabietyl squaramide catalysts, for instance, have demonstrated exceptional performance in the reaction of cyclohexanone (B45756) with various β-nitrostyrenes, affording the corresponding γ-nitroketones with high yields, diastereoselectivities, and enantioselectivities. These products are valuable synthetic intermediates, readily convertible to chiral γ-amino acids and other important building blocks for pharmaceuticals.
The rigid structure of the dehydroabietane skeleton plays a crucial role in creating a well-defined chiral environment around the catalytic center, effectively shielding one face of the reactive intermediates and directing the approach of the reactants. The modular synthesis of these catalysts allows for the fine-tuning of their steric and electronic properties by modifying the hydrogen-bonding moiety or introducing additional chiral elements, enabling the optimization of catalytic activity and selectivity for specific transformations.
Data Presentation
The following tables summarize the quantitative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes catalyzed by a dehydroabietyl-(R)-pyrrolidin-2-yl squaramide catalyst.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes
| Entry | β-Nitrostyrene Ar-group | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Phenyl | 95 | >99:1 | 99 |
| 2 | 4-Fluorophenyl | 98 | 98:2 | 97 |
| 3 | 4-Chlorophenyl | 97 | >99:1 | 98 |
| 4 | 4-Bromophenyl | 96 | >99:1 | 98 |
| 5 | 4-Methylphenyl | 93 | 98:2 | 96 |
| 6 | 4-Methoxyphenyl | 91 | 97:3 | 95 |
| 7 | 2-Chlorophenyl | 87 | 95:5 | 92 |
| 8 | 2-Naphthyl | 92 | 96:4 | 94 |
Experimental Protocols
Protocol 1: Synthesis of Dehydroabietylamine from this compound
This protocol describes a general multi-step synthesis of dehydroabietylamine from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Sodium azide (B81097) (NaN₃)
-
Dowtherm A
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in dry toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain crude dehydroabietoyl chloride.
-
Acyl Azide Formation: Dissolve the crude dehydroabietoyl chloride in acetone. Add a solution of sodium azide (1.5 eq) in water dropwise while maintaining the temperature below 10 °C. Stir the mixture for 3 hours at room temperature. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent to yield dehydroabietoyl azide.
-
Curtius Rearrangement: Add the dehydroabietoyl azide to Dowtherm A and heat the mixture to 250-260 °C for 30 minutes. The azide will decompose to the isocyanate.
-
Hydrolysis: Cool the reaction mixture and add a solution of hydrochloric acid. Reflux the mixture for 12 hours. After cooling, basify the aqueous solution with sodium hydroxide and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain crude dehydroabietylamine.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization from a suitable solvent to afford pure dehydroabietylamine.
Protocol 2: Synthesis of Dehydroabietyl-(R)-pyrrolidin-2-yl Squaramide Catalyst
This protocol details the two-step synthesis of a chiral squaramide catalyst from dehydroabietylamine.[1]
Materials:
-
Dehydroabietylamine
-
Dimethyl squarate
-
(R)-1-Boc-2-(aminomethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Step 1: Synthesis of Intermediate Squaramate Ester
-
To a solution of dehydroabietylamine (10 mmol) in methanol, add dimethyl squarate (11 mmol).
-
Stir the mixture at room temperature for 48 hours.
-
The resulting precipitate is triturated with methanol, filtered under reduced pressure, and washed with methanol to afford the intermediate squaramate ester as a light pink solid.
Step 2: Synthesis of the Final Squaramide Catalyst
-
Dissolve (R)-1-Boc-2-(aminomethyl)pyrrolidine (1.2 eq) in dichloromethane. Add trifluoroacetic acid (2.0 eq) and stir for 2 hours at room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the deprotected amine.
-
Add the deprotected (R)-2-(aminomethyl)pyrrolidine to a solution of the intermediate squaramate ester (1.0 eq) from Step 1 in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final dehydroabietyl-(R)-pyrrolidin-2-yl squaramide catalyst.
Protocol 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes the application of the synthesized chiral squaramide catalyst in an asymmetric Michael addition reaction.[2]
Materials:
-
Dehydroabietyl-(R)-pyrrolidin-2-yl squaramide catalyst
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Triethylamine (B128534) (Et₃N)
-
n-Propanoic acid (nPrCOOH)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica gel
Procedure:
-
To a dry reaction vial, add the dehydroabietyl-(R)-pyrrolidin-2-yl squaramide catalyst (10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq).
-
Add triethylamine (20 mol%) and n-propanoic acid (10 mol%).
-
Add cyclohexanone (2.0 mmol, 10 eq).
-
Stir the reaction mixture vigorously at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral γ-nitroketone.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
Caption: Workflow for the synthesis of dehydroabietylamine.
Caption: Synthesis of the chiral squaramide catalyst.
Caption: Proposed catalytic cycle for the Michael addition.
References
Dehydroabietic Acid as a High-Performance Nucleating Agent for Polypropylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietic acid (DHAA), a naturally derived diterpene resin acid, has demonstrated significant potential as an effective nucleating agent for polypropylene (B1209903) (PP). Its incorporation into the PP matrix induces favorable changes in the polymer's crystallization behavior, leading to enhanced mechanical, thermal, and optical properties. These improvements make DHAA-nucleated polypropylene a promising material for a wide range of applications, including in packaging, automotive components, and medical devices. This document provides detailed application notes, experimental protocols, and quantitative data on the use of DHAA and its derivatives as nucleating agents for polypropylene.
Introduction
Polypropylene is a versatile and widely used thermoplastic polymer due to its low cost, good processability, and balanced mechanical properties. However, in its neat form, polypropylene often exhibits slow crystallization rates and forms large spherulites, which can negatively impact its stiffness, thermal resistance, and optical clarity. Nucleating agents are additives that accelerate the crystallization process by providing sites for crystal growth, leading to a higher number of smaller spherulites.
This compound, derived from rosin, presents a bio-based and effective alternative to conventional synthetic nucleating agents. It promotes the formation of the alpha-crystalline form of polypropylene, resulting in a more ordered and robust material. This leads to improvements in key performance indicators such as flexural modulus, heat distortion temperature, and transparency.
Mechanism of Action
This compound and its salts act as heterogeneous nucleating agents in the polypropylene melt. During cooling, the DHAA particles provide surfaces that facilitate the arrangement of PP chains into ordered crystalline structures. This templating effect lowers the energy barrier for nucleation, allowing crystallization to occur at a higher temperature and at a faster rate. The increased number of nucleation sites leads to the formation of a larger number of smaller spherulites, which is directly responsible for the observed improvements in the material's properties.
Quantitative Data Summary
The addition of this compound derivatives to polypropylene leads to measurable improvements in its physical properties. The following tables summarize the typical effects of a sodium dehydroabietate-based nucleating agent on the thermal, mechanical, and optical properties of polypropylene.
Table 1: Thermal Properties of Polypropylene with and without Dehydroabietate Nucleating Agent
| Property | Unit | Neat PP | PP + 0.3% Dehydroabietate Derivative |
| Peak Crystallization Temperature (Tc) | °C | 110-115 | 120-125 |
| Degree of Crystallinity (Xc) | % | 35-40 | 40-45 |
| Heat Distortion Temperature (HDT) | °C | 95-100 | 110-115 |
Table 2: Mechanical Properties of Polypropylene with and without Dehydroabietate Nucleating Agent
| Property | Unit | Neat PP | PP + 0.3% Dehydroabietate Derivative |
| Tensile Strength | MPa | 30-35 | 35-40 |
| Flexural Modulus | MPa | 1200-1400 | 1500-1700 |
| Izod Impact Strength (notched) | J/m | 20-30 | 25-35 |
Table 3: Optical Properties of Polypropylene with and without Dehydroabietate Nucleating Agent
| Property | Unit | Neat PP | PP + 0.3% Dehydroabietate Derivative |
| Haze | % | > 20 | < 15 |
| Transmittance | % | 80-85 | > 90 |
Note: The values presented are typical ranges and may vary depending on the specific grade of polypropylene, the exact derivative of this compound used, and the processing conditions.
Experimental Protocols
Preparation of Polypropylene/Dehydroabietic Acid Blends
This protocol describes the preparation of polypropylene compounds containing a this compound-based nucleating agent using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) powder or pellets
-
This compound (DHAA) or its derivative (e.g., sodium dehydroabietate)
-
Twin-screw extruder
-
Gravimetric or volumetric feeders
-
Water bath for cooling strands
-
Pelletizer
Procedure:
-
Drying: Dry the PP and DHAA powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: Dry blend the PP and the desired concentration of DHAA (e.g., 0.1, 0.3, 0.5 wt%) in a high-speed mixer for 5-10 minutes to ensure a homogeneous mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:
-
Feed zone: 170-180°C
-
Compression zone: 180-190°C
-
Melting zone: 190-200°C
-
Metering zone: 200-210°C
-
Die: 210°C
-
-
Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure good mixing without excessive shear degradation.
-
Feed the premixed PP/DHAA blend into the extruder using a calibrated feeder.
-
-
Cooling and Pelletizing:
-
The extruded strands are passed through a water bath to cool and solidify.
-
The cooled strands are then fed into a pelletizer to produce uniform pellets of the nucleated polypropylene.
-
-
Drying: Dry the resulting pellets in an oven at 80°C for 2-4 hours before further processing or characterization.
Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the crystallization and melting behavior of the prepared PP/DHAA compounds.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the PP/DHAA pellet into an aluminum DSC pan and seal it with a lid.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
First Heating Scan: Heat the sample from room temperature to 220°C at a heating rate of 10°C/min under a nitrogen atmosphere. This is to erase the thermal history of the sample.
-
Isothermal Step: Hold the sample at 220°C for 3-5 minutes to ensure complete melting.
-
Cooling Scan: Cool the sample from 220°C to 40°C at a controlled cooling rate of 10°C/min. The peak of the exothermic crystallization curve gives the peak crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again from 40°C to 220°C at a heating rate of 10°C/min. The melting temperature (Tm) and enthalpy of fusion (ΔHm) are determined from this scan.
-
-
Data Analysis:
-
Determine the peak crystallization temperature (Tc) from the cooling scan.
-
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm) from the second heating scan.
-
Calculate the degree of crystallinity (Xc) using the following equation:
-
Xc (%) = (ΔHm / (ΔH°m * w)) * 100
-
Where ΔHm is the measured enthalpy of fusion, ΔH°m is the theoretical enthalpy of fusion for 100% crystalline polypropylene (typically 209 J/g), and w is the weight fraction of PP in the sample.
-
-
Characterization of Crystalline Structure by X-ray Diffraction (XRD)
This protocol is for determining the crystal structure of the nucleated polypropylene.
Equipment:
-
X-ray Diffractometer with Cu Kα radiation source
-
Sample holder
-
Specimen preparation tools (e.g., compression molding press)
Procedure:
-
Sample Preparation: Prepare thin film specimens (typically 1 mm thick) by compression molding the PP/DHAA pellets at a temperature of 200°C and a pressure of 10 MPa for 5 minutes, followed by cooling to room temperature.
-
XRD Measurement:
-
Mount the sample in the XRD instrument.
-
Set the 2θ scan range from 10° to 30°.
-
Use a scan speed of 2°/min.
-
-
Data Analysis:
-
Identify the characteristic diffraction peaks for the α-form of polypropylene at 2θ values of approximately 14.1°, 16.9°, 18.6°, 21.2°, and 21.8°.
-
The absence of significant peaks corresponding to other crystalline forms (e.g., β-form at ~16.1°) confirms the α-nucleating effect of DHAA.
-
Characterization of Mechanical Properties
Standard ASTM methods should be followed for the evaluation of mechanical properties.
-
Tensile Properties (ASTM D638): Use an injection-molded dumbbell-shaped specimen. The test is performed on a universal testing machine at a specified crosshead speed.
-
Flexural Properties (ASTM D790): Use an injection-molded rectangular bar. The test is conducted using a three-point bending setup.
-
Izod Impact Strength (ASTM D256): Use a notched, injection-molded bar. The energy absorbed to break the specimen is measured using a pendulum impact tester.
Characterization of Optical Properties
Haze and Luminous Transmittance (ASTM D1003):
Equipment:
-
Hazemeter or a spectrophotometer with an integrating sphere
-
Sample holder
Procedure:
-
Sample Preparation: Prepare flat, transparent film or sheet specimens of uniform thickness (typically 1-2 mm).
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Place the specimen in the instrument's sample holder at the entrance port of the integrating sphere.
-
Measure the total luminous transmittance and the diffuse transmittance.
-
-
Calculation:
-
The haze is calculated as the percentage of the transmitted light that is scattered by more than 2.5 degrees from the incident beam direction. The instrument software typically performs this calculation automatically.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the addition of this compound and the resulting improvements in polypropylene properties.
Conclusion
This compound and its derivatives are highly effective bio-based nucleating agents for polypropylene. Their use leads to significant improvements in the thermal, mechanical, and optical properties of the polymer. The provided protocols offer a framework for researchers and professionals to prepare and characterize DHAA-nucleated polypropylene, enabling the development of advanced materials for various applications. The use of this natural and renewable additive aligns with the growing demand for sustainable solutions in the plastics industry.
Application Notes and Protocols: In Vivo Antitumor Efficacy of Dehydroabietic Acid Derivatives in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DHA), a naturally occurring abietane (B96969) diterpene found in coniferous trees, and its synthetic derivatives have emerged as a promising class of compounds with significant potential in oncology research.[1] Extensive in vitro studies have demonstrated the cytotoxic effects of DHA derivatives against a wide spectrum of cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor cell survival and proliferation.[2][3] While the exploration of the in vivo antitumor efficacy of these compounds is a developing field, initial studies suggest that the potent anticancer effects observed in vitro may translate to living organisms.[4]
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo antitumor efficacy of this compound derivatives using xenograft models. The protocols outlined below are intended to serve as a guide for researchers to design and execute robust preclinical studies.
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). This data highlights the broad-spectrum antiproliferative potential of this class of compounds.
| Derivative Type | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| DHA-oxazolidinone hybrid (Compound 4j) | MGC-803 | Gastric Cancer | 3.82 ± 0.18 | [2] |
| DHA-oxazolidinone hybrid (Compound 4j) | SK-OV-3 | Ovarian Cancer | 4.66 ± 2.13 | [1] |
| DHA-oxazolidinone hybrid (Compound 4j) | NCI-H460 | Lung Cancer | 8.44 ± 0.36 | [1] |
| DHA-1,2,3-triazole-oxazolidinone hybrid (Compound 4p) | T-24 | Bladder Cancer | 3.18 - 25.31 | [1] |
| Dipeptide derivative (Compound 22f) | HeLa | Cervical Cancer | 7.76 ± 0.98 | [2] |
| Quinoxaline derivative (Compound 77b) | SMMC-7721 | Hepatocellular Carcinoma | 0.72 - 1.78 | [2] |
Mechanisms of Antitumor Action
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting critical cell signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Numerous studies have shown that DHA derivatives can trigger apoptosis in cancer cells. This is often mediated through the mitochondrial pathway, involving the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP).[2] Furthermore, these compounds have been observed to cause cell cycle arrest, predominantly at the G1 or G0/G1 phase, thereby preventing cancer cell proliferation.[2]
Inhibition of Pro-Survival Signaling Pathways
A key mechanism of action for several this compound derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently overactivated in many cancers, promoting cell growth, proliferation, and survival. By inhibiting this pathway, DHA derivatives can effectively suppress tumor progression.[2] Some derivatives have also been identified as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase domain.[2]
Experimental Protocols for In Vivo Xenograft Studies
The following protocols provide a generalized framework for assessing the antitumor efficacy of this compound derivatives in xenograft models. Specific parameters may need to be optimized based on the cancer cell line, animal model, and the specific derivative being tested.
Protocol 1: Subcutaneous Xenograft Model Establishment
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Anesthetic agent
-
Animal calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 70-80% confluency.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Suspension Preparation: Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^7 to 2x10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
Protocol 2: Antitumor Efficacy Study
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound derivative test compound
-
Vehicle control (e.g., saline, DMSO, corn oil)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Group Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Compound Preparation: Prepare the this compound derivative at the desired concentrations in the appropriate vehicle.
-
Dosing: Administer the test compound and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, oral gavage, intravenous). The dosing schedule will depend on the pharmacokinetic properties of the compound and should be determined in preliminary studies.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Study Termination: Euthanize the mice when the tumors in the control group reach the maximum allowed size as per IACUC guidelines, or at a predetermined study endpoint.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Collect tumors and weigh them.
-
Perform statistical analysis to determine the significance of the observed differences in tumor growth.
-
Optionally, collect tumors and other organs for further analysis (e.g., histopathology, Western blotting, immunohistochemistry) to assess the pharmacodynamic effects of the compound.
-
Conclusion
This compound and its derivatives represent a promising avenue for the development of novel anticancer therapeutics. The protocols and information provided herein are intended to facilitate the preclinical evaluation of these compounds in in vivo xenograft models. While in vivo data is still emerging, the strong in vitro evidence of antitumor activity, coupled with a growing understanding of their mechanisms of action, warrants further investigation into their therapeutic potential. Rigorous and well-designed in vivo studies are critical to advancing these promising compounds through the drug development pipeline.
References
Troubleshooting & Optimization
Improving Dehydroabietic acid solubility in aqueous solutions
Welcome to the technical support center for improving the aqueous solubility of dehydroabietic acid (DHA). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound is a lipophilic, tricyclic diterpenoid resin acid with a molecular formula of C₂₀H₂₈O₂.[1] Its large hydrophobic structure is the primary reason for its poor solubility in aqueous solutions.[1]
Q2: What is the intrinsic aqueous solubility of this compound?
The solubility of the unionized form of this compound in water at 20°C is approximately 1.62 x 10⁻⁵ mole/litre, which corresponds to about 4.87 mg/L.[2]
Q3: How does pH affect the solubility of this compound?
As a weak acid with a pKa of approximately 5.7, the solubility of this compound is highly dependent on the pH of the aqueous solution.[2] In acidic conditions (pH < pKa), it exists predominantly in its less soluble, unionized form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming the more soluble dehydroabietate anion. This leads to a significant increase in its total solubility in water.[2]
Q4: What are the common methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
pH adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid.[2]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[3]
-
Surfactants: Incorporating surfactants to form micelles that encapsulate the hydrophobic drug.
-
Cyclodextrin (B1172386) complexation: Forming inclusion complexes with cyclodextrins.
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix.
-
Nanoparticle formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
Q5: Which organic solvents can dissolve this compound?
This compound is soluble in various organic solvents, including ethanol (B145695), methanol (B129727), acetone, dimethyl sulfoxide (B87167) (DMSO), and chloroform.[1][2]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Addition to Aqueous Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| Low pH of the buffer | Measure the pH of your final solution. If it is below 7, consider using a buffer with a higher pH or adjusting the pH with a suitable base (e.g., NaOH). | This compound's solubility significantly increases at pH values above its pKa of ~5.7 due to the formation of the more soluble anionic form.[2] |
| "Antisolvent" precipitation | When diluting a concentrated stock of DHA in an organic solvent (like DMSO or ethanol) into an aqueous buffer, add the stock solution dropwise while vigorously stirring the buffer. Alternatively, perform a stepwise dilution. | Rapid changes in solvent polarity can cause the compound to precipitate out of solution before it has a chance to dissolve in the aqueous phase.[4] |
| Exceeding solubility limit | Even with pH adjustment, the concentration of DHA may be too high for the chosen aqueous system. Try reducing the final concentration of DHA in your experiment. | Every compound has a saturation solubility in a given solvent system. Exceeding this will lead to precipitation. |
| Low temperature | Ensure your aqueous buffer is at room temperature or the desired experimental temperature (e.g., 37°C) before adding the DHA stock solution. | Solubility is often temperature-dependent. For many compounds, solubility increases with temperature. |
Issue 2: Cloudiness or Precipitate in the Stock Solution (e.g., in DMSO)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete dissolution | Gently warm the stock solution in a water bath (e.g., 37°C) and vortex or sonicate to aid dissolution.[4] | The dissolution process may be slow and require energy input to be completed. |
| Water absorption by solvent | Use anhydrous DMSO and keep the stock solution tightly sealed to prevent moisture absorption. | The presence of water in the organic stock solvent can reduce the solubility of the hydrophobic compound.[4] |
| Improper storage | Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at the recommended temperature. | Repeated freezing and thawing can lead to the formation of less soluble aggregates or polymorphs. |
| Concentration too high | If the precipitate does not redissolve, prepare a new stock solution at a lower concentration. | The concentration of DHA in the stock solution may have exceeded its solubility limit in that specific solvent. |
Data Presentation
Table 1: Solubility of this compound in Water at Different pH Values (at 20°C)
| pH | Total Solubility (mole/litre) | Total Solubility (mg/L) |
| < 5.0 | ~1.62 x 10⁻⁵ | ~4.87 |
| 6.0 | > 1 x 10⁻⁴ | > 30 |
| 7.0 | > 1 x 10⁻³ | > 300 |
| 8.0 | > 1 x 10⁻² | > 3000 |
| Data extrapolated from the solubility curve presented in Acta Chem. Scand. 12 (1958) No. 7.[2] |
Table 2: Comparison of this compound Solubility Enhancement Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group. | >1000-fold | Simple, effective for ionizable compounds. | May not be suitable for all biological assays; risk of chemical degradation at extreme pH. |
| Co-solvents | Reducing the polarity of the aqueous medium. | Variable, depends on the co-solvent and its concentration. | Easy to prepare. | The organic solvent may interfere with the biological assay or cause toxicity. |
| Surfactants | Micellar encapsulation of the hydrophobic drug. | Variable, depends on the surfactant and its concentration. | Can significantly increase apparent solubility. | Surfactants can have their own biological effects and may interfere with assays. |
| Cyclodextrin Complexation | Formation of a host-guest inclusion complex where the hydrophobic DHA is inside the cyclodextrin cavity. | Can be significant, depending on the cyclodextrin and complexation efficiency. | Can improve stability and bioavailability. | May alter the biological activity of the drug; can be a more complex formulation. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix in an amorphous state. | Can lead to significant increases in dissolution rate and apparent solubility. | Enhances dissolution rate. | Can be physically unstable over time (recrystallization). |
| Nanoparticles | Increasing the surface area to volume ratio, leading to faster dissolution. | Enhances dissolution rate rather than equilibrium solubility. | Can improve bioavailability. | More complex to prepare and characterize; potential for aggregation. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by HPLC
This protocol outlines a general method for quantifying the concentration of this compound in aqueous solutions to determine its solubility.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 model or equivalent with a quaternary pump, autosampler, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., DIONEX C18, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile (B52724) and water with 0.1% acetic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm or 240 nm.[5]
-
Column Temperature: 25°C.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation (for Solubility Measurement):
-
Add an excess amount of this compound to the aqueous solution of interest (e.g., buffer at a specific pH).
-
Equilibrate the suspension for a set period (e.g., 24-48 hours) at a constant temperature with continuous agitation to ensure saturation.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the clear filtrate with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples using the standard curve.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This method is suitable for preparing small batches of inclusion complexes.
1. Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Water
2. Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
In a mortar, place the required amount of cyclodextrin and add a small amount of a methanol-water mixture to form a paste.
-
Dissolve the this compound in a minimal amount of methanol.
-
Slowly add the this compound solution to the cyclodextrin paste while continuously kneading with a pestle for a specified time (e.g., 60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile compounds.
1. Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30).
-
A common volatile solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) that dissolves both the drug and the carrier.[6]
2. Procedure:
-
Determine the desired weight ratio of this compound to the polymer (e.g., 1:5).
-
Dissolve both the this compound and the polymer in the chosen solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder. Store in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Experimental Determination and Computational Prediction of this compound Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. iajps.com [iajps.com]
Technical Support Center: Stability of Dehydroabietic Acid in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dehydroabietic acid in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common organic solvents at room temperature?
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound involve oxidation and photodegradation. Oxidation can occur at various positions on the molecule, leading to hydroxylated and keto derivatives. For example, fungal biotransformation studies have identified products such as 1β-hydroxy-DHA and 7-oxo-DHA.[2] Photodegradation, particularly under UV radiation, can also lead to the formation of various oxidation products and decarboxylation.
Q3: Are there any known incompatibilities of this compound with common lab reagents?
A3: this compound, as a carboxylic acid, can react with bases. It is soluble in dilute sodium hydroxide (B78521) solutions. Care should be taken when using strong oxidizing agents, as they can promote the degradation of the molecule.
Q4: How should I store solutions of this compound?
A4: To ensure the stability of this compound solutions, they should be stored in tightly sealed containers, protected from light, and kept at a low temperature (e.g., -20°C for long-term storage). The use of amber vials is recommended to minimize light exposure. For applications requiring high purity, it is advisable to prepare solutions fresh.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays or analytical measurements over time.
-
Possible Cause: Degradation of this compound in the stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment, especially for sensitive assays.
-
Solvent Selection: Ensure the chosen organic solvent is of high purity and does not promote degradation. Avoid chlorinated solvents like chloroform (B151607) for storage.
-
Storage Conditions: If solutions must be stored, keep them at -20°C or below in amber, tightly capped vials. Purging the vial with an inert gas like nitrogen or argon before sealing can also help prevent oxidation.
-
Perform a Mini-Stability Study: Analyze a freshly prepared solution and compare it to a solution that has been stored for a specific period under your typical storage conditions. Use a stability-indicating method like HPLC to check for the appearance of degradation peaks and a decrease in the main peak area.
-
Issue 2: Appearance of unexpected peaks in chromatograms during HPLC analysis.
-
Possible Cause: Formation of degradation products due to solvent impurities, exposure to light, or elevated temperatures.
-
Troubleshooting Steps:
-
Check Solvent Purity: Use HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents and samples before injection.
-
Protect from Light: Use an autosampler with a covered tray or amber vials to protect samples from light exposure while waiting for injection.
-
Control Temperature: Ensure the autosampler is temperature-controlled, especially for long analysis sequences.
-
Blank Injections: Run a blank injection of the solvent to ensure it is free from contaminants that might be misinterpreted as degradation products.
-
Forced Degradation Comparison: Compare the chromatogram of the suspect sample to those from a forced degradation study (see Experimental Protocols section) to tentatively identify if the new peaks correspond to known degradation products.
-
Issue 3: Low recovery of this compound from a sample matrix.
-
Possible Cause: Degradation of the analyte during sample preparation or extraction.
-
Troubleshooting Steps:
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to high temperatures, strong acids or bases, or direct light during sample processing.
-
Optimize Extraction Solvent: Select an extraction solvent that provides good solubility for this compound and is compatible with the subsequent analytical method.
-
Evaluate Extraction Time: Extended extraction times can sometimes lead to degradation. Optimize the extraction duration to ensure complete recovery without significant degradation.
-
Spike and Recovery Experiment: Perform a spike and recovery experiment by adding a known amount of this compound to a blank matrix and processing it alongside the samples to assess the efficiency and potential for degradation during the extraction procedure.
-
Quantitative Data on Stability
The publicly available literature lacks a comprehensive dataset on the stability of this compound across a wide range of organic solvents and stress conditions. However, the following table summarizes the available data. It is highly recommended that researchers perform their own stability studies for their specific solvent systems and experimental conditions.
| Solvent/Condition | Temperature | Duration | Analyte Concentration | Observation |
| Ethanol Extract (from Pinus merkusii) | 30°C ± 2°C | 4 months | Not specified | Stable |
| Ethanol Extract (from Pinus merkusii) | 45°C ± 2°C | 4 months | Not specified | Stable |
| 0.1 M HCl (in microencapsulation study) | 60°C | 30 minutes | Not specified | Protection percentage of 60.00% ± 0.05% observed for encapsulated this compound, indicating some degradation of the unencapsulated form.[3] |
| UV light (in microencapsulation study) | Not specified | Not specified | Not specified | Protection efficiency of 88.12% ± 0.05% for encapsulated this compound, suggesting susceptibility to photodegradation.[3] |
| Chloroform-d | Room Temperature | > 30 minutes | Not specified | Auto-oxidation of related compounds in gum rosin (B192284) observed, suggesting instability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in an Organic Solvent
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific organic solvent.
1. Materials:
-
This compound (high purity)
-
Organic solvent of interest (HPLC grade or higher)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV/Vis or DAD)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the organic solvent of interest to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a portion of the stock solution in a tightly sealed vial in a temperature-controlled oven (e.g., 60°C).
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At the end of the exposure period, dilute an aliquot with the mobile phase.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) in a gradient elution mode.
-
Inject the prepared samples and a non-degraded standard solution.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of degradation for each stress condition using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Visualizations
References
- 1. Experimental Determination and Computational Prediction of this compound Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal biotransformation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic acid degradation pathways and prevention
Welcome to the technical support center for dehydroabietic acid (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling, analysis, and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (DHA) is a tricyclic diterpenoid resin acid naturally found in coniferous trees.[1] Its stable aromatic ring structure makes it more resistant to oxidation compared to other resin acids.[2] DHA and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a compound of significant interest in pharmaceutical research and development.[3][4][5]
Q2: What are the main degradation pathways for this compound?
This compound can degrade through several pathways, primarily microbial degradation, photodegradation, and chemical degradation (such as oxidation by hydroxyl radicals).
Q3: How can I prevent the degradation of my this compound samples?
To prevent degradation, store this compound at 4°C or -20°C in a tightly sealed container, protected from light and moisture.[6][7] For solutions, use fresh solvents and consider storing them at low temperatures.[8] When working with DHA, avoid prolonged exposure to direct sunlight and strong oxidizing agents.[6] Using amber vials or wrapping containers in aluminum foil can provide additional protection from light. For sensitive applications, microencapsulation in materials like calcium alginate can protect DHA from acidic conditions and UV light.
Troubleshooting Guides
HPLC Analysis Issues
Problem: My this compound peak is broad or splitting.
-
Possible Cause 1: Inappropriate Solvent for Sample Dissolution. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your DHA standard and samples in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility and inject the smallest possible volume.
-
-
Possible Cause 2: pH of the Mobile Phase is Too Close to the pKa of DHA. this compound is an acidic compound. If the mobile phase pH is near its pKa, it can exist in both ionized and non-ionized forms, leading to peak splitting or broadening.
-
Solution: Add a pH modifier like formic acid or acetic acid to the mobile phase to ensure a consistent ionization state for DHA. A pH at least 2 units away from the pKa is recommended for sharp peaks.[9]
-
-
Possible Cause 3: Column Contamination or Degradation. Buildup of contaminants from previous injections can affect peak shape.
-
Solution: Use a guard column to protect your analytical column.[10] Regularly flush the column with a strong solvent to remove strongly retained compounds.
-
Problem: I am observing inconsistent retention times for this compound.
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.[10]
-
-
Possible Cause 2: Mobile Phase Composition Fluctuation. Issues with the HPLC pump's proportioning valves or improperly prepared mobile phase can cause inconsistent solvent mixtures.
-
Solution: Prepare the mobile phase manually and degas it thoroughly. If the problem persists, investigate the HPLC's solvent delivery system.[10]
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Sample Preparation and Extraction Issues
Problem: I have low recovery of this compound after solid-phase extraction (SPE).
-
Possible Cause 1: Improper Cartridge Conditioning and Equilibration. Reversed-phase SPE cartridges require proper activation with an organic solvent followed by equilibration with an aqueous solution before sample loading.
-
Solution: Ensure you follow the manufacturer's protocol for cartridge conditioning (e.g., with methanol (B129727) or acetonitrile) and equilibration (e.g., with water or buffer) before applying your sample.
-
-
Possible Cause 2: Sample Breakthrough. The amount of sample loaded may exceed the cartridge's capacity.
-
Solution: Reduce the sample volume or concentration, or use a larger SPE cartridge.
-
-
Possible Cause 3: Inefficient Elution. The elution solvent may not be strong enough to desorb DHA completely from the sorbent.
-
Solution: Use a stronger elution solvent or increase the volume of the elution solvent. Test different solvents to find the optimal one for your specific matrix.
-
Problem: My this compound is degrading during sample preparation.
-
Possible Cause 1: Exposure to Light or Heat. Prolonged exposure to UV light or high temperatures during sample processing can lead to degradation.
-
Solution: Work in a shaded environment or use amber-colored labware. Avoid excessive heating during evaporation steps; use a gentle stream of nitrogen at a controlled temperature if possible.
-
-
Possible Cause 2: Presence of Oxidizing Agents. Contaminants in solvents or reagents can oxidize DHA.
-
Solution: Use high-purity (HPLC-grade) solvents and fresh reagents. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your downstream analysis, though this should be validated.
-
Degradation Pathways
Microbial Degradation
Various bacteria and fungi can metabolize this compound. The degradation often involves hydroxylation at different positions on the molecule, followed by further oxidation and ring cleavage.[4][11]
Photodegradation
Exposure to UV radiation, especially in the presence of dissolved organic matter, can lead to the degradation of this compound. Key reactions include oxidation and decarboxylation.
Chemical Degradation (OH Radical-Initiated)
In atmospheric and certain experimental conditions, this compound can be degraded by hydroxyl radicals (OH•). This process is influenced by temperature and the presence of other substances.[12][13]
Data Summary
Solubility of this compound
This compound is practically insoluble in water but soluble in various organic solvents.[14][15]
| Solvent | Solubility |
| Water | Practically insoluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
Storage Conditions
| Condition | Recommendation | Reference |
| Temperature | 4°C or -20°C | [6] |
| Light | Protect from light (use amber vials or store in the dark) | [6] |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place | [6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[16][17][18]
Objective: To generate potential degradation products of this compound and assess its stability under acidic, alkaline, oxidative, and photolytic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
pH meter
-
Heating block or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the DHA stock solution and 0.1 M HCl in a vial.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the DHA stock solution and 0.1 M NaOH in a vial.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the DHA stock solution and 3% H₂O₂ in a vial.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a solution of DHA in a transparent vial inside a photostability chamber.
-
Expose the sample to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, dilute the samples with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
References
- 1. Growth, induction, and substrate specificity of this compound-degrading bacteria isolated from a kraft mill effluent enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Determination and Computational Prediction of this compound Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1740-19-8 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | CAS:1740-19-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Recent Advances on Biological Activities and Structural Modifications of this compound [mdpi.com]
- 12. Laboratory study on OH-initiated degradation kinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory study on OH-initiated degradation kinetics of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. foreverest.net [foreverest.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijrpp.com [ijrpp.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Dehydroabietic Acid (DHAA) Extraction and Purification
Welcome to the technical support center for the extraction and purification of Dehydroabietic Acid (DHAA) from rosin (B192284). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of DHAA from rosin.
1. Why is my DHAA yield lower than expected after the disproportionation reaction?
-
Possible Cause 1: Incomplete Reaction. The disproportionation of abietic-type acids to DHAA and dihydro-isomers is time and temperature-dependent.
-
Possible Cause 2: Catalyst Inefficiency. The catalyst (e.g., Palladium on charcoal, iodine) may be inactive or used in an insufficient amount.[2][3]
-
Possible Cause 3: Oxidation. If the reaction is not performed under an inert atmosphere (like nitrogen), abietic acid and other resin acids are prone to oxidation, which can lead to undesired by-products and reduce the yield of DHAA.[5]
-
Solution: Blanket the reaction mixture with an inert gas such as nitrogen throughout the heating process to prevent oxidation.
-
2. The purity of my crystallized DHAA is low. What are the common impurities and how can I remove them?
-
Possible Cause 1: Co-precipitation of Other Resin Acids. The primary impurities are typically dihydroabietic acid, dihydropimaric acid, and unreacted abietic-type acids, which have similar chemical structures and can co-crystallize with DHAA.[2][5]
-
Solution 1: Multiple Recrystallizations. Perform sequential recrystallizations. One study noted that 2-3 recrystallizations of the DHAA-amine salt were necessary to achieve high purity (99.28%).[6]
-
Solution 2: Amine Salt Selectivity. The choice of amine for salt formation is crucial. Amines like 2-aminoethanol or diamylamine selectively form salts with DHAA, which can then be crystallized.[5][6][7] Refining the conditions (solvent, temperature) of this step can improve selectivity.
-
Solution 3: Fractional Acidification. This technique relies on the slight differences in pKa values of the various resin acids. By slowly and carefully acidifying a basic solution of the mixed resin acid salts, DHAA can be precipitated with high purity over a specific pH range.[8]
-
3. My product "oiled out" instead of forming crystals during purification. What should I do?
-
Possible Cause 1: High Level of Impurities. A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid crystal lattice.[9]
-
Solution: Return the oiled-out mixture to the heat source, add more of the primary ("good") solvent to ensure everything re-dissolves, and attempt a slower cooling process.[9] It may be necessary to perform a preliminary purification step (e.g., a silica (B1680970) plug filtration) to remove some impurities before attempting crystallization again.[10]
-
-
Possible Cause 2: Inappropriate Solvent or Cooling Rate. The solvent system may not be optimal, or the solution may have been cooled too quickly.[9]
-
Solution: Experiment with different solvent systems. For mixed-solvent systems, adjust the ratio. Ensure a slow cooling rate by allowing the flask to cool to room temperature first, followed by gradual cooling in an ice bath. Rapid cooling encourages oiling out or the formation of very small, impure crystals.[9]
-
4. How do I choose the right analytical method to assess the purity of my DHAA sample?
-
Gas Chromatography (GC/GC-MS): This is a very common method for quantifying the composition of rosin and its derivatives.[1][2]
-
Consideration: Resin acids must be derivatized into more volatile and stable methyl esters before GC analysis to prevent decomposition at high temperatures.[11]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method that avoids the high temperatures of GC, thus eliminating the need for derivatization.[12]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can be used for direct, quantitative determination of DHAA in rosin mixtures without derivatization.[11]
-
Consideration: The aromatic protons of DHAA provide a distinct signal that can be used for quantification against an internal standard.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the preparation and purification of DHAA.
Table 1: Comparison of DHAA Preparation and Purification Methods
| Method | Starting Material | Key Reagents/Conditions | Purity (%) | Yield (%) | Reference |
| Pd/C Disproportionation | Gum Rosin | 5% Pd/C catalyst, 210°C | - | ~65% (DHAA) | [2] |
| Reaction-Crystallization | Disproportionated Rosin | 2-aminoethanol, ethanol (B145695), 35°C, 300 W ultrasound | 99.28 | 48.59 | [6] |
| Fractional Acidification | Disproportionated Rosin | HCl (0.1 mol/L), pH range 3.78-8.60 | 99.99 | 62.23 | [8] |
Table 2: Analytical Method Performance for DHAA Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| In-tube SPME LC/MS | 2.1 pg/mL | - | >0.9998 | [13][14] |
| HPLC-DAD | 0.0079 mg/mL | 0.0240 mg/mL | 1.000 | [12] |
Experimental Protocols
Protocol 1: Disproportionation of Gum Rosin using Pd/C Catalyst
This protocol is adapted from procedures described in the literature.[2][5]
-
Setup: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser connected to a nitrogen inlet/outlet with gum rosin (e.g., 500 g).
-
Inert Atmosphere: Blanket the system with nitrogen gas to prevent oxidation.
-
Heating: Heat the rosin with stirring. Once the rosin is molten and the temperature reaches ~180-200°C, add the catalyst (e.g., 0.2% of 5% palladium on carbon).
-
Reaction: Rapidly heat the mixture to the reaction temperature (e.g., 280°C) and maintain for 1-2 hours.[5] The reaction progress can be monitored via GC analysis of aliquots.
-
Cooling: After the reaction is complete, cool the mixture under nitrogen to obtain the disproportionated rosin, which is enriched in DHAA.
Protocol 2: Purification of DHAA via Amine Salt Reaction-Crystallization with Ultrasound
This protocol is based on the method developed for high-purity DHAA isolation.[6]
-
Dissolution: Dissolve the disproportionated rosin from Protocol 1 in 40% aqueous ethanol in a stirred reactor.
-
Reaction: Add 2-aminoethanol to the solution. Maintain the reaction temperature at 35°C with an agitation speed of 300 rpm.
-
Ultrasonication: Apply ultrasonic waves (e.g., 300 W power) to the reactor for approximately 40 minutes to enhance the reaction and crystallization process.
-
Crystallization: The 2-aminoethanol salt of DHAA will crystallize from the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Recrystallization: To achieve higher purity, recrystallize the collected amine salt crystals from 40% aqueous ethanol 2-3 times.
-
Regeneration of DHAA: Dissolve the purified amine salt in ethanol. Add a weak acid, such as glacial acetic acid, to protonate the DHAA and precipitate it from the solution.[7] Water can be added to aid precipitation.
-
Final Collection: Collect the pure DHAA crystals by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.[7]
Visualized Workflows and Relationships
Overall Workflow for DHAA Production
Caption: General experimental workflow for the extraction and purification of DHAA from rosin.
Troubleshooting Logic for Low DHAA Purity
Caption: Troubleshooting flowchart for addressing low purity issues in DHAA purification.
Chemical Relationship in Rosin Disproportionation
Caption: Key chemical transformations during the disproportionation of rosin.
References
- 1. mdpi.com [mdpi.com]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. US5175250A - Stabilized rosin and process for production and use thereof - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 12. akjournals.com [akjournals.com]
- 13. Analysis of abietic acid and this compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Dehydroabietic Acid (DHAA) in In Vitro Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroabietic acid (DHAA) in in vitro cell culture assays.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for this compound in in vitro assays?
The optimal concentration of DHAA is highly dependent on the cell line and the specific assay being performed. Based on available data, the half-maximal inhibitory concentration (IC50) for DHAA and its derivatives can range from micromolar to sub-micromolar levels. For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
2. What are the known mechanisms of action for this compound's cytotoxic effects?
DHAA and its derivatives have been shown to exert cytotoxic effects through various mechanisms, including:
-
Induction of Apoptosis: DHAA can induce apoptosis by activating caspase-3 and PARP, and by affecting the mitochondrial pathway.[1][2] It has also been shown to downregulate the expression of survivin, an apoptosis inhibitor.[3][4]
-
Cell Cycle Arrest: DHAA can cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, depending on the cell line and the specific derivative used.[1][5]
-
Inhibition of Signaling Pathways: DHAA has been reported to suppress inflammatory responses by inhibiting the NF-κB and AP-1 signaling pathways.[6][7] It can also activate the Keap1/Nrf2-ARE signaling pathway, which is involved in the cellular stress response.[2][8]
3. Is this compound toxic to normal (non-cancerous) cells?
Some studies have shown that DHAA and its derivatives exhibit selective cytotoxicity towards cancer cells, with lower toxicity observed in normal human cell lines.[1][5] However, it is crucial to evaluate the cytotoxicity of DHAA in a relevant normal cell line for your specific research question to determine its therapeutic window.
4. What are the solubility characteristics of this compound and how should I prepare it for cell culture experiments?
This compound is a lipophilic compound and may have limited solubility in aqueous media. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in assay results | - Inconsistent cell seeding density- Uneven drug distribution- Pipetting errors | - Ensure a single-cell suspension before seeding.- Mix the plate gently after adding DHAA.- Use calibrated pipettes and proper pipetting techniques. |
| Low or no cytotoxic effect observed | - Sub-optimal DHAA concentration- Short incubation time- Resistant cell line | - Perform a dose-response experiment with a wider concentration range.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the sensitivity of your cell line to other known cytotoxic agents. |
| Precipitation of DHAA in culture medium | - Exceeding the solubility limit of DHAA- High final concentration of the organic solvent | - Lower the final concentration of DHAA.- Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding recommended limits (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment. |
| Unexpected cell morphology changes | - Solvent toxicity- DHAA-induced cellular stress | - Include a solvent control (cells treated with the same concentration of the solvent used to dissolve DHAA) to assess its effect.- Observe cells at different time points to monitor morphological changes. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | AGS | Gastric Cancer | 85 | [9] |
| This compound | HL cells | Respiratory Tract | 106.4 | [10] |
| This compound | HepG2 | Hepatocellular Carcinoma | 153.0 | [10] |
| This compound derivative (4b) | MCF-7 | Breast Cancer | 1.78 ± 0.36 | [5] |
| This compound derivative (4b) | SMMC-7721 | Hepatocellular Carcinoma | 0.72 ± 0.09 | [5] |
| This compound derivative (4b) | HeLa | Cervical Cancer | 1.08 ± 0.12 | [5] |
| This compound derivative (74b) | SMMC-7721 | Hepatocellular Carcinoma | 0.36 ± 0.13 | [1] |
| This compound derivative (74e) | HepG2 | Hepatocellular Carcinoma | 0.12 ± 0.03 | [1] |
| This compound derivative (77b) | MCF-7, SMMC-7721, HeLa | Breast, Liver, Cervical Cancer | 0.72 - 1.78 | [1] |
| This compound derivative (80j) | SMMC-7721, MDA-MB-231, HeLa, CT-26 | Liver, Breast, Cervical, Colon Cancer | 0.08 - 0.42 | [1][11] |
| This compound derivative (67g) | SMMC-7721, HepG2, Hep3B | Hepatocellular Carcinoma | 0.51 - 1.39 | [1] |
| This compound derivative (47j) | CNE-2 | Nasopharyngeal Carcinoma | 8.36 ± 0.14 | [1] |
| This compound derivative (47n) | BEL-7402 | Hepatocellular Carcinoma | 11.23 ± 0.21 | [1] |
| This compound derivative (22f) | HeLa | Cervical Cancer | 7.76 ± 0.98 | [2] |
| This compound derivative (36w) | HeLa | Cervical Cancer | 2.21 ± 0.04 | [2] |
| This compound-chalcone hybrid (33) | MCF-7, MDA-MB-231, Hs578T | Breast Cancer | 2.21 - 5.89 | [11] |
| This compound derivative (9n) | HeLa | Cervical Cancer | 6.58 ± 1.11 | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHAA)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
DHAA Treatment:
-
Prepare a stock solution of DHAA in DMSO.
-
Prepare serial dilutions of DHAA in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the DHAA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DHAA concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the DHAA concentration to determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHAA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of DHAA for the appropriate time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHAA)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with DHAA as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
The DNA content is measured by the intensity of the PI fluorescence.
-
The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: General experimental workflow for in vitro DHAA assays.
Caption: DHAA-induced apoptosis signaling pathway.
Caption: Inhibition of NF-κB and AP-1 pathways by DHAA.
Caption: Activation of the Keap1/Nrf2-ARE pathway by DHAA.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of New Quinoxaline Derivatives of this compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. (+)-Dehydroabietic Acid, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Activity of Novel this compound-Chalcone Hybrids [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel this compound Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Dehydroabietic acid in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dehydroabietic acid (DHAA) and its derivatives in cancer cell line studies. This resource addresses potential issues of resistance and offers strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to anticancer compounds like this compound is a multifaceted issue. Several mechanisms could be at play:
-
Overexpression of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4] These proteins act as efflux pumps, actively removing DHAA from the cell, thereby reducing its intracellular concentration and efficacy.
-
Alterations in Target Signaling Pathways: DHAA is known to induce apoptosis and cell cycle arrest through various signaling pathways.[5][6] Resistance can emerge from mutations or altered expression of proteins within these pathways. For instance, upregulation of pro-survival pathways like PI3K/Akt can counteract the apoptotic signals induced by DHAA.[7]
-
Dysregulation of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Survivin) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[8] This shifts the cellular balance towards survival, even in the presence of DHAA.
-
Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to detoxify or inactivate DHAA more efficiently.
Q2: How can I experimentally determine if my DHAA-resistant cell line is overexpressing efflux pumps?
A2: You can investigate the involvement of efflux pumps through several experimental approaches:
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding major ABC transporters (ABCB1, ABCC1, ABCG2). Subsequently, confirm the protein expression levels using Western blotting.
-
Efflux Pump Activity Assays: Employ fluorescent substrates of ABC transporters, such as Rhodamine 123 (for P-gp) or Calcein-AM. If the cells are overexpressing these pumps, you will observe lower intracellular fluorescence accumulation in resistant cells compared to the sensitive parental line. This effect can be reversed by using known inhibitors of these transporters.
-
Combination Treatment with Efflux Pump Inhibitors: Treat your resistant cells with DHAA in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-gp). A restoration of sensitivity to DHAA in the presence of the inhibitor would strongly suggest the involvement of that specific efflux pump.
Q3: What strategies can I employ to overcome resistance to this compound in my experiments?
A3: Overcoming DHAA resistance often involves a multi-pronged approach:
-
Combination Therapy: This is a highly effective strategy.
-
With Efflux Pump Inhibitors: As mentioned, co-administering DHAA with inhibitors of specific ABC transporters can restore its intracellular concentration and cytotoxic effects.
-
With Inhibitors of Pro-Survival Pathways: If you identify an upregulated pro-survival pathway, such as PI3K/Akt, combining DHAA with a specific inhibitor of this pathway (e.g., LY294002) can re-sensitize the cells.
-
With other Chemotherapeutic Agents: Synergistic effects can be achieved by combining DHAA with other anticancer drugs that have different mechanisms of action. This can help to target multiple cellular vulnerabilities simultaneously.
-
-
Development of DHAA Analogs: The synthesis of novel DHAA derivatives can lead to compounds that are less susceptible to resistance mechanisms. For example, structural modifications might reduce the affinity of the compound for efflux pumps or enhance its ability to induce apoptosis.[6][9][10]
-
Modulation of the Tumor Microenvironment: Some natural products can remodel the tumor microenvironment to overcome drug resistance.[11] While specific studies on DHAA are limited in this area, it represents a potential avenue for future research.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Stability and Storage | Ensure DHAA is stored correctly, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for a limited time. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, as cellular characteristics can change over time. Ensure consistent seeding density and growth phase of cells at the time of treatment. |
| Assay Variability | Optimize the incubation time with DHAA and the cell viability reagent (e.g., MTT, PrestoBlue). Ensure proper mixing and avoid edge effects in multi-well plates. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells. |
Problem 2: Difficulty in detecting DHAA-induced apoptosis in resistant cells.
| Potential Cause | Troubleshooting Step |
| Sub-optimal DHAA Concentration | The resistant cells may require a higher concentration of DHAA to induce detectable apoptosis. Perform a dose-response experiment to determine the optimal concentration. |
| Timing of Apoptosis Detection | The kinetics of apoptosis may be altered in resistant cells. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. |
| Insensitive Apoptosis Assay | Use multiple, complementary assays to detect apoptosis, such as Annexin V/Propidium Iodide staining by flow cytometry, caspase activity assays (e.g., Caspase-3/7), and Western blotting for cleaved PARP. |
| Upregulation of Anti-Apoptotic Proteins | Analyze the expression levels of key apoptotic regulators (Bcl-2 family proteins, Survivin) in both sensitive and resistant cells to identify potential mechanisms of resistance. |
Experimental Protocols
Protocol 1: Assessment of Efflux Pump Activity using Rhodamine 123
This protocol is designed to compare the efflux pump activity between sensitive (parental) and potentially resistant cancer cell lines.
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment with Inhibitor (Optional): To confirm the involvement of a specific pump, pre-incubate a set of wells with an efflux pump inhibitor (e.g., 50 µM Verapamil for P-gp) for 1 hour.
-
Rhodamine 123 Staining: Add Rhodamine 123 to all wells at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. Lower fluorescence in resistant cells suggests higher efflux pump activity. An increase in fluorescence in the inhibitor-treated resistant cells confirms the role of the specific efflux pump.
Protocol 2: Western Blot Analysis of Pro-Survival and Apoptotic Proteins
This protocol outlines the steps to analyze the expression of key proteins involved in survival and apoptosis signaling.
-
Cell Lysis: Treat sensitive and resistant cells with DHAA at their respective IC50 concentrations for 24 or 48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, Survivin, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between different conditions.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and its Combination with a P-gp Inhibitor in Sensitive and Resistant Cell Lines.
| Cell Line | Treatment | IC50 (µM) |
| Parental (Sensitive) | DHAA alone | 15.2 ± 1.8 |
| Parental (Sensitive) | DHAA + Verapamil (10 µM) | 14.5 ± 2.1 |
| Resistant | DHAA alone | 78.9 ± 5.6 |
| Resistant | DHAA + Verapamil (10 µM) | 20.3 ± 2.5 |
Table 2: Hypothetical Relative Expression of Efflux Pump mRNA in Resistant vs. Sensitive Cells.
| Gene | Fold Change in Resistant Cells (Normalized to Sensitive Cells) |
| ABCB1 (P-gp) | 8.5 ± 1.2 |
| ABCC1 (MRP1) | 1.2 ± 0.3 |
| ABCG2 (BCRP) | 1.5 ± 0.4 |
Visualizations
Caption: Troubleshooting workflow for addressing DHAA resistance.
Caption: DHAA's potential mechanisms of action and resistance.
References
- 1. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. [Drug resistance mediated by ABC transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 6. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of this compound-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Remodeling tumor microenvironment with natural products to overcome drug resistance [frontiersin.org]
Troubleshooting inconsistent results in Dehydroabietic acid biological assays
Welcome to the technical support center for Dehydroabietic acid (DAA) biological assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAA) and what are its known biological activities?
A1: this compound (DAA) is a natural abietane-type diterpenoid resin acid primarily found in coniferous trees.[1] It is a major component of rosin (B192284) and is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[2][3][4]
Q2: I'm observing high variability in my cell viability (e.g., MTT, XTT) assay results with DAA. What could be the cause?
A2: High variability in cell viability assays with DAA can stem from several factors. A primary cause is the poor aqueous solubility of DAA, which can lead to precipitation in your cell culture medium.[5][6] This precipitation can interfere with absorbance readings and result in inconsistent effective concentrations. Additionally, the final concentration of the solvent used to dissolve DAA, typically DMSO, should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q3: My absorbance-based assay (e.g., ELISA, Griess assay) shows high background readings when I use DAA. How can I correct for this?
A3: High background in absorbance-based assays is a common issue when working with natural product extracts, which can contain pigments that absorb light.[7] To address this, always run a background control. This control should contain the same concentration of DAA in the assay medium without any cells or target enzymes. Subtract the absorbance value of this background control from your experimental readings to correct for the interference.[7]
Q4: I suspect DAA is autofluorescent in my fluorescence-based assay. How can I confirm and mitigate this?
A4: To check for autofluorescence, prepare a sample with your cells/target and DAA at the experimental concentration, but without the fluorescent probe. A high reading on the plate reader at the assay's excitation and emission wavelengths indicates autofluorescence.[7] If significant, you may be able to subtract this background fluorescence. However, a more robust solution is to switch to an orthogonal, non-fluorescence-based assay, such as a luminescence or absorbance-based method, to validate your findings.[7]
Troubleshooting Guides
Problem 1: DAA precipitates out of solution upon addition to aqueous cell culture medium or assay buffer.
-
Possible Cause 1: Poor Aqueous Solubility. DAA is a hydrophobic compound that is practically insoluble in water.[1]
-
Troubleshooting Steps:
-
Optimize Dilution Method: Avoid adding a concentrated DMSO stock of DAA directly into the full volume of your aqueous solution. Instead, perform a serial dilution, pre-mixing the DMSO stock with a small volume of medium before adding it to the final well.[5]
-
Use Co-solvents: Consider using other water-miscible organic solvents in addition to DMSO, ensuring they are compatible with your specific assay and cell type.[5]
-
pH Adjustment: The solubility of DAA may be influenced by pH. Experiment with a range of physiologically relevant pH values for your buffer or medium.[5]
-
Employ Solubilizing Agents: For persistent solubility issues, consider using solubilizing agents like cyclodextrins or non-ionic surfactants.[5]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the DAA solution, as temperature can affect solubility.[5]
-
-
-
Possible Cause 2: High Final DMSO Concentration. A high concentration of DMSO in the final assay volume can cause the compound to crash out of solution and can also be toxic to cells.[5]
-
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower, with 0.1% being ideal.[5] This may necessitate preparing a more concentrated initial stock solution if a high final concentration of DAA is required.
-
-
Problem 2: Inconsistent IC50 values for DAA in anti-cancer assays across different experiments.
-
Possible Cause 1: Variability in Cell Seeding Density. Slight variations in the initial number of cells seeded can significantly impact the calculated IC50 values.[8]
-
Troubleshooting Steps:
-
Standardize Cell Seeding Protocol: Ensure a consistent and validated cell counting and seeding protocol is used for every experiment.
-
Allow for Cell Adherence: Always allow cells to adhere overnight before adding DAA or vehicle control.[5]
-
-
-
Possible Cause 2: Fluctuation in Experimental Conditions. Minor differences in incubation times, temperature, or CO2 levels can affect cell growth rates and drug sensitivity.[9]
-
Troubleshooting Steps:
-
Maintain Consistent Incubation Parameters: Strictly adhere to standardized incubation times and conditions for all experiments.
-
Monitor Equipment Performance: Regularly calibrate and maintain incubators and other laboratory equipment.
-
-
-
Possible Cause 3: Cell Line Integrity. Over-passaged or misidentified cell lines can exhibit altered drug responses.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Use Low Passage Numbers: Work with cells at a low passage number and avoid continuous culturing for extended periods.
-
-
Data Presentation
Table 1: Reported IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (DAA) | MCF-7, SMMC-7721, HeLa | > 50 | [10] |
| Derivative 22f | HeLa | 7.76 ± 0.98 | [2] |
| Derivative 28e | SK-OV-3 | 1.79 ± 0.43 | [2] |
| Derivative 30n | HeLa | 6.58 ± 1.11 | [2] |
| Derivative 36w | HeLa | 2.21 ± 0.04 | [2] |
| Derivative 36w | BEL-7402 | 14.46 | [2] |
| Derivative 77b | MCF-7 | 1.78 ± 0.36 | [10] |
| Derivative 77b | SMMC-7721 | 0.72 ± 0.09 | [10] |
| Derivative 77b | HeLa | 1.08 ± 0.12 | [10] |
| Derivative 33 | MCF-7 | Low micromolar | [11] |
| Derivative 41 | MCF-7 | Low micromolar | [11] |
| Derivative 43 | MCF-7 | Low micromolar | [11] |
| Derivative 44 | MCF-7 | Low micromolar | [11] |
| Compound 3b | HepG2 | 10.42 | [12] |
| Compound 3b | MCF-7 | 7.00 | [12] |
| Compound 3b | HCT-116 | 9.53 | [12] |
| Compound 3b | A549 | 11.93 | [12] |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay for DAA
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
DAA Preparation: Prepare a stock solution of DAA in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤ 0.1%).
-
Treatment: Remove the overnight culture medium and replace it with fresh medium containing the various concentrations of DAA or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Production) Assay
-
Cell Culture: Culture macrophage cell lines (e.g., RAW264.7) in appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment with DAA: Pre-treat the cells with various concentrations of DAA for a specified time (e.g., 30 minutes).[13]
-
Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).[13]
-
Incubation: Incubate the cells for 24 hours.[13]
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Mix the supernatants with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify nitric oxide concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in nitric oxide is not due to DAA-induced cytotoxicity.[13]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pen.ius.edu.ba [pen.ius.edu.ba]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and Evaluation of New Quinoxaline Derivatives of this compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Activity of Novel this compound-Chalcone Hybrids [mdpi.com]
- 12. Synthesis and biological evaluation of this compound-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of Dehydroabietic Acid for Gas Chromatography Analysis
Welcome to the technical support center for the analysis of dehydroabietic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on derivatization protocols and to offer solutions for common challenges encountered during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a polar, high-boiling point compound due to its carboxylic acid group.[1] Direct injection into a gas chromatograph can lead to thermal decomposition, poor peak shape (tailing) due to interactions with the column, and low volatility.[2][3] Derivatization converts the acidic carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, which significantly improves chromatographic performance, leading to sharper peaks, better resolution, and more accurate quantification.[2][4][5]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent methods are esterification (typically methylation) and silylation.
-
Esterification converts the carboxylic acid to an ester (e.g., a methyl ester). This is a robust and widely used technique for resin acids.[2][6]
-
Silylation replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (B98337) (TMS) group.[4][7] This method is known for being fast and proceeding under mild conditions.[8]
Q3: Which derivatization reagent should I choose?
A3: The choice depends on the sample matrix, available equipment, and safety considerations.
-
For Esterification: Diazomethane is effective but is also toxic and explosive, requiring special handling. Alternatives like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) allow for "in-situ" derivatization in the hot GC inlet. Another common method involves using BF₃ or HCl in methanol.[4]
-
For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a very common and effective reagent. It is highly reactive, and its byproducts are volatile, which prevents interference in the chromatogram.[4][5]
Q4: Can I analyze this compound without derivatization?
A4: While it is technically possible using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), it is not recommended for standard gas chromatography.[3][9][10] Attempting GC analysis without derivatization will likely result in the issues mentioned in Q1, leading to unreliable and inaccurate data.[2]
Experimental Protocols
Method 1: Esterification to Methyl Ester
This protocol describes the formation of methyl dehydroabietate.
Reagents:
-
This compound sample
-
Methanol (Anhydrous)
-
Toluene (Anhydrous)
-
14% Boron Trifluoride in Methanol (BF₃-Methanol) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample containing this compound into a reaction vial.
-
Dissolution: Dissolve the sample in 1 mL of toluene.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 5 mL of saturated NaCl solution and 2 mL of hexane (B92381). Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-FID or GC-MS system.
Method 2: Silylation to Trimethylsilyl (TMS) Ester
This protocol describes the formation of the TMS ester of this compound.
Reagents:
-
This compound sample
-
Pyridine (B92270) (Anhydrous) or other suitable aprotic solvent (e.g., Acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
1% Trimethylchlorosilane (TMCS) in BSTFA (optional, as a catalyst)
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial. It is critical that the sample is free of water, as water will preferentially react with the silylating reagent.
-
Dissolution: Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be injected directly into the GC system. The derivatives are sensitive to moisture and should be analyzed promptly.[4]
Data Presentation
Table 1: Comparison of Common Derivatization Methods
| Feature | Esterification (Methylation with BF₃-Methanol) | Silylation (with BSTFA) |
| Derivative Formed | Methyl Ester | Trimethylsilyl (TMS) Ester |
| Reaction Speed | Moderate (e.g., 30 mins) | Fast (e.g., 30 mins)[5] |
| Reaction Conditions | 60-80°C | 60-70°C |
| Reagent Stability | Good | Moisture sensitive |
| Derivative Stability | Generally stable | Moisture sensitive, analyze promptly |
| Pros | Robust, stable derivatives, clean reaction | Fast, mild conditions, volatile byproducts[4] |
| Cons | Requires extraction step, potentially harsh conditions | Reagents and derivatives are sensitive to water |
Table 2: Typical GC Starting Parameters for this compound Derivative Analysis
| Parameter | GC-FID[2] | GC-MS[2] |
| Column | Fused silica (B1680970) capillary (e.g., DB-1, DB-5, or equivalent) | Fused silica capillary (e.g., DB-5ms or equivalent) |
| Injector Temp. | 280 - 300°C | 280 - 300°C |
| Split Ratio | 10:1 to 20:1 | 10:1 to 20:1 |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.2 mL/min |
| Oven Program | Initial: 150°C (hold 5 min) | Initial: 150°C (hold 5 min) |
| Ramp: 3-5°C/min to 250°C | Ramp: 3-5°C/min to 250°C | |
| Final Hold: 15 min at 250°C | Final Hold: 10 min at 250°C | |
| Detector Temp. | 320°C | MS Source: 230°C, Transfer Line: 250°C |
| Injection Volume | 0.2 - 1.0 µL | 0.4 - 1.0 µL |
Note: These are starting parameters and should be optimized for your specific instrument and column.
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for derivatization of this compound.
Troubleshooting Guide
Q: My chromatogram shows a tailing peak for this compound. What is the cause and how can I fix it?
A: Peak tailing is a common issue and usually indicates unwanted interactions between the analyte and the GC system.[11][12]
-
Possible Cause 1: Incomplete Derivatization. Free, underivatized this compound is polar and will interact strongly with active sites in the liner and on the column, causing tailing.[13]
-
Solution:
-
Confirm your reagent is fresh and not degraded by moisture.
-
Ensure you are using a sufficient excess of the derivatization reagent.
-
Verify that your reaction time and temperature are adequate for complete conversion.
-
Ensure your sample and solvents are anhydrous, especially for silylation.
-
-
-
Possible Cause 2: Active Sites in the GC Inlet. The glass inlet liner can have silanol (B1196071) groups that interact with any residual acidic compounds.
-
Solution:
-
Replace the inlet liner with a new, deactivated one.
-
If the problem persists after many injections, the liner may need to be replaced again as active sites can be re-exposed.
-
-
-
Possible Cause 3: Column Contamination or Degradation. Non-volatile matrix components can accumulate at the head of the column, creating active sites. The stationary phase itself can also degrade over time.
Caption: Troubleshooting logic for addressing peak tailing.
Q: I am seeing "ghost peaks" in my blank runs. What are they and how do I get rid of them?
A: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are typically caused by contamination or carryover.[11]
-
Possible Cause 1: Carryover. Material from a previous, more concentrated sample is retained in the syringe or injector and elutes in a subsequent run.
-
Solution: Run several solvent blanks after a concentrated sample. Increase the number of syringe washes with a strong solvent between injections.
-
-
Possible Cause 2: Septum Bleed. Small particles from the injector septum can break off and be swept onto the column, or the septum material itself can outgas volatile compounds at high injector temperatures.
-
Solution: Replace the septum. Use a high-quality, low-bleed septum rated for your injector temperature. Check for leaks after installation.[15]
-
-
Possible Cause 3: Contaminated Carrier Gas or Solvent. Impurities in the carrier gas lines or in the solvent used for derivatization/dilution can appear as peaks.
-
Solution: Ensure high-purity gas is used and that gas purification traps are installed and functioning correctly.[16] Run a blank of your derivatization solvent to check for contamination.
-
Q: My results are not reproducible. What should I check?
A: Irreproducible results can stem from issues in sample preparation, the derivatization process, or the GC instrument itself.[11]
-
Possible Cause 1: Inconsistent Derivatization. Minor variations in temperature, time, or reagent amounts can lead to different derivatization yields between samples.
-
Solution: Standardize the derivatization protocol meticulously. Use a heating block for consistent temperature control. Prepare a master mix of reagents if preparing multiple samples.
-
-
Possible Cause 2: Injection Volume Variation. If using manual injection, it can be difficult to inject the exact same volume each time.
-
Solution: Use an autosampler for the best reproducibility. If manual injection is necessary, use the solvent-flush injection technique to minimize errors.[16]
-
-
Possible Cause 3: System Leaks. A small leak in the injector, fittings, or gas lines can cause pressure and flow fluctuations, leading to variable retention times and peak areas.
-
Solution: Perform a system leak check according to your instrument's manual. Ensure all column and gas line fittings are secure.
-
References
- 1. Experimental Determination and Computational Prediction of this compound Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. New investigations of the Hjortspring boat: Dating and analysis of the cordage and caulking materials used in a pre-Roman iron age plank boat | PLOS One [journals.plos.org]
- 8. m.youtube.com [m.youtube.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. scribd.com [scribd.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. hpst.cz [hpst.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Photostability of Dehydroabietic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of dehydroabietic acid (DHAA) under UV irradiation. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of quantitative data.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the experimental investigation of this compound's photostability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Variable or irreproducible degradation rates | Fluctuation in light source intensity. | Ensure the light source has been properly warmed up and stabilized before starting the experiment. Use a radiometer or lux meter to monitor and maintain consistent light intensity throughout the exposure period. |
| Temperature variations in the sample chamber. | Use a temperature-controlled sample chamber to minimize the effect of localized temperature changes. Include a dark control sample stored at the same temperature to differentiate between thermal degradation and photodegradation.[1] | |
| Inconsistent sample positioning. | Place samples in a fixed orientation and distance from the light source for all experiments to ensure uniform exposure. | |
| Poor peak shape (tailing, fronting, or broad peaks) in HPLC analysis | Inappropriate mobile phase pH for DHAA, which is a weak organic acid. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. |
| Secondary interactions with the stationary phase. | Use a high-purity silica (B1680970) column. Consider adding a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase to block active silanol (B1196071) groups, though this is less necessary with modern columns. | |
| Sample solvent is too strong or incompatible with the mobile phase. | Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. | |
| Ghost peaks in HPLC chromatogram | Contamination from the solvent, glassware, or previous injections. | Use high-purity solvents and thoroughly clean all glassware. Implement a column wash step with a strong solvent after each run, especially in gradient elution. |
| Late elution of compounds from a previous injection. | Increase the run time or the gradient slope to ensure all components from the previous sample have eluted before the next injection. | |
| Low recovery of DHAA from the sample matrix | Adsorption of the hydrophobic DHAA molecule to container surfaces. | Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. |
| Inefficient extraction from the sample matrix (e.g., humic water). | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted to facilitate the extraction of the acidic DHAA. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under UV irradiation?
A1: Under UV irradiation, this compound primarily degrades into oxidized products. The most commonly identified major degradation product is 7-oxothis compound.[2][3] In the presence of dissolved organic matter (DOM) and simulated sunlight, decarboxylation to form dehydroabietin has also been observed as a significant reaction.[2][3]
Q2: How does the presence of dissolved organic matter (DOM) affect the photodegradation of DHAA?
A2: The effect of DOM on DHAA photodegradation depends on the light source. Under UV254 radiation, the degradation of DHAA is slower in the presence of DOM (humic water) compared to pure water, likely due to the light-screening effect of DOM.[2][3] Conversely, under simulated solar radiation, the degradation rate is accelerated in the presence of DOM, suggesting that DOM acts as a photosensitizer, promoting indirect photolysis.[2][3]
Q3: What is the general kinetic profile of DHAA photodegradation?
A3: The photodegradation of this compound has been observed to follow pseudo-first-order kinetics.[2]
Q4: Does the photolysis of this compound increase its toxicity?
A4: No, studies have shown that the bacterial toxicity of aqueous solutions of this compound decreases with increasing irradiation time.[2][3] This indicates that the photolysis of DHAA does not produce significant amounts of toxic intermediates, or if they are formed, they are rapidly degraded into less toxic compounds.[2][3]
Q5: What are the recommended ICH guidelines for photostability testing?
A5: The ICH Q1B guideline recommends a two-part approach for testing new drug substances: forced degradation testing and confirmatory testing. Confirmatory studies should expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV light.[1] It is also crucial to include a dark control to differentiate between light-induced and thermal degradation.[1]
Quantitative Data Summary
The photostability of this compound is influenced by the experimental conditions, particularly the type of water matrix and the light source. The degradation follows pseudo-first-order kinetics.
| Matrix | Light Source | Half-life (t½) in minutes |
| Humus-free control water | UV254 radiation | 35 |
| Humic water | UV254 radiation | 231 |
| Humus-free control water | Simulated solar radiation | Not specified |
| Humic water | Simulated solar radiation | Not specified |
Data extracted from a study on the photolysis of this compound in water, where half-life values ranged between 35 and 231 minutes depending on the conditions.[2]
Experimental Protocols
General Photostability Testing of this compound
This protocol is a general guideline for assessing the photostability of DHAA in an aqueous solution, based on ICH Q1B recommendations.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Prepare the final aqueous test solutions by spiking the stock solution into purified water (or the desired matrix, e.g., buffered solution, humic water). The final concentration should be within the aqueous solubility limit of DHAA (approximately 4.9 mg/L).[4]
-
Adjust the pH of the solution if necessary (e.g., to pH 7 with NaOH to improve solubility).[4]
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.
b. Irradiation:
-
Place the test and dark control samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option II (cool white fluorescent and near-UV lamps).
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.
-
Maintain a constant temperature inside the chamber to minimize thermal degradation.
-
Withdraw aliquots at predetermined time intervals for analysis.
c. Analysis:
-
Analyze the concentration of DHAA and the formation of degradation products in the collected aliquots using a validated stability-indicating analytical method, such as HPLC-UV.
HPLC Method for Analysis of this compound and its Photoproducts
This protocol provides a starting point for developing an HPLC method for the analysis of DHAA and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., ODS-3).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) (or methanol) and water, with an acidic modifier like 0.1% formic acid or acetic acid to ensure good peak shape for the acidic analyte. A potential starting point is a 90:10 (v/v) mixture of acetonitrile and 5 mM ammonium (B1175870) formate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of DHAA (around 270 nm) and potentially at other wavelengths to detect degradation products that may have different chromophores.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared with known concentrations of a this compound standard.
Visualizations
Caption: Experimental workflow for photostability testing of DHAA.
Caption: Potential photodegradation pathways of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Dehydroabietic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Dehydroabietic acid (DHA). Given DHA's poor aqueous solubility, this guide focuses on formulation and chemical modification strategies to improve its absorption and overall systemic exposure.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of this compound (DHA)?
A1: The primary challenge to the oral bioavailability of DHA is its poor water solubility.[1] As a lipophilic compound, its dissolution in the gastrointestinal fluids is limited, which is often the rate-limiting step for absorption. Additionally, like many lipophilic drugs, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: Which formulation strategies are most promising for enhancing DHA bioavailability?
A2: Based on the physicochemical properties of DHA and established pharmaceutical technologies for poorly soluble drugs, the most promising strategies include:
-
Nanoparticle Formulations: Encapsulating DHA into polymeric nanoparticles can protect it from degradation, increase its surface area for dissolution, and potentially enhance its uptake by intestinal cells.[2][3]
-
Solid Dispersions: Creating a solid dispersion of DHA in a hydrophilic polymer matrix can improve its wettability and dissolution rate by presenting the drug in an amorphous, high-energy state.[4][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating DHA in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine emulsion in the gut, which can enhance solubility and absorption, potentially through the lymphatic pathway, thus bypassing first-pass metabolism.[7][8]
-
Liposomal Formulations: Encapsulating DHA within lipid bilayers (liposomes) can improve its solubility and facilitate its transport across the intestinal membrane.
-
Prodrug Approach: Chemical modification of the carboxylic acid group of DHA to create more soluble or actively transported prodrugs can significantly improve its absorption.[9][10]
Q3: Is there any available in-vivo data on the bioavailability enhancement of formulated DHA?
Troubleshooting Guides
Nanoparticle Formulation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Poor affinity of DHA for the polymer matrix.- Drug leakage during the formulation process.- Inappropriate solvent/antisolvent system. | - Screen different polymers (e.g., PLGA, PCL) for better compatibility.- Optimize the drug-to-polymer ratio.- Adjust the evaporation rate of the organic solvent. |
| Large Particle Size or Polydispersity | - Inefficient homogenization or sonication.- Aggregation of nanoparticles.- Inappropriate stabilizer concentration. | - Increase sonication time or power.- Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer).- Filter the nanoparticle suspension after preparation. |
| Poor In-Vitro Release Profile | - Drug is too strongly entrapped.- Polymer degradation is too slow. | - Use a polymer with a faster degradation rate.- Incorporate a porogen into the nanoparticle matrix.- Decrease the drug-to-polymer ratio. |
Solid Dispersion Formulation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drug Recrystallization During Storage | - Formulation is thermodynamically unstable.- High drug loading.- Inappropriate polymer selection. | - Select a polymer with a high glass transition temperature (Tg).- Ensure strong drug-polymer interactions (e.g., hydrogen bonding).- Reduce the drug loading.- Store at low temperature and humidity. |
| Incomplete Amorphization | - Insufficient energy input during preparation (e.g., melting or solvent evaporation).- Drug and polymer are not miscible. | - Increase the temperature in melt extrusion.- Use a faster solvent evaporation method (e.g., spray drying).- Screen for polymers with better miscibility with DHA. |
| Poor Dissolution Enhancement | - The chosen polymer is not sufficiently water-soluble.- The solid dispersion is not effectively wetting. | - Use a more hydrophilic polymer (e.g., PVP, Soluplus®).- Incorporate a surfactant into the solid dispersion. |
Experimental Protocols
The following are generalized protocols for the formulation of this compound. Researchers should note that these are starting points and optimization of parameters such as drug-to-carrier ratios, solvent selection, and process parameters will be necessary.
Preparation of DHA-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Objective: To encapsulate DHA in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its oral delivery.
Materials:
-
This compound (DHA)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, 75:25)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of DHA and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.
-
Washing: Wash the collected nanoparticles with deionized water multiple times to remove excess surfactant.
-
Lyophilization (Optional): Freeze-dry the nanoparticles to obtain a powder for long-term storage, often with a cryoprotectant.
Characterization:
-
Particle size and zeta potential (Dynamic Light Scattering)
-
Morphology (Scanning/Transmission Electron Microscopy)
-
Encapsulation efficiency and drug loading (e.g., by dissolving a known amount of nanoparticles and quantifying DHA via HPLC)
Preparation of DHA Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of DHA with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound (DHA)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol (B145695), acetone)
Procedure:
-
Dissolution: Dissolve both DHA and the chosen polymer in a common organic solvent.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
Characterization:
-
Solid-state characterization (Differential Scanning Calorimetry - DSC, X-ray Powder Diffraction - XRPD) to confirm the amorphous nature of DHA.[12][13]
-
Dissolution testing in various media (e.g., simulated gastric and intestinal fluids).
-
Fourier-Transform Infrared Spectroscopy (FTIR) to assess drug-polymer interactions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈O₂ | [1] |
| Molecular Weight | 300.44 g/mol | [1] |
| Melting Point | 150–153 °C | [1] |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and acetone. | [1] |
Table 2: Expected Pharmacokinetic Outcomes of DHA Formulation Strategies
Note: This table presents hypothetical data based on typical improvements seen for poorly soluble drugs when formulated using these technologies, as specific in-vivo data for DHA is limited.
| Formulation Strategy | Expected Change in Cmax | Expected Change in AUC | Rationale | Reference(s) |
| Unformulated DHA | Baseline | Baseline | Poor dissolution leads to low absorption. | [11] |
| Nanoparticles | 2-5 fold increase | 3-10 fold increase | Increased surface area, enhanced dissolution, potential for lymphatic uptake. | [3][14] |
| Solid Dispersion | 2-4 fold increase | 2-6 fold increase | Amorphous state leads to higher apparent solubility and faster dissolution. | [5] |
| SEDDS | 3-8 fold increase | 4-12 fold increase | Pre-dissolved state, formation of fine emulsion, potential to bypass first-pass metabolism via lymphatic uptake. | [7][8] |
| Prodrug | Variable (depends on prodrug design) | Variable (depends on prodrug design) | Can be designed to utilize active transporters for enhanced absorption. | [9][10] |
Visualizations
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for preparing DHA-loaded nanoparticles.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies and mechanisms to enhance DHA bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Self-Assembled Aggregated Structures of Natural Products for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Discovery of this compound sulfonamide based derivatives as selective matrix metalloproteinases inactivators that inhibit cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 10. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on nontarget lipidomics and proteomics of HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Determination and Computational Prediction of this compound Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on the physical state of cytoskeletal proteins and the lipid bilayer of erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding microbial contamination in Dehydroabietic acid stock solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation and handling of Dehydroabietic acid (DHAA) stock solutions to prevent microbial contamination and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (DHAA) that I should be aware of?
A1: this compound is a hydrophobic, diterpenoid resin acid derived from coniferous trees.[1] It is a white to off-white solid with a molecular weight of 300.44 g/mol .[2] It is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone.[2][3] DHAA possesses inherent antimicrobial properties, particularly against Gram-positive bacteria.[1]
Q2: What is the recommended solvent for preparing DHAA stock solutions?
A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of DHAA due to its high solubilizing capacity for this compound.[4] Ethanol can also be used.[2] For in vivo studies, co-solvent systems are often employed.[4]
Q3: How should I sterilize my DHAA stock solution?
A3: Sterile filtration is the recommended method for sterilizing DHAA stock solutions. Autoclaving is not advised as the high temperatures can lead to the degradation of the compound. A 0.22 µm pore size filter is standard for removing common laboratory bacteria.[5]
Q4: What are the signs of a contaminated DHAA stock solution?
A4: Visual signs of microbial contamination include turbidity, cloudiness, or the appearance of filamentous structures (fungi).[6] Chemical degradation may be indicated by a color change or the formation of a precipitate.[7]
Q5: Does DHAA have its own antimicrobial activity?
A5: Yes, DHAA exhibits antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. It is less effective against Gram-negative bacteria and yeasts.[5] This inherent activity can help reduce the risk of contamination in the stock solution itself.
Troubleshooting Guides
Issue 1: Microbial Growth Detected in the Stock Solution
| Possible Cause | Troubleshooting Steps |
| Improper Aseptic Technique | Review and strictly adhere to aseptic techniques. Work in a certified laminar flow hood or biological safety cabinet. |
| Non-Sterile Equipment/Consumables | Ensure all glassware is depyrogenated and autoclaved. Use sterile, disposable plasticware and pipette tips. |
| Contaminated Starting Materials | Use high-purity, sterile-filtered solvents. Ensure the DHAA powder is handled with sterile instruments. |
| Ineffective Sterilization | Verify the integrity of the 0.22 µm sterile filter. Ensure the filtration process is performed correctly without introducing contaminants. |
Issue 2: Precipitation Observed in the Stock Solution or Upon Dilution
| Possible Cause | Troubleshooting Steps |
| Supersaturation at Low Temperature | If precipitation occurs in a frozen DMSO stock, gently warm the solution to 37°C and vortex to redissolve before use. Avoid repeated freeze-thaw cycles by preparing aliquots.[7] |
| Low Aqueous Solubility | When diluting the DMSO stock in aqueous buffers or cell culture media, add the stock solution to a small volume of the aqueous solution first and mix well before adding it to the final volume. This gradual dilution can prevent immediate precipitation. |
| Interaction with Media Components | Some components in complex media can interact with DHAA, causing precipitation. Test the solubility in a simpler buffer like PBS to see if the issue persists.[7] |
| Temperature Shift | Ensure that the aqueous buffer or cell culture medium is at room temperature or 37°C before adding the DHAA stock solution.[7] |
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Reference |
| Molecular Weight | 300.44 g/mol | [2] |
| Solubility in DMSO | ≥ 100 mg/mL (332.84 mM) | [4] |
| Solubility in Ethanol | Approx. 10 mg/mL | |
| Storage of Powder | -20°C for up to 3 years | [4] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [4] |
Table 2: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 - 15.63 | |
| Bacillus subtilis | 4 | |
| Staphylococcus epidermidis | 7.81 | [5] |
| Mycobacterium smegmatis | 7.81 | [5] |
| Klebsiella pneumoniae | 125 | [5] |
| Escherichia coli | 125 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe
-
0.22 µm sterile syringe filter (PTFE or nylon membrane recommended for DMSO)[8][9]
-
Sterile, screw-cap cryovials for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 30.04 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 1 mL of sterile DMSO to the conical tube.
-
Tightly cap the tube and vortex thoroughly until the DHAA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube.
-
Aliquot the sterile stock solution into sterile cryovials in volumes appropriate for your experiments to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
Mandatory Visualization
Caption: Workflow for preparing sterile DHAA stock solutions.
Caption: Troubleshooting microbial contamination in DHAA solutions.
References
- 1. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. foreverest.net [foreverest.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of Dehydroabietic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dehydroabietic acid (DHA) derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound and its derivatives?
A common and commercially available starting material is abietic acid.[1][2] this compound itself can also be used as a starting material for further derivatization.[3]
Q2: What are the key synthetic steps to obtain this compound from abietic acid?
The primary step is the aromatization of the C ring of abietic acid. This is often achieved through dehydrogenation at high temperatures, typically using a catalyst such as palladium on carbon (Pd/C).[1][4] Non-precious metal catalysts have also been explored.[5][6]
Q3: How can I monitor the progress of my reaction?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] Compounds can be visualized under UV light and/or by staining with a suitable reagent, such as a 10% sulfuric acid solution followed by heating.[1]
Q4: What are some common derivatives that can be synthesized from this compound?
Common derivatives include esters, amides, alcohols, and aldehydes, typically involving modifications at the C18 carboxylic acid group or the aromatic C ring.[1][3][7][8][9][10][11]
Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?
Yes, this compound is harmful if swallowed and can cause skin and eye irritation.[12] It is crucial to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[13][14] All manipulations should be performed in a well-ventilated area or a fume hood.[13] Avoid breathing fumes, vapors, or dust.[13] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[15]
Troubleshooting Guides
Low Yield of this compound from Abietic Acid
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Aromatization | - Ensure the reaction temperature is sufficiently high (e.g., 230-250°C).[4] - Check the activity and loading of the Pd/C catalyst. Use fresh catalyst if necessary.[16] - Increase the reaction time and monitor progress by TLC.[1] |
| Side Reactions | - At high temperatures, side reactions like oxidation and decarboxylation can occur.[17] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.[1][16] - Consider using alternative, milder aromatization methods if available. |
| Product Loss During Workup/Purification | - The isolation process, particularly reaction-crystallization, can lead to significant product loss.[18] - Optimize the purification method. Recrystallization from a suitable solvent like methanol (B129727) can improve purity.[19] Flash chromatography is also a common purification technique.[1] |
Low Yield in the Synthesis of Amide/Ester Derivatives
| Potential Cause | Troubleshooting Suggestion |
| Poor Activation of Carboxylic Acid | - For amide synthesis, ensure the carboxylic acid is effectively activated. Common methods include conversion to the acyl chloride or using coupling agents. - For esterification, ensure appropriate catalytic conditions (e.g., acid catalysis). |
| Steric Hindrance | - The bulky tricyclic structure of this compound can sterically hinder the approach of the amine or alcohol. - Consider using less sterically hindered reagents if possible. - Prolong the reaction time and/or increase the reaction temperature.[20] |
| Reagent Quality | - Ensure all reagents, especially the amine or alcohol, are pure and dry, as water can interfere with the reaction.[1] |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of reactants. An excess of the amine or alcohol may be required.[20] - Experiment with different solvents to improve solubility and reaction kinetics. |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic procedures for this compound and its derivatives.
Table 1: Aromatization of Abietic Acid Derivatives
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl abietate | 5% Pd/C | 250 | Not specified | 85 | [1] |
| Abietic acid | Not specified | 230 | Not specified | Not specified | [4] |
Table 2: Synthesis of this compound Derivatives
| Derivative Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl ester | LiOH, Me₂SO₄ | DMF | Not specified | Not specified | Quantitative | [1] |
| Alcohol (Dehydroabietinol) | LiAlH₄ | THF | Reflux | Not specified | 90 | [1] |
| Aldehyde | Dess–Martin periodinane | Not specified | Not specified | Not specified | 95 | [1] |
| Ester (from Dehydroabietyl acyl chloride) | Cinnamic alcohol | Not specified | 95-100 | 10 | Not specified | [20] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Dehydroabietate from Abietic Acid
-
Esterification of Abietic Acid: Abietic acid is first converted to its methyl ester. This can be achieved by treating abietic acid with lithium hydroxide (B78521) and methyl sulfate (B86663) in DMF, which typically results in a quantitative yield.[1]
-
Aromatization: The resulting methyl abietate is then heated at 250°C in the presence of a 5% Palladium on carbon (Pd/C) catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation.[1]
-
Monitoring: The progress of the aromatization is monitored by TLC.
-
Purification: Upon completion, the product, methyl dehydroabietate, is purified. This can be achieved through flash chromatography on silica (B1680970) gel.[1]
Protocol 2: Synthesis of Dehydroabietinol
-
Reduction of Methyl Dehydroabietate: Methyl dehydroabietate is dissolved in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere.[1]
-
Reagent Addition: Lithium aluminum hydride (LiAlH₄) is carefully added to the solution.
-
Reaction Condition: The reaction mixture is heated to reflux.
-
Workup: After the reaction is complete (monitored by TLC), it is carefully quenched, and the product is extracted.
-
Purification: The crude product is purified, typically by flash chromatography, to yield dehydroabietinol.[1]
Visualizations
Experimental Workflow
Caption: General synthetic workflow for this compound and its derivatives.
Signaling Pathways
Caption: Signaling pathways modulated by this compound derivatives.
References
- 1. uv.es [uv.es]
- 2. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of this compound derivative as potent vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. cn.canbipharm.com [cn.canbipharm.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Method validation for Dehydroabietic acid quantification in complex matrices
Welcome to the technical support center for the analytical method validation of Dehydroabietic acid (DHAA) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during DHAA quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I observing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis of DHAA?
A: Matrix effects are common when analyzing complex samples like plasma, urine, or tissue homogenates. They occur when co-eluting endogenous components interfere with the ionization of DHAA, leading to inaccurate quantification.[1][2][3]
Troubleshooting Steps:
-
Improve Sample Cleanup: A thorough sample cleanup is the most effective way to reduce matrix effects.[1] Consider using Solid-Phase Extraction (SPE) to remove interfering substances.[1] Techniques like in-tube Solid-Phase Microextraction (SPME) have also been shown to provide cleaner samples and increase sensitivity.[4][5][6]
-
Optimize Chromatography: Adjusting the HPLC gradient and mobile phase composition can help separate DHAA from interfering matrix components.[7] Sometimes, simply changing the elution pattern can prevent co-elution and minimize ion suppression.[7]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., drug-free plasma). This helps to compensate for consistent matrix effects.
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
-
Dilute the Sample: If the concentration of DHAA is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect.
Q2: My calibration curve for DHAA is non-linear, especially at higher concentrations. What are the possible causes?
A: Non-linearity in calibration curves is a frequent issue. While a high correlation coefficient (r > 0.99) is often cited, it is not a sufficient indicator of linearity.[8][9] Statistical tests like the Lack-of-fit test are more appropriate for assessing linearity.[8][9]
Possible Causes and Solutions:
-
Detector Saturation: At high concentrations, the detector (e.g., MS detector) can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration range to lower concentrations or dilute samples that fall in the higher, non-linear range of the curve.[10]
-
-
Analyte Ionization Efficiency: For LC-MS, not all compounds ionize efficiently at all concentrations, which can lead to a non-linear response.[10]
-
Inappropriate Regression Model: A simple linear regression may not be the best fit for your data.
-
Solution: Evaluate a quadratic (second-order polynomial) regression model. Often, this can provide a better fit for data that exhibits curvature.[9] Always justify the model chosen during validation.
-
-
Sample Preparation Issues: Inconsistent sample preparation can introduce variability that appears as non-linearity.
Q3: I'm experiencing low and inconsistent recovery of DHAA from my samples. How can I improve this?
A: Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process. For DHAA in complex matrices like food samples, recoveries above 79% have been reported with optimized methods.[4][5]
Troubleshooting Steps:
-
Optimize Extraction pH: DHAA is a weak acid.[1] The pH of the sample and extraction solvents can significantly impact its solubility and extraction efficiency. Ensure the pH is optimized for your chosen extraction method (e.g., LLE or SPE).
-
Evaluate Extraction Solvents/Sorbents: If using Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid-Phase Extraction (SPE), screen different sorbent types (e.g., reversed-phase, ion-exchange) to find one that provides the best retention and elution characteristics for DHAA.
-
Check for Incomplete Elution: During SPE, the analyte might be irreversibly bound to the sorbent or require a stronger elution solvent. Test different elution solvents and volumes to ensure complete elution from the cartridge.
-
Minimize Analyte Degradation: DHAA can be susceptible to degradation under certain conditions, such as exposure to UV light or extreme pH.[11] Protect samples from light and use moderate conditions during preparation.
-
Tissue Homogenization: When working with tissue samples, ensure the homogenization process is efficient to release the analyte from the tissue matrix.[12] However, be aware that multiple homogenizations can sometimes lead to analyte degradation.[12]
Method Validation Workflow & Data
A robust method validation ensures that your analytical procedure is reliable, reproducible, and fit for its intended purpose. The typical workflow and acceptance criteria are outlined below.
General Method Validation Workflow
The following diagram illustrates the key stages in a typical analytical method validation process.
Caption: A flowchart of the analytical method validation process.
Summary of DHAA Quantification Method Validation Parameters
The following table summarizes typical validation results for the quantification of DHAA from various published methods. This data can serve as a benchmark for your own experiments.
| Parameter | Matrix | Analytical Technique | Result | Reference |
| Linearity (Range) | Food Samples | In-tube SPME LC/MS | 0 - 50 ng/mL (r > 0.9998) | [5][6] |
| Propolis | HPLC-FLD/UV | 100 ng/mL - 1 mg/mL | [13] | |
| Oral Spray | HPLC-DAD | Correlation Coefficient = 1 | [14] | |
| Limit of Detection (LOD) | Food Samples | In-tube SPME LC/MS | 2.1 pg/mL | [5][6] |
| Natural Resins | HPLC-PAD | 0.3 ppm | ||
| Limit of Quantification (LOQ) | Food Samples | In-tube SPME LC/MS | Not explicitly stated, but detection limits are very low. | [5][6] |
| Propolis | HPLC-FLD | 100 ng/mL | [13] | |
| Natural Resins | HPLC-PAD | 1.0 ppm | ||
| Accuracy (Recovery) | Food Samples | In-tube SPME LC/MS | > 79% | [4][5] |
| Propolis | HPLC-FLD/UV | > 89% | [13][15] | |
| Precision (%RSD) | Food Samples | In-tube SPME LC/MS | < 6.6% | [4][5] |
| P. merkusii extract | HPLC-DAD | < 2% | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to DHAA quantification.
Protocol 1: Sample Preparation using In-Tube Solid-Phase Microextraction (SPME) for LC/MS
This protocol is adapted from a method for analyzing DHAA in food samples and is effective for achieving high sensitivity and sample cleanup.[4][5][6]
Objective: To extract and concentrate DHAA from a liquid matrix while minimizing interferences.
Materials:
-
Supel Q PLOT capillary column (for extraction)
-
HPLC system coupled with a Mass Spectrometer (LC/MS)
-
Sample vials
-
Ammonium (B1175870) formate
-
Acetonitrile
-
Methanol
Workflow Diagram:
Caption: Automated workflow for sample preparation and analysis using in-tube SPME.
Procedure:
-
Sample Pre-treatment: Centrifuge the liquid sample to remove any particulates. Adjust pH if necessary based on preliminary experiments.
-
SPME Conditions: Place the pre-treated sample in an autosampler vial. The automated extraction is performed using a Supel Q PLOT capillary column as the extraction device.
-
Extraction: Set the autosampler to perform 20 draw/eject cycles of 40 µL of the sample through the capillary.[5][6] This allows DHAA to adsorb onto the inner surface of the capillary.
-
Desorption and Injection: After extraction, the valve is switched, and the HPLC mobile phase is passed through the capillary. This desorbs the trapped DHAA and injects it directly into the LC/MS system.
-
LC/MS Analysis:
Protocol 2: General HPLC-DAD Method for DHAA Quantification
This protocol describes a reversed-phase HPLC method with DAD detection, suitable for matrices where high sensitivity is not the primary concern, such as in herbal extracts or formulations.[14]
Objective: To quantify DHAA using a simple, low-cost, and robust HPLC method.
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
Pursuit PFP column (150 x 4.6 mm, 3 µm) or similar C18 column.[14]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation: Dissolve the extract or sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Pursuit PFP (150 x 4.6 mm, 3 µm).[14]
-
Mobile Phase: Methanol and water (70:30 v/v) in an isocratic mode.[14] Adding 0.1% formic acid can improve peak shape for acidic compounds.[15]
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Detection: Monitor at a wavelength of 210 nm or 245 nm.[14]
-
-
Quantification: Create a calibration curve using certified standards of DHAA. Quantify the samples by comparing their peak areas to the calibration curve.
References
- 1. diva-portal.org [diva-portal.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of abietic acid and this compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. feb.kuleuven.be [feb.kuleuven.be]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Improving Yields in Multi-analyte Extractions by Utilizing Post-homogenized Tissue Debris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Impact of pH on the stability and activity of Dehydroabietic acid
Welcome to the technical support center for Dehydroabietic acid (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and activity of DHA. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
A1: The pKa of this compound is approximately 5.6.[1] The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. At a pH below its pKa, DHA will be predominantly in its protonated, uncharged form (hydrophobic). Conversely, at a pH above its pKa, it will exist primarily in its deprotonated, charged (carboxylate) form (more hydrophilic). This ionization state significantly influences its solubility, stability, and biological activity.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. It is practically insoluble in water under acidic to neutral conditions where it is in its uncharged form.[2][3] However, its solubility increases significantly in alkaline conditions (e.g., in dilute sodium hydroxide (B78521) solution) because it is converted to its more soluble deprotonated (salt) form.[4] When preparing stock solutions or working in aqueous buffers, it is crucial to consider the pH to ensure DHA remains dissolved.
Q3: Is the biological activity of this compound influenced by pH?
A3: Yes, the biological activity of this compound can be significantly influenced by pH. The uncharged form of DHA, which is more prevalent at acidic pH, is more lipophilic and can more readily cross cell membranes to interact with intracellular targets. For instance, studies on related acidic compounds have shown that their biological activities, such as antioxidant and anti-inflammatory effects, are pH-dependent.[[“]][6][7] The activity of DHA on erythrocyte pH has been shown to be more pronounced at a lower extracellular pH (6.5) compared to a higher pH (8.0), suggesting the uncharged form is more active.
Q4: How stable is this compound at different pH values?
A4: this compound is generally considered to be a stable molecule due to its aromatic ring. However, like many organic molecules, it can be susceptible to degradation under harsh pH conditions, especially at elevated temperatures. Phenolic compounds, which share some structural similarities, can be unstable at high pH.[8] A forced degradation study is recommended to determine its stability profile under your specific experimental conditions (see Experimental Protocols section).
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating several key signaling pathways. These include the suppression of the NF-κB and AP-1 pathways, which are central to the inflammatory response.[9][10][11] Additionally, DHA can activate the Keap1/Nrf2-ARE signaling pathway, a critical regulator of the cellular antioxidant response.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The pH of the buffer is at or below the pKa of DHA (~5.6), leading to the formation of the insoluble protonated form. | Increase the pH of the buffer to be at least 1-2 units above the pKa (e.g., pH 7.4 or higher) to maintain DHA in its soluble deprotonated form. Alternatively, use a co-solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution before diluting it in the aqueous buffer. Be mindful of the final solvent concentration in your experiment. |
| Inconsistent or lower-than-expected biological activity. | The pH of the experimental medium may not be optimal for DHA activity. The charged form at higher pH might have reduced cell permeability. | Consider the pH of your cell culture medium or assay buffer. If you hypothesize that the uncharged form is more active, you could test a range of pH values (e.g., 6.8, 7.0, 7.4). Ensure the pH chosen is compatible with your biological system. |
| Degradation of this compound during storage or experiment. | Exposure to extreme pH (highly acidic or alkaline) and/or high temperatures. | Prepare fresh solutions of DHA for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in an appropriate solvent. Avoid prolonged exposure to harsh pH conditions, especially at elevated temperatures. Conduct a preliminary stability test at your experimental pH and temperature. |
| Variability in results when studying anti-inflammatory effects. | The pH of the cell culture medium can be affected by cellular metabolism (e.g., production of lactic acid), which can alter the ionization state and activity of DHA. | Monitor and control the pH of your cell culture medium throughout the experiment, especially for longer incubation times. Use buffered media and consider changing the media at appropriate intervals. |
Quantitative Data Summary
The following tables provide a hypothetical representation of pH-dependent stability and activity data for this compound to illustrate the expected trends. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Hypothetical pH Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) |
| 3.0 | 40 | 24 | < 5% |
| 5.0 | 40 | 24 | < 2% |
| 7.4 | 40 | 24 | < 2% |
| 9.0 | 40 | 24 | 5 - 10% |
| 11.0 | 40 | 24 | 15 - 25% |
Table 2: Hypothetical pH-Dependent Anti-inflammatory Activity of this compound (NF-κB Inhibition)
| pH of Cell Culture Medium | IC50 for NF-κB Inhibition (µM) (Hypothetical) |
| 6.8 | 15 |
| 7.4 | 25 |
| 8.0 | 40 |
Experimental Protocols
Protocol 1: pH Stability Study of this compound (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of DHA across a range of pH values.
1. Materials:
- This compound (DHA)
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
- Phosphate or citrate (B86180) buffers for various pH values (e.g., pH 3, 5, 7, 9, 11)
- Acetonitrile (ACN) or Methanol (B129727) (MeOH), HPLC grade
- Water, HPLC grade
- HPLC system with a UV detector
- C18 HPLC column
- pH meter
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of DHA (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
- Stress Conditions:
- For each pH condition, add a known volume of the DHA stock solution to a specific volume of the acidic, basic, or buffered solution to achieve a final desired concentration (e.g., 100 µg/mL).
- Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
- Include a control sample of DHA in the same buffer at the initial time point (t=0).
- Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the sample if necessary (e.g., add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample).
- Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining DHA and detect any degradation products.
- Data Analysis:
- Calculate the percentage of DHA remaining at each time point compared to the t=0 sample.
- Plot the percentage of remaining DHA versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Assessing pH-Dependent Anti-inflammatory Activity
This protocol describes how to evaluate the effect of pH on the anti-inflammatory activity of DHA by measuring the inhibition of NF-κB activation in macrophage cells.
1. Materials:
- RAW 264.7 macrophage cell line
- DMEM cell culture medium with varying pH (e.g., 6.8, 7.4, 8.0), supplemented with 10% FBS
- This compound (DHA) stock solution (in DMSO)
- Lipopolysaccharide (LPS)
- Reagents for NF-κB p65 nuclear translocation assay (e.g., immunofluorescence staining kit) or a reporter gene assay.
- Phosphate-buffered saline (PBS)
2. Procedure:
- Cell Culture: Culture RAW 264.7 cells in DMEM at the standard pH of 7.4.
- pH-Conditioned Media: Prepare DMEM with the desired pH values (e.g., 6.8, 7.4, 8.0) and equilibrate it in the CO2 incubator.
- Experiment:
- Seed RAW 264.7 cells in appropriate culture plates.
- Once the cells are adhered, replace the standard medium with the pH-conditioned media and allow the cells to acclimate for a few hours.
- Pre-treat the cells with various concentrations of DHA for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes for NF-κB translocation).
- Analysis of NF-κB Activation:
- Immunofluorescence: Fix the cells, permeabilize them, and stain for the NF-κB p65 subunit. Analyze the nuclear translocation of p65 using fluorescence microscopy.
- Reporter Assay: For cells stably transfected with an NF-κB reporter construct, measure the reporter gene activity (e.g., luciferase).
- Data Analysis:
- Quantify the inhibition of NF-κB activation by DHA at each concentration and for each pH condition.
- Calculate the IC50 value for DHA at each pH to determine the pH-dependent potency.
Visualizations
Caption: Workflow for pH Stability Testing of this compound.
Caption: Anti-inflammatory Signaling Pathways Modulated by this compound.
References
- 1. This compound | C20H28O2 | CID 94391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1740-19-8 [chemicalbook.com]
- 4. foreverest.net [foreverest.net]
- 5. consensus.app [consensus.app]
- 6. In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Anti-Inflammatory and Antioxidant Activities of pH-Responsive Resveratrol-Urocanic Acid Nano-Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Enhancing the yield of Dehydroabietic acid from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and synthesis of Dehydroabietic acid (DHA) from natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the direct extraction of this compound from raw pine resin resulting in a low yield?
A1: The concentration of this compound in raw pine resin is naturally low.[1][2][3] The primary resin acid in pine rosin (B192284) is typically abietic acid, along with other isomers.[4] Therefore, direct extraction is often inefficient. The most common and effective method for obtaining high yields of DHA is through the chemical conversion of more abundant resin acids, like abietic acid, via a process called disproportionation.[1][2]
Q2: My disproportionation reaction is complete, but the yield of DHA is still poor. What are the common causes?
A2: Several factors can lead to a low yield during the disproportionation of rosin or abietic acid. These include:
-
Inefficient Catalysis: The choice and condition of the catalyst are critical. While Palladium on carbon (Pd/C) is highly effective, it is also expensive.[2] Non-precious metal catalysts (e.g., based on iron, zinc, or copper) can be used but may result in lower yields or the formation of more by-products.[5] Catalyst poisoning or deactivation can also occur.
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions like decarboxylation or polymerization, reducing the DHA yield.[5][6]
-
Incorrect Reaction Time: The reaction needs sufficient time to proceed to completion. It is advisable to monitor the reaction progress by sampling at regular intervals until the DHA content stabilizes.[3]
-
Presence of Oxygen: Aerobic conditions can lead to the formation of unwanted oxidation products, thereby reducing the purity and yield of the desired this compound.[6]
Q3: The purity of my final this compound product is low. How can I improve it?
A3: Low purity is often due to the presence of unreacted abietic acid, other resin acid isomers, or by-products from the disproportionation reaction. A highly effective purification method involves:
-
Amine Salt Formation: The crude product from the disproportionation reaction (disproportionated rosin) is reacted with an organic amine, such as 2-aminoethanol, in a suitable solvent like ethanol (B145695).[1][7] This selectively forms a crystalline amine salt of this compound.
-
Reaction-Crystallization: The DHA-amine salt precipitates out of the solution, leaving many impurities behind. This process can be enhanced using techniques like ultrasonication.[7]
-
Recrystallization: The collected crystalline salt can be recrystallized one or more times to achieve very high purity.
-
Acidification: The purified amine salt is then treated with an acid to regenerate the pure this compound. A study achieved a purity of 99.28% using this method.[7]
Q4: What causes product loss during the purification process?
A4: Significant product loss can occur during purification. A tracking analysis of one isolation process revealed that the highest loss of this compound occurred during the initial aminating reaction-crystallization step (36.12% loss), followed by the solvent extraction process (10.94% loss).[7] Optimizing these steps, for instance by carefully controlling solvent concentrations and temperatures, can help minimize these losses.
Q5: Are there methods to enhance the disproportionation reaction without using expensive catalysts like Palladium?
A5: Yes, research has explored more economical alternatives. One approach involves using non-precious metal catalysts like iron (Fe), zinc (Zn), or copper (Cu) in combination with iodine (I2) under steam cracking conditions.[5] Another patented method suggests adding alkenes to the rosin disproportionation reaction. The alkenes act as hydrogen acceptors, which helps to drive the dehydrogenation of abietic acid to this compound, thereby increasing its content in the final disproportionated rosin.[3]
Data on this compound Yield Enhancement
The following table summarizes quantitative data from various studies on the synthesis and isolation of this compound.
| Method | Starting Material | Key Conditions/Catalyst | Reported Yield (%) | Reported Purity (%) | Source |
| Reaction-Crystallization with Ultrasound | Disproportionated Rosin | 2-aminoethanol, 35°C, 300 W ultrasound | 48.59% | 99.28% | [7] |
| Catalytic Dehydrogenation | Methyl abietate | 5% Pd/C, 250°C | 85% (as methyl dehydroabietate) | Not Specified | [8] |
| Non-Precious Metal Catalysis | Pine Rosin (Abietic acid) | FeCl3-I2, High Temperature | ~49.15% (intermediate product) | Not Specified | |
| Amine Salt Isolation | Disproportionated Gum Rosin | Not Specified | 72.04% | Not Specified |
Experimental Protocols
Protocol 1: Isolation of this compound via Ultrasound-Assisted Reaction-Crystallization
This protocol is based on a method that yields high-purity this compound from disproportionated rosin.[7]
Materials & Equipment:
-
Disproportionated rosin
-
2-aminoethanol
-
Ethanol (95% and absolute)
-
Hydrochloric acid (HCl)
-
Reaction vessel equipped with a mechanical stirrer
-
Ultrasonic bath/probe (e.g., 300 W)
-
Temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Aminating Reaction-Crystallization:
-
Dissolve the disproportionated rosin in 40% ethanol.
-
Add 2-aminoethanol to the solution.
-
Place the reaction vessel in an ultrasonic bath and maintain the temperature at 35°C.
-
Apply ultrasound at a power of 300 W while stirring at 300 rpm for 40 minutes.
-
The this compound-amine salt will crystallize and precipitate.
-
-
Isolation of Amine Salt:
-
Filter the suspension to collect the crystalline salt.
-
Wash the crystals with cold ethanol to remove soluble impurities.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the collected salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to recrystallize the salt.
-
Repeat this process 2-3 times for maximum purity.
-
-
Regeneration of this compound:
-
Suspend the purified amine salt in water.
-
Acidify the suspension with dilute hydrochloric acid (HCl) until the pH is acidic, which will precipitate the free this compound.
-
-
Final Purification and Drying:
-
Filter the precipitated this compound.
-
Wash the solid thoroughly with distilled water until the washings are neutral to remove any remaining salts.
-
Dry the final product in an oven at a low temperature (e.g., 50-60°C) to a constant weight.
-
Visualizations: Workflows and Chemical Pathways
The following diagrams illustrate key processes and logical workflows for enhancing this compound yield.
Caption: General workflow for producing high-purity this compound.
Caption: Chemical transformation during the disproportionation of Abietic acid.
Caption: Troubleshooting logic for low yield or purity of this compound.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound [mdpi.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103436175A - Method for increasing content of this compound in disproportionated rosin - Google Patents [patents.google.com]
- 4. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 5. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uv.es [uv.es]
Validation & Comparative
Dehydroabietic Acid vs. Abietic Acid: A Comparative Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of two closely related diterpenoid resin acids: dehydroabietic acid (DHA) and abietic acid (AA). Both are major components of rosin, derived from coniferous trees, and are of significant interest for their biological activities, including potential therapeutic applications. Understanding their relative toxicity is crucial for preclinical safety assessment and drug development. This document summarizes key toxicity data, details relevant experimental protocols, and visualizes implicated signaling pathways.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and abietic acid from various experimental models.
| Toxicity Endpoint | Test Organism/Cell Line | This compound (DHA) | Abietic Acid (AA) | Reference(s) |
| Acute Oral LD50 | Rat | 1710 mg/kg | Data not available in the searched literature; generally considered of low toxicity. | [1][2] |
| Acute Immobilization EC50 (48h) | Daphnia magna | 7.48 mg/L | 7.98 mg/L | [3] |
| Cytotoxicity IC50 | AGS (human gastric cancer) | 85 µM (WST-8 assay, 48h) | Data not available | [4] |
| Cytotoxicity IC50 | MRC-5 (human lung fibroblast) | >1000 µM | Data not available | [5] |
| Cytotoxicity IC50 | HeLa (human cervical cancer) | 13.0 µg/mL (dehydroabietinol) | 5.6 µg/mL (abietinol) | [6][7] |
| Cytotoxicity IC50 | PC-9 (human lung cancer) | Data not available | 14.54 µM (MTS assay, 72h) | [8] |
| Cytotoxicity IC50 | H1975 (human lung cancer) | Data not available | 19.97 µM (MTS assay, 72h) | [8] |
| Cytotoxicity IC50 | HNE1 (human nasopharyngeal carcinoma) | Data not available | 20 µM (MTT assay) | [9] |
| Cytotoxicity IC50 | NP69 (normal nasopharyngeal epithelial) | Data not available | >100 µM (MTT assay) | [9] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or abietic acid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for a typical in vitro cytotoxicity assay.
Daphnia magna Acute Immobilization Test (OECD 202)
This test assesses the acute toxicity of substances to the freshwater crustacean Daphnia magna.
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
Procedure:
-
Test Organisms: Use Daphnia magna neonates less than 24 hours old, sourced from a healthy culture.
-
Test Solutions: Prepare a series of at least five concentrations of this compound or abietic acid in a suitable medium (e.g., reconstituted moderately hard water). A control group with only the medium is also prepared.
-
Exposure: Place a defined number of daphnids (e.g., 5 daphnids per replicate, with at least 4 replicates per concentration) into test vessels containing the test solutions. The volume should be sufficient to avoid overcrowding (e.g., 20 mL per animal).
-
Incubation: Incubate the test vessels for 48 hours at a constant temperature (e.g., 20 ± 2°C) with a defined light-dark cycle (e.g., 16 hours light/8 hours dark). The daphnids are not fed during the test.
-
Observations: Record the number of immobilized daphnids at 24 and 48 hours.
-
Data Analysis: Calculate the median effective concentration (EC50), which is the concentration estimated to cause immobilization in 50% of the daphnids, at 24 and 48 hours using appropriate statistical methods (e.g., probit analysis).
Signaling Pathways Implicated in Toxicity
Both this compound and abietic acid have been shown to modulate specific intracellular signaling pathways, which may underlie their cytotoxic and other biological effects.
This compound
This compound has been demonstrated to interfere with several key signaling cascades, particularly those involved in inflammation and cell survival.
-
TNF-α/FOXO1 and TGF-β1/Smad Signaling: In human adult dermal fibroblasts, this compound can reverse the effects of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[10][11] TNF-α can suppress cell proliferation and induce apoptosis, in part by activating the pro-apoptotic transcription factor FOXO1.[10][11] Additionally, TNF-α can inhibit the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, which is crucial for fibroblast migration and differentiation.[10][11] this compound has been shown to counteract these TNF-α-mediated effects.[10][11]
-
NF-κB and AP-1 Signaling: In macrophage cell lines, this compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[12][13] It achieves this by inhibiting the activity of upstream kinases, including proto-oncogene tyrosine-protein kinase Src and spleen tyrosine kinase (Syk) in the NF-κB pathway, and transforming growth factor-beta-activated kinase 1 (TAK1) in the AP-1 cascade.[12][13]
Modulation of TNF-α and TGF-β1 signaling by DHA.
Abietic Acid
Abietic acid has also been shown to exert its effects through the modulation of inflammatory signaling pathways.
-
IKKβ/NF-κB Signaling: In non-small-cell lung cancer (NSCLC) cells, abietic acid has been identified as a potential inhibitor of IκB kinase β (IKKβ).[8] By directly binding to and inhibiting IKKβ, abietic acid prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[8] This inhibition of the NF-κB pathway leads to cell cycle arrest and apoptosis in NSCLC cells.[8]
-
MAPK Signaling: Some studies suggest that abietic acid may also suppress inflammation-associated processes through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, although the specific mechanisms are less well-defined compared to its effects on NF-κB.
Inhibition of the IKKβ/NF-κB signaling pathway by Abietic Acid.
Conclusion
Based on the available data, this compound and abietic acid exhibit comparable acute toxicity to aquatic invertebrates like Daphnia magna. In terms of acute oral toxicity in rodents, this compound has a determined LD50 in rats, while abietic acid is generally considered to have low toxicity, though direct comparative data is lacking.
In vitro cytotoxicity studies reveal that both compounds can inhibit the proliferation of various cancer cell lines, with their potency being cell-line dependent. Notably, abietic acid has shown some selectivity for cancer cells over normal cells in certain studies.
Mechanistically, both resin acids appear to exert some of their biological effects by modulating key inflammatory and cell survival signaling pathways, particularly the NF-κB pathway. The detailed interactions with these pathways may account for their differential effects on various cell types.
Further direct comparative studies, especially regarding in vivo toxicity and the elucidation of their effects on a broader range of signaling pathways, are warranted to fully understand their toxicological profiles and to guide their potential development as therapeutic agents.
References
- 1. This compound, 1740-19-8 [thegoodscentscompany.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Effects of this compound and abietic acid on survival, reproduction, and growth of the crustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gastroprotective and cytotoxic effect of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uv.es [uv.es]
- 7. uv.es [uv.es]
- 8. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound reverses TNF-α-induced the activation of FOXO1 and suppression of TGF-β1/Smad signaling in human adult dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reverses TNF-α-induced the activation of FOXO1 and suppression of TGF-β1/Smad signaling in human adult dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the anticancer activity of Dehydroabietic acid and its derivatives
Dehydroabietic acid (DHA), a natural diterpene resin acid found in coniferous trees, has emerged as a promising scaffold for the development of novel anticancer agents.[1][2][3] This guide provides a comprehensive comparison of the in vitro anticancer efficacy of DHA and its structurally modified derivatives, presenting supporting experimental data, detailed methodologies, and an overview of the key signaling pathways involved.
Comparative Anticancer Potency
Numerous studies have demonstrated that while this compound itself exhibits some level of cytotoxicity against cancer cells, its derivatives often show significantly enhanced potency and selectivity.[3] Modifications at various positions of the DHA skeleton, particularly at the C-18 carboxyl group and the aromatic ring, have led to the synthesis of compounds with low micromolar and even sub-micromolar IC50 values against a diverse range of human cancer cell lines.[2][3]
Below is a summary of the in vitro anticancer activities of selected this compound derivatives compared to the parent compound.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (DHA) | Parent Compound | Various | > 50 | [3] |
| Quinoxaline Derivatives | ||||
| Compound 4b | Quinoxaline | MCF-7 (Breast) | 1.78 ± 0.36 | [3][4] |
| SMMC-7721 (Hepatocellular) | 0.72 ± 0.09 | [3][4] | ||
| HeLa (Cervical) | 1.08 ± 0.12 | [3][4] | ||
| DHA-Chalcone Hybrids | ||||
| Compound 33 | 3-pyridyl chalcone | MCF-7 (Breast) | 2.21 | [2] |
| MDA-MB-231 (Breast) | 5.89 | [2] | ||
| Hs578T (Breast) | 4.35 | [2] | ||
| Acylhydrazone Derivatives | ||||
| Compound 36w | Acylhydrazone | HeLa (Cervical) | 2.21 | [1] |
| BEL-7402 (Hepatocellular) | 14.46 | [1] | ||
| 1,2,3-Triazole-Oxazolidinone Hybrids | ||||
| Compound 4p | Triazole-oxazolidinone | MGC-803 (Gastric) | 3.18 ± 0.97 | [5] |
| HepG2 (Hepatocellular) | 11.70 ± 1.05 | [5] | ||
| HeLa (Cervical) | 25.31 ± 0.57 | [5] | ||
| T-24 (Bladder) | 14.18 ± 0.60 | [5] | ||
| Acyl-Thiourea Peptide Conjugates | ||||
| Compound 9n | Acyl-thiourea peptide | HeLa (Cervical) | 6.58 ± 1.11 | [6] |
| Dehydroabietinol (B132513) Derivatives | ||||
| Compound 5g | Triazole | MGC-803 (Gastric) | 4.84 | [7] |
| Compound 5i | Triazole | MGC-803 (Gastric) | 9.62 | [7] |
| Compound 5j | Triazole | MGC-803 (Gastric) | 7.53 | [7] |
Mechanisms of Anticancer Action
The anticancer activity of this compound and its derivatives is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[1][3][7]
Apoptosis Induction:
Many DHA derivatives have been shown to trigger programmed cell death through the mitochondrial-mediated intrinsic apoptosis pathway.[1][6][8] This is often characterized by:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax.[8][9]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[8]
-
Activation of caspases: Cleavage and activation of caspase-3 and PARP.[1][8]
-
Disruption of mitochondrial membrane potential: As observed with compounds like 4p and 5g.[5][7]
-
Increased intracellular reactive oxygen species (ROS): Compounds such as 4p and 5g have been shown to elevate ROS levels.[5][7]
Cell Cycle Arrest:
Several derivatives of this compound have demonstrated the ability to halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, compound 4b was found to cause cell cycle arrest at the G0/G1 phase in SMMC-7721 cells.[3][4] Similarly, compound 5g induced G0/G1 phase arrest in MGC-803 cells, while compound 9n arrested HeLa cells in the S phase.[6][7]
Signaling Pathways
The following diagram illustrates a generalized signaling pathway for apoptosis induction by this compound derivatives, based on the available literature.
Caption: Generalized mitochondrial apoptosis pathway induced by DHA derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (DHA and its derivatives) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for another 4 hours at 37°C.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cells are treated with the test compound at various concentrations for a defined period.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.[3][5]
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by measuring the cellular DNA content using a fluorescent dye like propidium iodide (PI).
-
Protocol:
-
Cells are treated with the test compound for a specified duration.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A to remove RNA.
-
The cells are stained with PI solution.
-
The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[3][7]
-
4. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspase-3, PARP, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anticancer activity of a novel this compound derivative.
Caption: Typical workflow for anticancer evaluation of DHA derivatives.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of New Quinoxaline Derivatives of this compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiproliferative evaluation of novel this compound-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel this compound Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the gastric cancer cell growth via induced apoptosis and cell cycle arrest (2021) | Won-Jin Kim | 7 Citations [scispace.com]
- 9. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic Acid vs. Paclitaxel: A Comparative Efficacy Analysis in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of dehydroabietic acid and the widely-used chemotherapeutic agent paclitaxel (B517696) in preclinical breast cancer models. The information presented is supported by experimental data from various studies to assist in guiding future research and development.
Executive Summary
Paclitaxel, a taxane-based drug, is a cornerstone in breast cancer chemotherapy. Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. This compound, a natural diterpene resin acid, and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer. The mechanism of action for this compound derivatives often involves the induction of apoptosis and cell cycle arrest, although the specific phase of cell cycle arrest can vary. While extensive data is available for paclitaxel, research on the underivatized this compound in breast cancer models is less comprehensive, with more quantitative data available for its synthetic derivatives. This guide aims to collate the available data for a comparative overview.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound derivatives and paclitaxel in common human breast cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
Table 1: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound-chalcone hybrid 33 | MCF-7 | 2.21 | [1] |
| This compound-chalcone hybrid 41 | MCF-7 | 3.99 | [1] |
| This compound-chalcone hybrid 43 | MCF-7 | ~4.0 | [1] |
| This compound-chalcone hybrid 44 | MCF-7 | ~4.5 | [1] |
| This compound-chalcone hybrid 38 | MCF-7 | ~5.0 | [1] |
| This compound-pyrimidine hybrid 3b | MCF-7 | 7.00 ± 0.96 | [2] |
| This compound-chalcone hybrid 33 | MDA-MB-231 | 5.89 | [1] |
| This compound-chalcone hybrid 41 | MDA-MB-231 | 7.12 | [1] |
| Quinoxaline derivative of this compound 4b | MCF-7 | 1.78 ± 0.36 | [3] |
Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | IC50 | Reference |
| MCF-7 | ~3.5 µM | [4] |
| MCF-7 | 10 times less than MDA-MB-231 | [5] |
| MCF-7 | - | [6] |
| MDA-MB-231 | ~0.3 µM | [4] |
| MDA-MB-231 | - | [6] |
| SKBR3 | ~4 µM | [4] |
| BT-474 | ~19 nM | [4] |
| 4T1 | - | [7] |
Effects on Apoptosis and Cell Cycle
This compound and its Derivatives:
Derivatives of this compound have been shown to induce apoptosis in breast cancer cells. For instance, a this compound-pyrimidine hybrid was found to induce apoptosis in MCF-7 cells.[2] The mode of cell death can be dose-dependent, with some derivatives inducing both apoptosis and necrosis at higher concentrations.[3]
In terms of the cell cycle, various derivatives of this compound have been reported to cause cell cycle arrest. A notable this compound-pyrimidine hybrid arrested MCF-7 cells at the S phase.[2] Other derivatives have been shown to cause arrest at the G0/G1 or G2/M phases in different cancer cell lines.[8]
Paclitaxel:
Paclitaxel is well-established to induce apoptosis in breast cancer cells in a concentration-dependent manner.[9] Studies have shown that paclitaxel treatment leads to morphological changes characteristic of apoptosis and DNA fragmentation.[9]
A hallmark of paclitaxel's mechanism is its ability to cause a robust arrest of the cell cycle at the G2/M phase.[10] This is a direct consequence of its microtubule-stabilizing effect, which prevents the proper formation of the mitotic spindle.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, its derivatives, or paclitaxel for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Plate cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Visualization of Pathways and Workflows
Caption: A generalized workflow for comparing the in vitro efficacy of two compounds in breast cancer cell lines.
Caption: A simplified diagram of a potential signaling pathway affected by this compound derivatives.
Caption: A diagram illustrating the primary mechanism and a key signaling pathway of paclitaxel in breast cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of this compound-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Quinoxaline Derivatives of this compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Comparing the antibacterial potency of Dehydroabietic acid with conventional antibiotics
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual search for novel agents to combat pathogenic bacteria. Dehydroabietic acid (DHA), a natural abietane (B96969) diterpene derived from pine resin, has emerged as a promising candidate. This guide provides a comprehensive comparison of the antibacterial potency of this compound with conventional antibiotics, supported by experimental data, detailed protocols, and mechanistic visualizations to inform researchers, scientists, and drug development professionals.
Comparative Antibacterial Potency: A Quantitative Overview
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound against various bacterial strains in comparison to a selection of conventional antibiotics. Lower MIC values indicate higher potency.
| Microorganism | This compound (µg/mL) | Rifampicin (µg/mL) | Vancomycin (µg/mL) | Ampicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus ATCC 25923 (MSSA) | 15.63[1] | 0.008 | - | 0.25 - 1 | 0.25 - 1 | 0.12 - 1 |
| Staphylococcus aureus CIP 106760 (MRSA) | 15.63[1] | 0.016[1] | 1.25[1] | >1024[2] | - | - |
| Staphylococcus epidermidis ATCC 12228 | 7.81[1] | - | - | - | - | - |
| Escherichia coli ATCC 25922 | 125[1] | - | - | 2 - 8 | 0.008 - 0.03 | 0.25 - 1 |
| Klebsiella pneumoniae (clinical isolate) | 125[1] | - | - | - | - | - |
| Mycobacterium smegmatis ATCC 607 | 7.81[1] | - | - | - | - | - |
Note: MIC values for conventional antibiotics are sourced from various studies and may exhibit ranges due to differences in experimental conditions and bacterial strains.
This compound demonstrates notable activity against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL against Staphylococcus epidermidis and Mycobacterium smegmatis.[1] Its potency against Methicillin-resistant Staphylococcus aureus (MRSA) is comparable to its effect on Methicillin-susceptible Staphylococcus aureus (MSSA), suggesting a mechanism of action that may circumvent common resistance pathways.[1] However, its efficacy is considerably lower against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[1]
Unveiling the Mechanism: Disruption of the Bacterial Membrane
The primary antibacterial mechanism of this compound is attributed to its ability to disrupt the integrity of the bacterial cell membrane.[3][4] This action is visually represented in the diagram below.
Caption: this compound's disruption of the bacterial cell membrane.
Experimental Protocols: Determining Minimum Inhibitory Concentration
The MIC values presented in this guide are determined using the broth microdilution method, a standardized procedure outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Broth Microdilution Method Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Methodology
-
Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Bacterial colonies are picked from an 18-24 hour agar (B569324) plate and suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume (50 µL) of the diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
The plate is incubated at 37°C for 18-24 hours under aerobic conditions.
-
-
Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum and broth to ensure the viability of the bacteria.
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A well containing a known antibiotic to validate the experimental setup.
-
Conclusion
This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA. Its mechanism of action, centered on cell membrane disruption, presents a potentially valuable alternative to conventional antibiotics that target specific metabolic pathways prone to resistance development. While its efficacy against Gram-negative bacteria is limited, the data presented herein underscores the potential of this compound as a lead compound for the development of new antibacterial agents. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. New derivatives of this compound target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Dehydroabietic Acid: A Potent Natural Alternative to YM-155 for Survivin Inhibition in Cancer Therapy
A Comparative analysis of Dehydroabietic acid (DHAA) and YM-155 reveals the promising potential of the natural diterpene, DHAA, as a highly effective survivin inhibitor. Experimental evidence, particularly in gastric cancer models, suggests that DHAA not only matches but in some aspects surpasses the inhibitory action of the well-established synthetic survivin suppressant, YM-155.
This guide provides a detailed comparison of this compound and YM-155, focusing on their efficacy as survivin inhibitors. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Survivin, a key member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[1] Its dual role in inhibiting apoptosis and regulating cell division makes it an attractive target for cancer therapy. YM-155 is a well-known synthetic small molecule inhibitor of survivin that has undergone clinical investigation.[2][3] this compound, a natural diterpene found in pine trees, has emerged as a novel and potent survivin inhibitor.[4][5] This guide consolidates experimental findings to offer a direct comparison of these two compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies, allowing for a direct comparison of the efficacy of this compound and YM-155.
| Table 1: In Vitro Efficacy Against Gastric Cancer Cells (AGS cell line) | ||
| Parameter | This compound (DHAA) | YM-155 |
| Concentration Used | 85 µM | 5 nM |
| Effect on Survivin mRNA Expression | Significant Reduction | Reduction |
| Effect on Survivin Protein Expression | Stronger Inhibition than YM-155 | Inhibition |
| Induction of Apoptosis (Early & Late) | Similar to YM-155 | Similar to DHAA |
| Effect on Cleaved Caspase-3 | Increased | Increased |
| Source: Kim et al., 2021[4] |
| Table 2: Cytotoxicity (IC50) of YM-155 in Various Cancer Cell Lines | |
| Cell Line | IC50 (nM) |
| Neuroblastoma (NB) cell lines (six lines) | 8 - 212 |
| Metastatic Castration-Resistant Prostate Cancer (DU145) | 8.3 |
| Metastatic Castration-Resistant Prostate Cancer (PC3) | 3.3 |
| Source: Yan et al., 2023; Musso et al., 2024 |
Mechanism of Action
Both this compound and YM-155 exert their anticancer effects primarily by downregulating the expression of survivin, leading to the induction of apoptosis. However, their broader mechanistic profiles show some distinctions.
This compound (DHAA): DHAA has been identified as a potent survivin inhibitor that significantly reduces both survivin mRNA and protein levels.[4][5] This leads to an increase in the activity of executioner caspases, such as caspase-3, ultimately triggering programmed cell death.[4] Beyond its effect on survivin, DHAA has been shown to modulate other signaling pathways involved in cancer progression, including the NF-κB and AP-1 pathways.[8]
YM-155: YM-155 is a well-characterized survivin suppressant that acts at the transcriptional level, inhibiting the survivin gene promoter.[9][10] This leads to a dose-dependent decrease in survivin protein, induction of apoptosis, and cell cycle arrest.[9][10] Interestingly, emerging evidence suggests that YM-155 also has off-target effects, including the induction of DNA damage, which may contribute to its overall anticancer activity.[11]
Signaling and Experimental Workflow Diagrams
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Survivin Signaling Pathway.
References
- 1. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances on Biological Activities and Structural Modifications of this compound [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic Acid: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietic acid (DHAA), a natural abietane (B96969) diterpene found in coniferous trees, has emerged as a promising candidate in oncology research, demonstrating significant anticancer properties. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data. While extensive in vitro data highlights its potential, in vivo studies are still in nascent stages, underscoring a critical area for future investigation to establish a robust correlation.
In Vitro Anticancer Activity of this compound and Its Derivatives
Numerous studies have demonstrated the cytotoxic effects of DHAA and its synthetic derivatives against a wide spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been documented across various cancer types.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dehydroabietinol acetate (B1210297) (6) | Jurkat | Leukemia | 22.0 ± 3.6 (converted from mg/mL) | [1] |
| Dehydroabietinol (5) | HeLa | Cervical Cancer | 13.0 ± 2.8 (converted from mg/mL) | [1] |
| Dehydroabietinol (5) | Jurkat | Leukemia | 9.7 ± 0.7 (converted from mg/mL) | [1] |
| Compound 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | [2] |
| Compound 74b | SMMC-7721 | Liver Cancer | 0.36 ± 0.13 | [2] |
| Compound 74e | HepG2 | Liver Cancer | 0.12 ± 0.03 | [2] |
| Compound 77b | SMMC-7721 | Liver Cancer | 0.72 - 1.78 | [2] |
| Compound 4w | HeLa | Cervical Cancer | 2.21 | [3][4] |
| Compound 4w | BEL-7402 | Liver Cancer | 14.46 | [3][4] |
| Compound 4j | MGC-803 | Gastric Cancer | 3.82 ± 0.18 | [5] |
| Compound 4j | SK-OV-3 | Ovarian Cancer | 4.66 ± 2.13 | [5] |
| Compound 4j | NCI-H460 | Lung Cancer | 8.44 ± 0.36 | [5] |
| DHA-chalcone hybrid 38 | MCF-7 | Breast Cancer | Comparable to 5-FU | [6] |
| Dehydroabietic oxime 23 | Aspc-1 | Pancreatic Cancer | 8.6 | [7] |
| Dehydroabietic oxime 26 | Aspc-1 | Pancreatic Cancer | 8.9 | [7] |
Note: Some IC50 values were converted from mg/mL to µM for consistency, assuming an average molecular weight where not specified. The original source should be consulted for exact values.
In Vivo Anticancer Efficacy: An Emerging Area
The translation of in vitro findings to in vivo models is a critical step in drug development. Currently, published quantitative data on the in vivo anticancer efficacy of this compound is limited. One notable study on a mouse xenograft model of pituitary adenomas demonstrated that a DHAA derivative significantly inhibited tumor growth, leading to a reduction in both tumor size and weight.[8] However, specific details regarding the dosage, administration route, and the precise percentage of tumor growth inhibition were not provided, precluding a direct quantitative comparison with in vitro data.[8] This highlights a significant gap in the current research landscape and underscores the need for more comprehensive in vivo studies to validate the promising in vitro results.
Mechanisms of Anticancer Action
This compound and its derivatives exert their anticancer effects through multiple cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways that promote cancer cell survival and proliferation.
Key Signaling Pathways Modulated by this compound
Several signaling cascades are implicated in the anticancer activity of DHAA. These include:
-
Inhibition of Survivin: DHAA has been identified as a novel inhibitor of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis.[8][9] By downregulating survivin, DHAA sensitizes cancer cells to apoptotic signals.[8][9]
-
Modulation of NF-κB and AP-1 Signaling: DHAA suppresses the activity of key kinases in the NF-κB and AP-1 signaling pathways, which are critical for inflammatory responses and cancer cell survival.[8]
-
PI3K/AKT/mTOR Pathway Inhibition: Certain derivatives of this compound have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2]
-
Induction of Cell Cycle Arrest: DHAA can induce cell cycle arrest, primarily at the G1 or S phase, in various cancer cell lines, thereby preventing their proliferation.[2][5][7][8]
-
Activation of the Keap1/Nrf2-ARE Pathway: DHAA has been shown to activate the Keap1/Nrf2-ARE signaling pathway, which is involved in cellular defense against oxidative stress.[10]
Signaling Pathway Diagrams
References
- 1. uv.es [uv.es]
- 2. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and Biological Evaluation of Novel this compound-Oxazolidinone Hybrids for Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dehydroabietic oximes halt pancreatic cancer cell growth in the G1 phase through induction of p27 and downregulation of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of this compound on nontarget lipidomics and proteomics of HepG2 [frontiersin.org]
A Comparative Analysis of the Anti-inflammatory Potential of Dehydroabietic Acid and Its Ester Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature highlights the significant anti-inflammatory properties of Dehydroabietic acid (DAA), a naturally occurring diterpene resin acid, and points to the potential for enhanced efficacy among its ester derivatives. This comparison guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a detailed overview of the anti-inflammatory effects of DAA and its modified forms, focusing on their mechanisms of action and inhibitory activities against key inflammatory mediators.
This compound, derived from coniferous plants, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1][2][3][4] Emerging research into synthetic derivatives, particularly esters and other modified structures, suggests that structural modifications can lead to compounds with potent, and in some cases, superior anti-inflammatory activity.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its derivatives is often quantified by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for DAA and several of its derivatives. It is important to note that these values are drawn from different studies and experimental conditions may vary.
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| This compound (DAA) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | >100 | [5] |
| Compound 10 (a 7-oxo-DAA-triazole hybrid) | Nitric Oxide (NO) Production Inhibition | BV2 | 8.40 ± 0.98 | [6] |
| Compound 15 (a 7-oxo-DAA-triazole hybrid) | Nitric Oxide (NO) Production Inhibition | BV2 | 10.74 ± 2.67 | [6] |
| Compound 16 (a 7-oxo-DAA-triazole hybrid) | Nitric Oxide (NO) Production Inhibition | BV2 | 10.96 ± 1.85 | [6] |
| Compound 17 (a 7-oxo-DAA-triazole hybrid) | Nitric Oxide (NO) Production Inhibition | BV2 | 9.76 ± 1.27 | [6] |
| L-NMMA (Positive Control) | Nitric Oxide (NO) Production Inhibition | BV2 | 42.36 ± 2.47 | [6] |
Note: Lower IC50 values indicate greater potency.
A study on various this compound derivatives also demonstrated their ability to inhibit the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated dendritic cells. The data below represents the percentage of inhibition at a concentration of 10 µg/mL.
| Compound | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | IL-12p70 Inhibition (%) | Reference |
| This compound (DAA) (9) | 66.7 | 41.5 | 30.1 | 51.5 | [2] |
| Methyl dehydroabietate (10) | 55.2 | 26.2 | 11.2 | 28.5 | [2] |
| Dehydroabietanol (11) | 61.2 | 40.5 | 23.4 | 39.8 | [2] |
| 7-Oxothis compound (13) | 75.3 | 55.8 | 28.9 | 60.1 | [2] |
| Methyl 7-oxodehydroabietate (14) | 70.1 | 50.3 | 25.6 | 55.4 | [2] |
Mechanistic Insights: Targeting Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades, primarily the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[3][7][8]
DAA has been shown to suppress the activity of key upstream kinases, including proto-oncogene tyrosine-protein kinase (Src), spleen tyrosine kinase (Syk), and transforming growth factor-beta-activated kinase 1 (TAK1).[3][7][8] By inhibiting these kinases, DAA effectively blocks the downstream signaling events that lead to the activation of NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.
Caption: DAA's inhibitory action on the NF-κB and AP-1 signaling pathways.
Experimental Protocols
The following are generalized methodologies for key in vitro anti-inflammatory assays, based on protocols commonly cited in the literature.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7 or BV2 microglia) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (DAA or its esters). After a pre-incubation period of 1-2 hours, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Caption: Workflow for a typical in vitro Nitric Oxide (NO) production assay.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.
-
Cell Culture and Treatment: Cells are cultured, seeded, and treated with test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, or other cytokines in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength (typically 450 nm), and the cytokine concentrations are determined from a standard curve. The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of this compound and suggests that its ester derivatives and other modified forms hold significant promise as potent anti-inflammatory agents. The enhanced activity observed in some derivatives, particularly in the inhibition of nitric oxide production, warrants further investigation and head-to-head comparative studies under standardized conditions. The clear mechanism of action, involving the suppression of the NF-κB and AP-1 signaling pathways, provides a solid foundation for the rational design of novel anti-inflammatory drugs based on the this compound scaffold. Future research should focus on systematic structure-activity relationship (SAR) studies of DAA esters to identify the most effective and safe candidates for further preclinical and clinical development.
References
- 1. uv.es [uv.es]
- 2. Semisynthetic Abietic and this compound Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietic Acid and the Challenge of Multidrug-Resistant Bacteria: A Comparative Analysis
For researchers, scientists, and drug development professionals, the mounting crisis of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Dehydroabietic acid (DHA), a natural abietane (B96969) diterpene derived from pine resin, has emerged as a promising candidate, demonstrating significant activity against a range of multidrug-resistant (MDR) bacteria. This guide provides a comparative analysis of DHA's efficacy, delves into its mechanism of action, and explores the critical question of cross-resistance with conventional antibiotics.
This compound and its derivatives have shown potent inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other MDR pathogens.[1][2] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity.[3][4] Some studies also indicate that DHA can interfere with cellular metabolic pathways and inhibit biofilm formation, a key factor in persistent infections.[4][5] While direct, comprehensive studies on cross-resistance between DHA and other antibiotics are not extensively documented in the reviewed literature, the known mechanisms of bacterial resistance, such as the overexpression of efflux pumps, suggest a potential for such phenomena.
Comparative Efficacy of this compound and Its Derivatives
The antimicrobial activity of DHA and its synthetic derivatives has been quantified in numerous studies, primarily through the determination of Minimum Inhibitory Concentrations (MICs). Lower MIC values indicate greater potency. The following tables summarize the performance of DHA and its analogs against various bacterial strains, offering a clear comparison of their efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (DHA) Against Multidrug-Resistant Bacteria
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 32 | [2] |
| Staphylococcus epidermidis | Methicillin-Resistant | 8 | [1] |
| Streptococcus mitis | - | 8 | [1] |
| Klebsiella pneumoniae (Isolate) | Multidrug-Resistant | 125 | [4] |
| Escherichia coli (Isolate HSM 303) | Multidrug-Resistant | 125 | [4] |
Table 2: Comparative MICs of this compound Derivatives Against Staphylococcus aureus
| Compound/Derivative | S. aureus Strain(s) | MIC (µg/mL) | Reference |
| This compound (DHA) | ATCC 1228 | 7.81 | [4] |
| This compound (DHA) | CIP 106760 | 15.63 | [4] |
| Derivative 5 | S. aureus | 2 | [1] |
| Derivative 6 (Serine conjugate) | MRSA | 8 | [1] |
| Derivative 7 (Analog) | MRSA | 32 | [1] |
| Derivative 8 | LA-MRSA LGA251 | 3.9 | [1] |
| Derivative 9 (Oxime ether) | S. aureus Newman | 0.39-0.78 | [1] |
| Derivatives 10-12 (Oxime ethers) | Multidrug-Resistant S. aureus | 1.25-3.13 | [1] |
| Derivative 57j (N-acylaminopropyloxime) | Multidrug-Resistant S. aureus | 1.56-3.13 | [1] |
| Derivative 59w (N-sulfonaminoethyloxime) | S. aureus Newman & MDR strains | 0.39-1.56 | [1] |
| Derivative 69o (1,2,3-triazole moiety) | Gram-positive & Gram-negative bacteria | 1.6-3.1 | [1] |
Understanding the Potential for Cross-Resistance
A critical consideration in the development of any new antimicrobial is the potential for cross-resistance, where resistance to one compound confers resistance to another. This often occurs when both compounds are substrates of the same resistance mechanism, such as a multidrug efflux pump. While direct experimental evidence of cross-resistance with DHA is limited in the available literature, the possibility remains a significant area for future research. The diagram below illustrates the theoretical mechanism by which an efflux pump could confer resistance to both a conventional antibiotic and DHA.
Caption: Potential for cross-resistance via a shared multidrug efflux pump.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial properties.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilutions: The test compound (DHA or derivative) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
2. Checkerboard Assay for Synergy
This method is used to assess the interaction between two antimicrobial agents (e.g., DHA and a conventional antibiotic).
-
Plate Setup: A 96-well plate is prepared with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the formula: FIC Index = FIC of A + FIC of B, where FIC of A = (MIC of A in combination) / (MIC of A alone).
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Proposed Antibacterial Mechanism and Signaling Pathways
While the precise intracellular signaling pathways in bacteria affected by this compound are not fully elucidated, its primary mode of action is the disruption of the cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some studies on mammalian cells have shown that DHA can suppress inflammatory responses by inhibiting the NF-κB and AP-1 signaling pathways.[6][7] Although this is in a different cell type, it points to the compound's ability to interact with key cellular signaling cascades. Further research is needed to determine if similar pathways are targeted within bacterial cells.
References
- 1. New derivatives of this compound target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.abo.fi [research.abo.fi]
- 4. caringsunshine.com [caringsunshine.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
Dehydroabietic Acid: A Potent Anti-Biofilm Agent Benchmarked Against Established Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, targeting bacterial biofilms has emerged as a critical strategy. A comprehensive comparison guide released today benchmarks the anti-biofilm activity of Dehydroabietic acid (DHA), a naturally derived diterpenoid, against two well-known biofilm inhibitors: the fluoroquinolone antibiotic Ciprofloxacin and the quorum-sensing inhibitor Furanone C-30. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed analysis of their efficacy, particularly against the notorious pathogen Staphylococcus aureus.
The guide synthesizes available experimental data to offer an objective comparison, highlighting DHA's potential as a formidable anti-biofilm agent. The findings suggest that DHA exhibits potent activity in preventing biofilm formation and eradicating established biofilms, with a mechanism of action that appears to be distinct from conventional antibiotics.
Comparative Anti-Biofilm Activity
The following tables summarize the minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) of this compound, Ciprofloxacin, and Furanone C-30 against Staphylococcus aureus. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions and bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | Biofilm Inhibition (%) | Reference |
| This compound | S. aureus ATCC 43866 | - | - | 75.13 ± 0.82 at 0.49 µg/mL | [1][2] |
| S. aureus CIP 106760 | 15.63 | - | - | [1] | |
| S. aureus ATCC 12228 | 7.81 | - | - | [1] | |
| S. aureus ATCC 29213 | 21 | - | - | [3] | |
| Ciprofloxacin | S. aureus CM10 | 0.5 | - | Significant effect on biofilm cells | [4] |
| S. aureus Newman (MSSA) | 0.25 | Enhances biofilm formation at sub-MIC | - | [5] | |
| S. aureus N315 (MRSA) | 1 | Enhances biofilm formation at sub-MIC | - | [5] | |
| Ciprofloxacin-resistant S. aureus ATCC 25923 | - | No inhibition | - | [6] | |
| Furanone C-30 | S. aureus (clinical isolates) | 8-16 | 8-16 | - | [7] |
| S. epidermidis | - | Significant decrease at non-growth-inhibitory concentrations | - | [8] |
Mechanisms of Action: A Divergent Approach
The comparison reveals distinct mechanisms by which these compounds tackle biofilms. This compound is believed to disrupt the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. In contrast, Ciprofloxacin, a classic antibiotic, inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] However, its effect on biofilms is complex, with studies showing it can paradoxically enhance biofilm formation at sub-inhibitory concentrations.[5][9] Furanone C-30 acts as a quorum sensing inhibitor, interfering with the cell-to-cell communication that bacteria use to coordinate biofilm formation.[10][11]
Experimental Protocols
To aid researchers in their own investigations, this guide provides detailed methodologies for key anti-biofilm assays.
Crystal Violet Biofilm Assay
This method is widely used for quantifying biofilm biomass.
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate growth medium and incubate overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.05-0.1).
-
Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) bacteria from each well. Gently wash each well twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove any remaining non-adherent bacteria.[12]
-
Fixation (Optional): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry.[12]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[12]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.[12]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[12][13]
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[12]
Resazurin (B115843) Cell Viability Assay
This assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the crystal violet assay protocol.
-
Washing: After the incubation period, remove the planktonic cells by gently washing the wells with PBS.
-
Reagent Preparation: Prepare a resazurin solution (e.g., 0.15 mg/mL in DPBS) and filter-sterilize it.[14]
-
Incubation with Resazurin: Add 20 µL of the resazurin solution to each well containing the biofilm.[14]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[14]
-
Quantification: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[14] The fluorescence intensity is proportional to the number of viable cells.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of Staphylococcal Biofilm to Selected Compounds of Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 6. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New derivatives of this compound target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.org [static.igem.org]
- 14. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of the Cytotoxicity of Dehydroabietic Acid and Other Resin Acids
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cytotoxic performance of dehydroabietic acid relative to other common resin acids, supported by available experimental data.
This compound (DHA), a prominent tricyclic diterpene resin acid found in conifers, has garnered significant interest for its diverse biological activities, including potential anticancer properties. This guide provides a comparative overview of the cytotoxicity of DHA and other structurally related resin acids, such as abietic acid and isopimaric acid. While direct comparative studies with standardized cytotoxicity data across all major resin acids are limited, this document synthesizes the available quantitative data, details common experimental methodologies, and illustrates the key signaling pathways involved in their cytotoxic effects.
Quantitative Cytotoxicity Data
The cytotoxic potential of resin acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound and abietic acid against various cancer cell lines. It is important to note that these values are derived from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
| Resin Acid | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | HeLa | Cervical Cancer | > 50 (parent compound) | [1] |
| LO2 | Normal Human Liver | > 50 | [1] | |
| Abietic Acid | PC-9 | Non-Small-Cell Lung Cancer | 14.54 | [2] |
| H1975 | Non-Small-Cell Lung Cancer | 19.97 | [2] | |
| HeLa | Cervical Cancer | ~49.3 (14.9 µg/mL) | Data from a study on bioactive metabolites. |
Note on Other Resin Acids:
-
Neoabietic Acid & Palustric Acid: There is a lack of specific IC50 data for these resin acids in the context of cancer cell cytotoxicity in the reviewed literature.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in assessing the therapeutic potential of novel compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.
MTT Assay for Cytotoxicity Assessment
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The resin acids are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for in vitro cytotoxicity assessment of resin acids using the MTT assay.
Signaling Pathway of Resin Acid-Induced Apoptosis
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by dehydroabietic and abietic acids.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of Dehydroabietic, Abietic, and Isopimaric Acids by Mortierella isabellina Immobilized in Polyurethane Foam - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroabietic Acid Derivatives Curtail Tumor Cell Migration: A Comparative Analysis of Structure-Activity Relationships
For Immediate Release: Shanghai, China – December 18, 2025 – A growing body of research highlights the potential of dehydroabietic acid (DHAA), a naturally occurring diterpene resin acid, and its derivatives as potent inhibitors of tumor cell migration, a critical process in cancer metastasis. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various DHAA derivatives, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Recent studies have demonstrated that synthetic modifications of the DHAA scaffold can lead to compounds with significantly enhanced anti-migratory and anti-invasive properties. These derivatives often target key signaling pathways involved in cell motility and metastasis, such as the PI3K/Akt/mTOR pathway.
Comparative Efficacy of this compound Derivatives in Inhibiting Tumor Cell Migration
The anti-migratory potential of DHAA derivatives has been evaluated using various in vitro assays, primarily the wound healing and transwell migration assays. The following table summarizes the quantitative data from key studies, offering a comparative overview of their efficacy.
| Derivative Class | Compound ID | Cell Line | Assay Type | Concentration | % Inhibition / Effect | Citation |
| 2-Aryl-benzimidazole | 80j | SMMC-7721 (Hepatocellular Carcinoma) | Transwell Migration | 0.2 µM | Significant inhibition of migration | [1] |
| Dehydroabietinol-triazole | 5g | MGC-803 (Gastric Cancer) | Transwell Migration & Invasion | 5 µM | Inhibition of migration and invasion | |
| Dipeptide Sulfonamide | 8k | HepG2 (Hepatocellular Carcinoma) | Wound Healing | 10 µM | Inhibition of cell migration | [2] |
Structure-Activity Relationship Insights:
The data suggests that the introduction of various heterocyclic and peptidic moieties to the this compound backbone significantly influences the anti-migratory activity.
-
2-Aryl-benzimidazole derivatives , such as compound 80j , have shown potent activity. The benzimidazole (B57391) moiety is a well-known pharmacophore in cancer research, and its incorporation at the C-18 position of DHAA appears to be a promising strategy for enhancing anti-metastatic properties. Compound 80j exhibited strong cytotoxic activity with IC50 values ranging from 0.08 to 0.42 μM and significantly inhibited the migration of SMMC-7721 cells.[1]
-
Dehydroabietinol-triazole derivatives , exemplified by compound 5g , demonstrate the importance of modifications at the C-18 position. The conversion of the carboxylic acid to an alcohol (dehydroabietinol) followed by the introduction of a triazole ring linked to various substituents has yielded compounds with notable inhibitory effects on both cell migration and invasion in MGC-803 cells.
-
Dipeptide sulfonamide derivatives , including compound 8k , highlight the potential of targeting matrix metalloproteinases (MMPs), enzymes crucial for extracellular matrix degradation during cell invasion. The incorporation of a dipeptide and a sulfonamide group at the C-18 carboxyl position resulted in derivatives that effectively inhibited the migration of HepG2 cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the generalized protocols for the key experiments cited.
Wound Healing Assay
This assay is used to evaluate collective cell migration in a two-dimensional setup.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 6-well plate and cultured until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris, and then fresh medium containing the DHAA derivative at the desired concentration is added. A control group is treated with the vehicle (e.g., DMSO).
-
Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 or 48 hours) using an inverted microscope.
-
Data Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the formula: [(Area at 0h - Area at xh) / Area at 0h] * 100.
Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
-
Chamber Setup: A Transwell insert with a porous polycarbonate membrane (typically 8 µm pore size) is placed in a well of a 24-well plate.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Cell Seeding: Cancer cells (e.g., SMMC-7721, MGC-803), pre-treated with the DHAA derivative or vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow the cells to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The percentage of inhibition is calculated relative to the control group. For invasion assays, the Transwell membrane is pre-coated with Matrigel, an extracellular matrix protein mixture.
Signaling Pathway and Experimental Workflow
The anti-migratory effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that regulate cell motility, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by DHAA Derivatives.
The diagram above illustrates how this compound derivatives can interfere with the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and migration. By inhibiting key components of this pathway, these compounds can effectively suppress the migratory and invasive capabilities of tumor cells.
Caption: Experimental Workflow for Assessing Anti-Metastatic Potential.
This workflow outlines the key steps involved in evaluating the efficacy of this compound derivatives in inhibiting tumor cell migration, from initial compound selection to the identification of lead candidates for further development.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound sulfonamide based derivatives as selective matrix metalloproteinases inactivators that inhibit cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroabietic Acid: A Potential Synergistic Partner in Chemotherapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combining conventional chemotherapy drugs with natural compounds. Dehydroabietic acid (DHA), a diterpenoid resin acid derived from coniferous trees, has demonstrated notable anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2] This guide evaluates the potential synergistic effects of this compound when combined with standard chemotherapy agents, drawing on available experimental data for DHA and its derivatives, and using the closely related compound, abietic acid, as a comparative model where direct synergistic data for DHA is not yet available.
In Vitro Efficacy: A Comparative Overview
While direct experimental data on the synergistic effects of this compound with common chemotherapy drugs remains limited, studies on the related compound, abietic acid, in combination with doxorubicin (B1662922) have shown promising synergistic cytotoxicity.[3] Furthermore, derivatives of this compound have exhibited potent anticancer activity, in some cases surpassing that of standard chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU).[4]
The following tables summarize the available quantitative data for the cytotoxicity of this compound derivatives and the synergistic effects of abietic acid with doxorubicin.
Table 1: Comparative Cytotoxicity of this compound Derivatives and Standard Chemotherapy Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-chalcone hybrid (Compound 33) | MCF-7 (Breast Cancer) | 2.21 - 5.89 | [4] |
| This compound-chalcone hybrid (Compound 33) | MDA-MB-231 (Breast Cancer) | 5.89 | [4] |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | ~5-10 | [4] |
| This compound-1,2,3-triazole derivative (Compound 41c) | HepG2 (Liver Cancer) | 5.90 ± 0.41 | [1] |
| This compound-1,2,3-triazole derivative (Compound 41k) | HepG2 (Liver Cancer) | 6.25 ± 0.37 | [1] |
| Cisplatin | HepG2 (Liver Cancer) | Not specified, but compounds showed better activity | [1] |
| This compound dipeptide derivative (Compound 22f) | HeLa (Cervical Cancer) | 7.76 ± 0.98 | [1] |
Table 2: Synergistic Cytotoxicity of Abietic Acid and Doxorubicin in Caco-2 (Colorectal Cancer) Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Effect | Reference |
| Abietic Acid | > 50 | - | - | [3] |
| Doxorubicin | 1.0 | - | - | [3] |
| Abietic Acid + Doxorubicin | 10.03 (Abietic Acid) + 4.80 (Doxorubicin) | < 1 | Synergistic | [3] |
Deciphering the Mechanisms: Potential Signaling Pathways
The synergistic potential of this compound with chemotherapy drugs can be inferred from its known mechanisms of action, which often complement those of conventional agents. DHA has been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-3 and PARP cleavage.[1]
Diagram 1: Potential Synergistic Apoptotic Pathways of DHA and Doxorubicin
Caption: DHA and Doxorubicin may synergistically induce apoptosis via the mitochondrial pathway.
Experimental Protocols: A Methodological Guide
To rigorously evaluate the synergistic effects of this compound with chemotherapy drugs, a series of well-defined experimental protocols are necessary. The following methodologies are based on standard practices for assessing drug synergy.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of DHA and the chemotherapy drug individually and in combination.
-
Cells are seeded in 96-well plates and treated with a range of concentrations of each drug and their combination for 24-72 hours.
-
MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved.
-
Absorbance is measured to determine cell viability.
-
-
Combination Index (CI) Calculation: The Chou-Talalay method is used to quantify the nature of the drug interaction.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Apoptosis and Cell Cycle Analysis
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify apoptosis.
-
Treated cells are stained with Annexin V-FITC and PI.
-
Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis: To investigate the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, PARP, Bcl-2 family proteins, cyclins).
-
Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary and secondary antibodies, and protein bands are visualized.
-
Diagram 2: Experimental Workflow for Synergy Evaluation
Caption: A typical workflow for assessing the synergistic effects of drug combinations in vitro.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with mainstream chemotherapy drugs is still emerging, the available data on its potent anticancer activities and the synergistic interactions of the related compound, abietic acid, provide a strong rationale for further investigation. The experimental framework outlined in this guide offers a robust approach for researchers to systematically evaluate the potential of this compound as a synergistic agent in cancer therapy. Future studies should focus on conducting combination experiments with drugs like doxorubicin, cisplatin, and paclitaxel (B517696) across a panel of cancer cell lines to determine Combination Index values and elucidate the underlying molecular mechanisms. Such research could pave the way for developing novel, more effective combination therapies for cancer treatment.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of abietic acid combined with doxorubicin on apoptosis induction in a human colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Dehydroabietic Acid's Impact on Cancer Cell Proteomes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the proteomic alterations in cancer cells induced by Dehydroabietic acid (DHA). It provides a summary of quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
This compound, a natural diterpene resin acid, has demonstrated notable anticancer properties. Understanding its impact on the cancer cell proteome is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide synthesizes available proteomics data to offer a clear comparison with other established anticancer agents.
Quantitative Proteomic Analysis: this compound vs. Doxorubicin
Recent proteomic studies have shed light on the significant changes in protein expression in cancer cells following treatment with this compound. A key study on human hepatocellular carcinoma (HepG2) cells revealed a substantial alteration in the proteome after 24 hours of treatment with 25 µg/ml this compound.[1] In this analysis, a total of 1,221 proteins were differentially expressed, with 260 proteins being upregulated and 961 proteins downregulated.[1]
For a comparative perspective, the proteomic effects of the widely used chemotherapeutic drug, Doxorubicin, are presented alongside. While a direct comparative proteomic study is not yet available, data from separate studies on cancer cell lines treated with Doxorubicin highlight distinct mechanisms of action.
| Feature | This compound on HepG2 Cells | Doxorubicin on various cancer cell lines (e.g., breast cancer, leukemia) |
| Total Differentially Expressed Proteins | 1,221[1] | Varies by study and cell line |
| Upregulated Proteins | 260[1] | Proteins involved in DNA damage response, stress response, and apoptosis |
| Downregulated Proteins | 961[1] | Proteins related to cell cycle progression, proliferation, and metabolism |
| Key Affected Pathways | Ferroptosis, Oxidative Phosphorylation, Protein Processing in Endoplasmic Reticulum[1] | DNA damage response, apoptosis, cell cycle regulation |
Experimental Protocols
This section details the methodologies employed in the proteomic analysis of cancer cells treated with this compound.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were utilized.[1]
-
Culture Conditions: Cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: HepG2 cells were treated with 25 µg/ml of this compound for 24 hours. A control group of untreated cells was cultured under identical conditions.[1]
Quantitative Proteomics Workflow
A standard quantitative mass spectrometry-based proteomics workflow is employed to analyze protein expression changes.
-
Protein Extraction: Cells are harvested and lysed using a buffer containing detergents and protease inhibitors to extract total proteins.
-
Protein Digestion: The extracted proteins are reduced, alkylated, and then digested into smaller peptides, typically using the enzyme trypsin.
-
Peptide Labeling (Optional but recommended for accurate quantification): Peptides from control and treated samples can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify the peptides and quantify their relative abundance between the control and treated samples. This allows for the identification of differentially expressed proteins.
-
Bioinformatics Analysis: The list of differentially expressed proteins is then subjected to bioinformatics analysis to identify enriched biological pathways and molecular functions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways affected by this compound treatment.
Caption: Experimental workflow for the proteomic analysis of this compound-treated cancer cells.
Caption: Key signaling pathways modulated by this compound in cancer cells, leading to cell death.
References
Unveiling the Cellular Engagements of Dehydroabietic Acid: A Comparative Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Dehydroabietic acid's (DHAA) target engagement in cellular assays. We delve into its molecular interactions and benchmark its performance against established alternatives, supported by experimental data and detailed protocols.
This compound, a naturally occurring diterpene resin acid, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Validating the direct interaction of DHAA with its cellular targets is crucial for its development as a potential therapeutic agent. This guide explores the cellular assays employed to confirm this target engagement and compares its activity with other molecules targeting similar pathways.
Quantitative Comparison of Inhibitory and Activating Activities
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives against key cellular targets. It is important to note that while DHAA has been reported to modulate these targets, specific IC50 and EC50 values from standardized in vitro assays are not consistently available in the public domain.
Table 1: Comparison of Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (in vitro enzymatic assay) | Cellular Assay Context |
| This compound | Src | Data not available | Suppresses Src phosphorylation in cellular assays[1][2][3][4][5] |
| Syk | Data not available | Suppresses Syk phosphorylation in cellular assays[1][2][3][4][5] | |
| TAK1 | Data not available | Suppresses TAK1 phosphorylation in cellular assays[1][2][3][4][5] | |
| Resveratrol (B1683913) | Src | ~37 µM | Inhibits Src signaling in malignant cells[6] |
| Curcumin | Syk | Data not available | Inhibits in vitro Syk kinase activity[7] |
| Quercetin | Panel of kinases | >80% inhibition at 2 µM for 16 kinases | Broad-spectrum kinase inhibitor[8][9] |
Table 2: Comparison of Receptor and Pathway Activation
| Compound | Target | EC50 | Cellular Assay Context |
| This compound | PPARα/γ | Data not available | Potent dual activator in luciferase assays[10][11] |
| Keap1/Nrf2-ARE | Data not available | Increased Nrf2-ARE luciferase activity[12][13] | |
| SIRT1 | Data not available | Directly binds to and activates SIRT1 protein[14][15] | |
| Rosiglitazone | PPARγ | 60 nM | Potent and selective agonist |
| GW7647 | PPARα | 6 nM (human) | Potent and highly selective agonist[7][8][16][17] |
| Sulforaphane (B1684495) | Keap1/Nrf2 | Potent activator (high nanomolar range) | Induces Nrf2 signaling[18][19][20] |
| Resveratrol | SIRT1 | 22 ± 16 µM (substrate-dependent) | Activates SIRT1 in a substrate-selective manner[6][21] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess DHAA's target engagement.
Kinase Activity Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Src, Syk, TAK1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (this compound or alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
-
Reagents and Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR cycler with a thermal gradient)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein (e.g., anti-Src)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity between a small molecule and a protein.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified recombinant target protein
-
Test compound (this compound)
-
Running buffer
-
-
Procedure:
-
Immobilize the purified target protein onto the sensor chip surface according to the manufacturer's instructions.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing Cellular Pathways and Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams are provided using the DOT language for Graphviz.
Conclusion
This compound demonstrates significant potential as a modulator of multiple cellular signaling pathways implicated in inflammation and other disease processes. While qualitative evidence of its target engagement is available, a more comprehensive quantitative understanding through standardized in vitro and cellular assays is necessary for its continued development. This guide provides a framework for comparing DHAA to other well-characterized molecules and highlights the experimental approaches crucial for validating its mechanism of action. Further research to generate specific IC50 and EC50 values for DHAA against its primary targets will be invaluable for the drug discovery community.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. korambiotech.com [korambiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound activates peroxisome proliferator-activated receptor-γ and stimulates insulin-dependent glucose uptake into 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The natural phytochemical this compound is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 17. selleckchem.com [selleckchem.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dehydroabietic acid's biological effects across different laboratories
An In-depth Analysis of the Consistency of Anti-Cancer, Anti-Bacterial, and Anti-Inflammatory Properties Across Various Laboratory Settings.
Dehydroabietic acid (DHAA), a naturally occurring resin acid found in coniferous trees, has garnered significant scientific interest for its diverse biological activities. Numerous studies have reported its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent. This guide provides a comprehensive comparison of the biological effects of DHAA as documented in various scientific publications, with a core focus on the reproducibility of these findings across different laboratories. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to offer researchers, scientists, and drug development professionals a clear and objective overview of the consistency of DHAA's biological performance.
Anti-Cancer Activity: A Look at Cytotoxicity Data
The anti-cancer potential of this compound has been evaluated against a range of cancer cell lines in multiple studies. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. Below is a summary of reported IC50 values for DHAA against some commonly studied cancer cell lines.
Table 1: Comparative Anti-Cancer Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~25 | [Unpublished data] |
| 5 µg/mL (eupatorin) | [1] | ||
| MDA-MB-231 | Breast Cancer | > 20 µg/mL (eupatorin, 24h) | [1] |
| 5 µg/mL (eupatorin, 48h) | [1] | ||
| HeLa | Cervical Cancer | 2.21 (Derivative 36w) | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols, such as incubation times and specific assay kits used.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.
Workflow for a Typical MTT Assay
Key Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
Anti-Bacterial Activity: Evaluating Minimum Inhibitory Concentrations
This compound has demonstrated inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard metric for quantifying this activity.
Table 2: Comparative Anti-Bacterial Activity (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 12228 | 7.81 | [3] |
| Staphylococcus aureus CIP 106760 | 15.63 | [3] |
| Staphylococcus aureus (Multi-drug resistant) | 1.56–3.13 (Derivative 57j) | [2] |
| Bacillus subtilis | 1.9 (Derivative 6e) | [4] |
Note: Variations in MIC values can be attributed to the use of different bacterial strains, inoculum sizes, and specific broth microdilution protocols.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a common laboratory technique used to determine the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Key Steps:
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of DHAA at which there is no visible turbidity (i.e., no bacterial growth).
Anti-Inflammatory Effects: Targeting the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8][9][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Table 3: Anti-Inflammatory Activity of this compound via NF-κB Inhibition
| Assay Type | Cell Line | Effect | Reference |
| NF-κB Luciferase Reporter Assay | HEK293T | Significant reduction in MyD88-induced NF-κB transcriptional activity at 100 µM | [6] |
| Western Blot | RAW264.7 | Inhibition of IκBα phosphorylation | [6] |
Note: The reproducibility of the quantitative inhibition of the NF-κB pathway by DHAA across different laboratories requires further investigation with more standardized reporting of IC50 values from luciferase reporter assays.
Signaling Pathway: DHAA's Inhibition of NF-κB Activation
The anti-inflammatory action of this compound involves the modulation of key signaling molecules upstream of NF-κB.
DHAA's Impact on the NF-κB Signaling Pathway
Mechanism of Action:
-
Stimulus: Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4).
-
Signal Transduction: This initiates a signaling cascade involving adaptor proteins like MyD88 and kinases such as TAK1.
-
IKK Activation: The IκB kinase (IKK) complex is activated.
-
IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation.
-
NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.
-
DHAA Intervention: this compound has been shown to inhibit the activation of TAK1, thereby preventing the downstream phosphorylation of IκBα and the subsequent activation of NF-κB.[6]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound like DHAA.
Key Steps:
-
Transfection: Cells (e.g., HEK293T) are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase.
-
Treatment: The transfected cells are pre-treated with this compound before being stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as relative luciferase units (RLU), and the percentage of inhibition by DHAA is calculated.
Conclusion: Assessing the Reproducibility of DHAA's Biological Effects
The available scientific literature provides substantial evidence for the anti-cancer, anti-bacterial, and anti-inflammatory properties of this compound. However, a direct comparison of the quantitative data from different laboratories reveals some variability. This variation can likely be attributed to differences in experimental protocols, including the specific cell lines or bacterial strains used, reagent sources, and incubation times.
For the anti-cancer and anti-bacterial activities, while the reported IC50 and MIC values fall within a generally consistent range for specific cell lines and bacterial species, a standardized protocol would be necessary for a definitive assessment of inter-laboratory reproducibility. The anti-inflammatory effects of DHAA, particularly its inhibition of the NF-κB pathway, are well-documented mechanistically. However, more quantitative data from standardized assays, such as IC50 values from luciferase reporter assays, from multiple laboratories would strengthen the evidence for its reproducible potency.
Overall, while the qualitative biological effects of this compound appear to be reproducible, further studies employing standardized and well-documented protocols are needed to establish a more precise and reproducible quantitative profile of its activity. This will be crucial for its potential development as a therapeutic agent.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.skku.edu [pure.skku.edu]
- 10. This compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dehydroabietic Acid: A Guide for Laboratory Professionals
Dehydroabietic acid, a resin acid commonly used in research and development, requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety and hazardous waste management principles.
Hazard and Safety Overview
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] In case of accidental contact, flush the affected area with plenty of water.[1][2] If swallowed, rinse the mouth with water and seek immediate medical attention.[1][2][3]
Quantitative Data Summary
For quick reference, the table below summarizes the key hazard classifications for this compound.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection, such as safety goggles.[1] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[5][6][7][8] The following protocol outlines the necessary steps for its safe removal from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[9] This includes leftover solid material, solutions, and contaminated items like gloves, weigh boats, and absorbent pads used for cleaning up spills.[9]
-
Do not mix this compound waste with other incompatible chemical waste streams.[5][10] Maintain separate waste containers for solid and liquid forms.
2. Waste Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.[5][10]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07 for harmful).[3][11] The label should also include the date when waste was first added to the container.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[11][12] This area should be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Ensure the storage area is well-ventilated and away from ignition sources.
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[12] They will coordinate with a licensed professional waste disposal service.
-
The primary method for the disposal of this compound is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[2]
-
Wearing appropriate PPE, mechanically take up the spilled solid material, avoiding dust formation.[1][2][3] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[2][9]
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste from a laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. danielshealth.com [danielshealth.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
